2,3-Bis(trifluoromethyl)nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLZVFGJPNEGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568224 | |
| Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-06-9 | |
| Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 2,3-bis(trifluoromethyl)nitrobenzene"
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Bis(trifluoromethyl)nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic incorporation of multiple trifluoromethyl (CF₃) groups onto a nitroaromatic scaffold imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and strong electron-withdrawing characteristics.[1][2][3] These attributes make such molecules valuable as advanced building blocks for novel pharmaceuticals and functional materials.[4][5] This document details a proposed synthetic pathway via electrophilic nitration, discusses the critical aspects of regioselectivity, and outlines a rigorous, multi-technique approach for structural elucidation and characterization.
Introduction: The Rationale for Fluorination and Nitration
In modern drug discovery, the trifluoromethyl group is a powerful tool for optimizing the pharmacological profile of lead compounds. Its introduction can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] When two such groups are placed in an ortho arrangement, they create a unique electronic and steric environment. The further addition of a nitro (−NO₂) group serves two primary purposes: it strongly modulates the electronic properties of the benzene ring and provides a versatile chemical handle for subsequent transformations, such as reduction to an amine for further derivatization.
This compound (CAS No. 1978-06-9) is a specific isomer that presents a distinct synthetic challenge due to the directing effects of the two adjacent, strongly deactivating trifluoromethyl groups.[6] This guide aims to provide a logical and scientifically grounded pathway for its synthesis and unequivocal characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1978-06-9 | [7][8] |
| Molecular Formula | C₈H₃F₆NO₂ | [7] |
| Molecular Weight | 259.11 g/mol | [7][8] |
| IUPAC Name | 1-nitro-2,3-bis(trifluoromethyl)benzene | [7] |
Synthetic Strategy: Navigating Regioselectivity in Electrophilic Nitration
The most direct and logical approach to synthesizing this compound is the electrophilic aromatic substitution (EAS) of the readily available precursor, 1,2-bis(trifluoromethyl)benzene. The core of this strategy involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid.
The Causality of Experimental Design
The Precursor: The choice of 1,2-bis(trifluoromethyl)benzene is dictated by the target molecular structure.
The Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective reagent for nitrating deactivated aromatic rings. Sulfuric acid acts as both a solvent and a catalyst; it protonates nitric acid, facilitating the formation of the nitronium ion, which is the active electrophile.
The Challenge of Regioselectivity: The trifluoromethyl group is a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.[6] In 1,2-bis(trifluoromethyl)benzene, all four available positions on the ring are significantly deactivated. The directing effects of the two CF₃ groups are in opposition for some positions, leading to a mixture of products.
-
Position 4: This position is meta to the C2-CF₃ and para to the C1-CF₃. Attack here is disfavored due to the strong deactivating para influence.
-
Position 3: This position is meta to the C1-CF₃ and ortho to the C2-CF₃. Attack here is also highly disfavored.
-
Target Product Formation: The desired product, this compound, results from nitration at the '3' position relative to a 1,2-disubstituted pattern, which is ortho to one CF3 group. This is sterically and electronically challenging, suggesting that the target compound will likely be a minor product of the reaction. The major isomer is expected to be 3,4-bis(trifluoromethyl)nitrobenzene, where nitration occurs at a position meta to both CF₃ groups.
This inherent difficulty in controlling the reaction's regioselectivity makes the purification and characterization stages critically important.
Proposed Experimental Protocol
This protocol is adapted from established procedures for the nitration of related bis(trifluoromethyl)benzene isomers, specifically the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene.[4][9] It serves as a robust starting point for optimization.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,2-bis(trifluoromethyl)benzene (1.0 eq).
-
Acidic Medium: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (98%, ~5-10 vol eq) while maintaining the internal temperature below 10°C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (70%, 1.2 eq) to concentrated sulfuric acid (98%, ~2-3 vol eq) in a separate flask, pre-cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature between 10-20°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product mixture will precipitate as an oil or solid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.
-
Purification: The separation of the isomers is critical. This can be achieved by fractional distillation under reduced pressure or, more effectively, by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).
Characterization Workflow: A Multi-Technique Approach
Unequivocal identification of the this compound isomer from the reaction mixture requires a combination of spectroscopic and spectrometric techniques.
Spectroscopic and Spectrometric Analysis
The following data are predicted based on the known effects of the functional groups and analysis of structurally similar compounds.
High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To confirm the elemental composition.
-
Expected Result: The primary validation is the observation of the molecular ion ([M]⁺ or [M+H]⁺). The calculated exact mass for C₈H₃F₆NO₂ is 259.006797 Da.[7] HRMS analysis should yield a mass that matches this value to within 5 ppm.
-
Fragmentation: Common fragmentation patterns for nitroaromatics include the loss of •NO₂ (m/z 46) and •NO (m/z 30).
Infrared (IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Expected Bands:
-
N-O Asymmetric Stretch: A strong, sharp band between 1550-1475 cm⁻¹.[10]
-
N-O Symmetric Stretch: A strong band between 1360-1290 cm⁻¹.[10]
-
C-F Stretch: Very strong, broad absorptions in the 1300-1100 cm⁻¹ region, characteristic of CF₃ groups.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[11]
-
Aromatic C=C Stretch: Medium bands in the 1600-1450 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed information about the carbon-hydrogen framework and the unique fluorine environments, confirming the 1,2,3-substitution pattern.
-
¹H NMR: The spectrum will be complex due to H-H and H-F coupling. Three distinct aromatic protons are expected, likely appearing as complex multiplets in the downfield region (δ 7.5-8.5 ppm).
-
¹⁹F NMR: This is the most diagnostic technique. Two distinct signals are expected, one for each of the non-equivalent CF₃ groups. The chemical shifts and coupling between the two fluorine environments (if any) and with the aromatic protons will be key to confirming the structure.
-
¹³C NMR: Eight distinct signals are expected for the aromatic carbons. The carbons directly attached to the CF₃ groups will appear as quartets due to one-bond C-F coupling (¹JCF), and the carbon attached to the nitro group will also be significantly deshielded.
Table 2: Predicted Spectroscopic and Spectrometric Data Summary
| Technique | Feature | Predicted Observation | Rationale |
| HRMS (EI) | Molecular Ion ([M]⁺) | m/z ≈ 259.0068 | Confirms elemental formula C₈H₃F₆NO₂.[7] |
| IR | N-O Stretches | ~1530 & ~1350 cm⁻¹ (strong) | Characteristic of aromatic nitro groups.[10] |
| C-F Stretches | ~1300-1100 cm⁻¹ (very strong) | Indicates presence of CF₃ groups. | |
| ¹H NMR | Aromatic Protons | 3 distinct signals (multiplets) | Confirms three unique protons on the aromatic ring. |
| ¹⁹F NMR | CF₃ Groups | 2 distinct signals (singlets or multiplets) | Confirms two non-equivalent CF₃ environments, key for isomer identification. |
| ¹³C NMR | Aromatic Carbons | 8 distinct signals | Confirms the asymmetric substitution pattern. Carbons bonded to F will show large coupling constants. |
Safety, Handling, and Concluding Remarks
Safety: Aromatic nitro compounds are potentially toxic and can be explosive, especially in the presence of a base or upon detonation.[12] All manipulations should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
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PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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University of Illinois. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
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Wimmer, L., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-7. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Pajkert, R., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1016. Retrieved from [Link]
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PubChem. (n.d.). 1-Nitro-2,3-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene, 98%. Retrieved from [Link]
- Google Patents. (n.d.). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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ACS Publications. (2014). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
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NIST. (n.d.). 3,5-Bis(trifluoromethyl)nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]_
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CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds.... Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
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"spectroscopic data for 2,3-bis(trifluoromethyl)nitrobenzene"
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Bis(trifluoromethyl)nitrobenzene
Abstract
The introduction of trifluoromethyl groups is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability and lipophilicity. This compound (CAS No. 1978-06-9) represents a valuable, albeit under-documented, building block in synthetic chemistry.[1] Publicly available spectroscopic data for this compound is notably scarce. This guide, therefore, serves as a comprehensive technical and methodological framework for researchers. It provides predictive analyses of the expected spectroscopic signatures and details the rigorous experimental protocols required to obtain and validate high-quality data for ¹H NMR, ¹⁹F NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental design and data interpretation is emphasized to ensure a self-validating approach to structural elucidation.
Introduction: The Scientific Imperative for Characterization
This compound is a substituted aromatic compound featuring two vicinal (adjacent) trifluoromethyl groups and a nitro group. This specific arrangement of highly electronegative substituents creates a unique electronic and steric environment, making it a potentially valuable intermediate for the synthesis of novel pharmaceuticals and functional materials. Its derivatives, such as 2,3-bis(trifluoromethyl)aniline, have been utilized in the development of antitubercular agents, highlighting the compound's relevance in drug discovery pipelines.[1][2]
Given the lack of consolidated spectral data in the public domain, this document provides a predictive guide grounded in fundamental spectroscopic principles and data from analogous structures. The objective is to equip researchers with the expertise to acquire, interpret, and validate the complete spectroscopic profile of this molecule.
Predicted Spectroscopic Signatures & Interpretation
The following sections detail the anticipated spectral data for this compound. These predictions are based on established principles of substituent effects on aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹⁹F, ¹³C) is essential.
The aromatic region of the ¹H NMR spectrum is expected to show a complex ABC spin system for the three remaining protons on the benzene ring. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups will shift all protons significantly downfield.
-
H-6: This proton is ortho to the nitro group and is expected to be the most deshielded, appearing as a doublet of doublets (dd).
-
H-5: Situated between two protons, this proton will experience coupling from both H-4 and H-6 and is anticipated to appear as a pseudo-triplet or a triplet of doublets (td).
-
H-4: This proton is ortho to a trifluoromethyl group and will likely be the most upfield of the three, appearing as a doublet of doublets (dd). Long-range coupling to the fluorine nuclei of the C-3 trifluoromethyl group may also be observed.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-6 (ortho to NO₂) | ~8.2 - 8.4 |
| H-5 (para to NO₂) | ~7.8 - 8.0 |
| H-4 (ortho to CF₃) | ~7.7 - 7.9 |
Note: Chemical shifts are estimated for CDCl₃ solvent. The actual values may vary.
¹⁹F NMR is critical for confirming the identity and purity of fluorinated compounds.[3] Due to the asymmetry of the molecule, the two trifluoromethyl groups are chemically non-equivalent and will produce two distinct signals.
-
C-2 CF₃: This group is ortho to the nitro group. The strong anisotropic and electronic effects of the nitro group will influence its chemical shift significantly.
-
C-3 CF₃: This group is meta to the nitro group and will resonate at a different frequency.
A key feature to investigate is the potential for through-space coupling between the two spatially proximate CF₃ groups, which would manifest as a complex multiplet for each signal. Each signal is expected to be a singlet or a very finely split multiplet due to long-range couplings with aromatic protons.
| Predicted ¹⁹F NMR Data | |
| Fluorine Group | Predicted Chemical Shift (δ, ppm) |
| C-2 CF₃ | -60 to -63 |
| C-3 CF₃ | -61 to -64 |
Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The exact shifts are sensitive to solvent and concentration.[4]
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the six aromatic carbons and the two trifluoromethyl carbons.
-
Aromatic Carbons: The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-3) will be the most deshielded.
-
Trifluoromethyl Carbons: These will appear as quartets due to the strong one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).
-
Carbons Attached to CF₃: C-2 and C-3 will also appear as quartets, but with a smaller two-bond coupling constant (²JCCF ≈ 30-40 Hz).
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NO₂) | ~148 - 152 |
| C-2 (C-CF₃) | ~130 - 135 |
| C-3 (C-CF₃) | ~128 - 133 |
| C-4 | ~125 - 129 |
| C-5 | ~135 - 138 |
| C-6 | ~123 - 127 |
| C-2 C F₃ | ~122 - 125 |
| C-3 C F₃ | ~122 - 125 |
Infrared (IR) Spectroscopy
The IR spectrum provides a functional group fingerprint of the molecule. The key diagnostic peaks for this compound are the strong absorptions from the nitro and trifluoromethyl groups.
-
N-O Stretching: The nitro group will exhibit two very strong and characteristic stretching vibrations.[5]
-
C-F Stretching: The trifluoromethyl groups will produce multiple strong absorption bands in the fingerprint region.
-
Aromatic Vibrations: Standard aromatic C-H and C=C stretching bands will also be present.[6]
| Predicted IR Absorption Bands | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| N-O Asymmetric Stretch | 1550 - 1475 |
| Aromatic C=C Stretch | 1600 - 1450 |
| N-O Symmetric Stretch | 1360 - 1290 |
| C-F Stretch | 1300 - 1100 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula.
-
Molecular Ion (M⁺•): The exact mass should be determined using high-resolution mass spectrometry (HRMS). The nominal mass will be m/z 259.
-
Fragmentation: Electron Ionization (EI) is expected to cause predictable fragmentation. Key fragments would likely arise from the loss of NO₂ (M-46), O (M-16), and CF₃ (M-69).
| Predicted MS Data | |
| Ion | Predicted m/z |
| [C₈H₃F₆NO₂]⁺• | 259.01 |
| [C₈H₃F₆O]⁺• | 243.01 |
| [C₈H₃F₆]⁺ | 213.02 |
| [C₇H₃F₃NO₂]⁺• | 190.01 |
Experimental Protocols for Data Acquisition
Adherence to rigorous, standardized protocols is essential for generating reliable and reproducible spectroscopic data.
NMR Data Acquisition Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer of at least 400 MHz. Use a standard 30° pulse sequence. Ensure sufficient resolution to resolve the complex multiplets.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration of all carbon signals, particularly the quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. Use a stable fluorinated compound like trifluorotoluene as an external reference or reference to the instrument's internal lock frequency calibrated against CFCl₃.[4]
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm. Report all chemical shifts in ppm and coupling constants (J) in Hertz.
FT-IR Protocol
-
Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a thin film on a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Background Spectrum: Acquire a background spectrum of the empty sample holder (for thin film) or a pure KBr pellet.
-
Sample Spectrum: Acquire the sample spectrum. Ensure a sufficient number of scans (e.g., 16-32) are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction. Label significant peaks with their wavenumbers (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural interpretation.
-
Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain exact mass measurements, allowing for unambiguous molecular formula confirmation.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the structure of the molecule.
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of this compound relies on the synergistic integration of all spectroscopic data.
Caption: Integrated workflow for structure elucidation.
Conclusion
While experimental spectra for this compound are not readily found in scientific literature, its structure can be confidently characterized using a multi-technique spectroscopic approach. This guide provides the predictive data and robust experimental framework necessary for any researcher to obtain and interpret the full spectroscopic profile of this compound. By combining the molecular formula from mass spectrometry, the functional group information from infrared spectroscopy, and the detailed connectivity map from multi-nuclear NMR, one can achieve an unambiguous and self-validated structural assignment.
References
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Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational ¹⁹F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
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W. Robien, Inst. of Org. Chem., Univ. of Vienna. (2016-2025). 1,3-Bis(trifluoromethyl)benzene. SpectraBase. [Link]
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ChemRar. (n.d.). 19Flourine NMR. [Link]
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Martin, G. E. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 7985-7993. [Link]
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Beilstein Journals. (2016). Catalytic C–F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. [Link]
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Achemo Scientific Limited. (n.d.). 1,2-Bis(trifluoromethyl)benzene. [Link]
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Wang, F., et al. (2013). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. Journal of Medicinal Chemistry, 56(21), 8444-8455. [Link]
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Khaikin, L. S., et al. (2013). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Structural Chemistry, 24, 919-940. [Link]
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NIST. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2,3-Bis(trifluoromethyl)nitrobenzene
Introduction
2,3-Bis(trifluoromethyl)nitrobenzene is an aromatic compound characterized by a high degree of substitution with strongly electron-withdrawing groups. The ortho-disposed trifluoromethyl (CF₃) groups and the adjacent nitro (NO₂) group create a unique electronic and steric environment on the benzene ring. This substitution pattern makes the molecule a potentially valuable building block in medicinal chemistry and materials science. However, it also presents a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for unambiguously determining the constitution of such complex organofluorine molecules.
Molecular Structure and Predicted NMR Features
The structure of this compound is inherently asymmetric. This lack of symmetry dictates that all chemically distinct nuclei will be magnetically inequivalent. Consequently, the NMR spectra are expected to be complex, with separate resonances for each of the three aromatic protons and all eight carbon atoms.
Caption: Structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals corresponding to H4, H5, and H6. The powerful inductive and resonance electron-withdrawing effects of the NO₂ and two CF₃ groups will deshield all aromatic protons, shifting their resonances significantly downfield, likely in the range of 7.8 to 8.5 ppm.
Chemical Shift Prediction
-
H6: This proton is ortho to the C1-NO₂ group. In nitrobenzene, the ortho protons are the most deshielded[1][2]. The additional influence of two meta CF₃ groups will further enhance this effect. H6 is expected to be the most downfield signal.
-
H4: This proton is meta to the C1-NO₂ group but ortho to the C3-CF₃ group. Its chemical shift will be strongly influenced by the proximate CF₃ group.
-
H5: This proton is para to the C2-CF₃ group and meta to both the C1-NO₂ and C3-CF₃ groups. It is generally expected to be the most upfield of the three aromatic protons.
Spin-Spin Coupling (J-Coupling)
The multiplicity of each signal will be complex due to both homonuclear (H-H) and heteronuclear (H-F) couplings.
-
Homonuclear Coupling (JHH):
-
³J(H4,H5) (ortho coupling): ~7-9 Hz.
-
³J(H5,H6) (ortho coupling): ~7-9 Hz.
-
⁴J(H4,H6) (meta coupling): ~2-3 Hz.
-
-
Heteronuclear Coupling (JHF): Long-range coupling between protons and the fluorine nuclei of the CF₃ groups is a key diagnostic feature. The magnitude of ⁿJ(H,F) typically decreases as the number of intervening bonds (n) increases.
-
H4 is four bonds away (⁴J) from the fluorines on the C3-CF₃ group and five bonds away (⁵J) from the fluorines on the C2-CF₃ group. It will likely appear as a doublet of doublets (from H5 and H6) further split into a quartet (by the C3-CF₃, ⁴J(H,F) ~1-3 Hz) and potentially a narrower quartet (by the C2-CF₃).
-
H6 is five bonds away (⁵J) from the fluorines on the C2-CF₃ group. This coupling is expected to be smaller than the ⁴J couplings.
-
H5 is four bonds away (⁴J) from the fluorines on the C2-CF₃ group and five bonds away (⁵J) from the C3-CF₃ group.
-
Predicted ¹H NMR Data Summary
The combination of these couplings will result in complex, higher-order multiplets for each proton. A definitive assignment requires 2D NMR techniques, but a prediction based on established principles is summarized below.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H6 | 8.3 - 8.5 | dddq | ³J(H6,H5) ≈ 8; ⁴J(H6,H4) ≈ 2.5; ⁵J(H6,F) ≈ 1-2 |
| H4 | 8.0 - 8.2 | dddq | ³J(H4,H5) ≈ 8; ⁴J(H4,H6) ≈ 2.5; ⁴J(H4,F) ≈ 2-3 |
| H5 | 7.8 - 8.0 | tq (approx.) | ³J(H5,H4) ≈ 8; ³J(H5,H6) ≈ 8; ⁴J(H5,F) ≈ 1-2 |
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals: six for the aromatic carbons and two for the trifluoromethyl carbons. The chemical shifts and multiplicities will be heavily influenced by the attached substituents and C-F coupling.
Chemical Shift and Coupling Prediction
-
CF₃ Carbons (C7, C8): These will appear as two separate, intense quartets due to the large one-bond C-F coupling (¹J(C,F) ≈ 270-275 Hz)[3]. Their chemical shifts will be in the typical range for CF₃ groups attached to an aromatic ring (~120-125 ppm). They will also exhibit smaller couplings to the other CF₃ group and ring carbons.
-
Aromatic Carbons (C1-C6):
-
C1 (ipso-NO₂): This quaternary carbon will be significantly deshielded by the nitro group, appearing around 148-150 ppm. It will likely be a complex multiplet due to coupling to the fluorines on C2-CF₃ (³J(C,F)) and C3-CF₃ (⁴J(C,F)).
-
C2 & C3 (ipso-CF₃): These carbons will appear as quartets due to two-bond C-F coupling (²J(C,F) ≈ 30-35 Hz) from the other CF₃ group, and will be further split by their own attached fluorine atoms. Their chemical shifts are expected in the ~125-135 ppm range. Data for 1-nitro-2-(trifluoromethyl)benzene shows the carbon bearing the CF₃ group at ~123.8 ppm with a ²J(C,F) of 34.0 Hz[3].
-
C4, C5, C6: These protonated carbons will appear as complex multiplets due to C-F couplings of varying magnitudes. C4 and C6 will show larger couplings to the nearby CF₃ groups (³J(C,F)) than C5. For comparison, in 1-nitro-2-(trifluoromethyl)benzene, the carbon ortho to the CF₃ group shows a ³J(C,F) of 5.0 Hz[3].
-
Predicted ¹³C NMR Data Summary
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |
| C1 | 148 - 150 | m | - |
| C2 | 130 - 135 | q (broad) | ²J(C2,F_C3) ≈ 30-35 |
| C3 | 125 - 130 | q (broad) | ²J(C3,F_C2) ≈ 30-35 |
| C4 | 133 - 136 | m | ³J(C4,F_C3) ≈ 5-7 |
| C5 | 128 - 131 | m | ⁴J(C5,F_C3) & ⁴J(C5,F_C2) ≈ 1-3 |
| C6 | 124 - 127 | m | ⁴J(C6,F_C2) ≈ 1-3 |
| C7 (CF₃) | 121 - 124 | q | ¹J(C,F) ≈ 272 |
| C8 (CF₃) | 121 - 124 | q | ¹J(C,F) ≈ 272 |
Part 3: Experimental Protocol for NMR Acquisition
Acquiring high-quality, interpretable NMR data for fluorinated compounds requires careful attention to experimental setup. The following protocol provides a robust framework.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble at the desired concentration (~5-10 mg in 0.6 mL). Chloroform-d (CDCl₃) or Acetone-d₆ are common choices for non-polar to moderately polar aromatic compounds. Ensure the solvent is of high isotopic purity (≥99.9 atom % D) to minimize residual solvent signals.
-
Analyte Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in the chosen deuterated solvent in a clean, dry NMR tube.
-
Referencing:
-
¹H and ¹³C: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm). If not pre-added to the solvent, a small amount can be added directly. Alternatively, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at δH = 7.26 ppm, δC = 77.16 ppm).
-
¹⁹F: An external or internal standard is necessary for accurate chemical shift referencing. While CFCl₃ (δ = 0.00 ppm) is the primary standard, it is volatile and often replaced by secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or 1,4-bis(trifluoromethyl)benzene (δ ≈ -63.4 ppm)[4].
-
NMR Instrument Setup & Data Acquisition
This protocol assumes a modern 400 MHz (or higher) spectrometer.
-
¹H NMR Spectrum:
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard 1-pulse sequence (e.g., zg30 on Bruker systems).
-
Spectral Width (SW): ~12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 8-16 scans, depending on sample concentration.
-
-
-
¹³C{¹H} NMR Spectrum (Proton Decoupled):
-
Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard 1-pulse with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): ~220-240 ppm, centered around 110-120 ppm.
-
Acquisition Time (AQ): ~1-1.5 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for full quantitation of quaternary carbons.
-
Number of Scans (NS): 256-1024 scans, or more, to achieve adequate signal-to-noise.
-
-
-
¹⁹F NMR Spectrum:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard 1-pulse sequence. Proton decoupling is often applied to simplify spectra, though the coupled spectrum can provide valuable J(H,F) information.
-
Spectral Width (SW): A wide spectral width (~200 ppm) is initially recommended for fluorinated aromatics, centered around -100 ppm.
-
Number of Scans (NS): 16-64 scans.
-
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR analysis of fluorinated aromatic compounds.
Part 4: Structural Validation Logic
Caption: Logical flow for structural validation using multi-nuclear NMR data.
Conclusion
The comprehensive NMR analysis of this compound is a prime example of leveraging multi-nuclear and multi-dimensional techniques to elucidate a complex molecular structure. While the ¹H NMR spectrum provides initial evidence through three distinct and highly deshielded aromatic signals, it is the intricate web of H-F and C-F couplings that delivers the definitive structural proof. The ¹³C NMR spectrum, with its characteristic large one-bond C-F couplings for the two inequivalent CF₃ groups and smaller multi-bond couplings across the aromatic system, offers a complementary and robust dataset. When combined with a confirmatory ¹⁹F NMR spectrum, these analyses provide an unassailable body of evidence to validate the 2,3-substitution pattern and distinguish it from all other possible isomers. This guide serves as a framework for researchers to approach the analysis of similarly complex fluorinated molecules, emphasizing predictive analysis, meticulous experimental protocol, and logical data integration.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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2 - Supporting Information. (n.d.). Retrieved from [Link]
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Nowakowski, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Retrieved from [Link]
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Wenz, J., et al. (2015). Catalytic C-F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]
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Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Pomerantz, J. L., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Retrieved from [Link]
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Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]
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Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Howe, P. W. A. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705-708. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]
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Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Retrieved from [Link]
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Aguilar, J. A., et al. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing. Retrieved from [Link]
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Kreutz, C., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. Retrieved from [Link]
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Emsley, J. W., Phillips, L., & Wray, V. (n.d.). FLOURINE COUPLING CONSTANTS. Retrieved from [Link]
-
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A Technical Guide to the Mass Spectetric Characterization of 2,3-bis(trifluoromethyl)nitrobenzene
Executive Summary
This guide provides a comprehensive technical framework for the mass spectrometry (MS) analysis of 2,3-bis(trifluoromethyl)nitrobenzene (C₈H₃F₆NO₂), a compound of interest in pharmaceutical and materials science development. Due to its unique chemical structure, featuring a nitroaromatic core and two electron-withdrawing trifluoromethyl groups, a specialized analytical approach is required for robust characterization. This document outlines the rationale and detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique. It delves into the predictable fragmentation patterns under Electron Ionization (EI) and explores the use of Negative Chemical Ionization (NCI) as a high-sensitivity alternative. The methodologies described herein are designed to provide researchers and drug development professionals with a validated system for the confident identification and quantification of this analyte.
Analyte Profile: Understanding this compound
A successful analysis begins with a fundamental understanding of the analyte's physicochemical properties. This compound (MW: 259.11 g/mol ) is a highly fluorinated aromatic compound.[1]
-
Structure and Properties: The molecule consists of a benzene ring substituted with one nitro group (-NO₂) and two trifluoromethyl (-CF₃) groups. The presence of two -CF₃ groups, which are strongly electron-withdrawing, significantly influences the molecule's properties.[2] This high degree of fluorination increases hydrophobicity and thermal stability, making the compound well-suited for GC-based analysis.[2] The nitro group, also a potent electron-withdrawing group, makes the molecule an excellent candidate for sensitive detection using electron capture-based techniques.[3][4]
-
Analytical Implications:
-
Volatility & Thermal Stability: The compound is expected to be sufficiently volatile and thermally stable for GC analysis, minimizing the risk of degradation in the injection port or column.
-
Ionization Potential: The aromatic ring provides a stable platform for ionization, while the electronegative substituents dictate the most effective ionization methods.
-
Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
For a thermally stable and volatile compound like this compound, GC-MS is the analytical method of choice, offering high-resolution separation and definitive mass-based identification.[5][6]
Rationale for GC-MS
The selection of GC-MS is based on its ability to physically separate the analyte from a sample matrix before it enters the mass spectrometer. This separation is crucial for reducing matrix effects and ensuring accurate identification, especially in complex samples encountered during drug development.[7] The mass spectrometer then serves as a highly specific detector, providing structural information that is essential for unambiguous confirmation.
Step-by-Step Protocol: GC-MS Method Development
-
Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1-10 µg/mL for initial method development.
-
GC System & Column:
-
Instrument: A standard capillary GC system coupled to a single quadrupole or more advanced mass spectrometer.
-
Column Selection: A non-polar or mid-polarity capillary column is recommended. A 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) provides excellent resolving power for a wide range of aromatic compounds.[8]
-
-
GC Method Parameters:
-
Injection Mode: Splitless injection (1 µL) for trace analysis to maximize sensitivity.
-
Inlet Temperature: 250 °C. This temperature is high enough to ensure rapid volatilization without causing thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure the analyte elutes with a symmetric peak shape and is well-separated from any impurities or matrix components.)
-
-
-
MS Detector Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV. This standard energy promotes reproducible fragmentation and allows for comparison with established mass spectral libraries.[9]
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragment ions.
-
Data Visualization: Expected GC-MS Workflow
The following diagram illustrates the logical flow of the analytical process from sample introduction to data acquisition.
Decoding the Mass Spectrum: Ionization and Fragmentation
Electron Ionization (EI): The Workhorse Technique
In EI, the analyte molecule is bombarded with high-energy electrons (70 eV), causing the ejection of one of its own electrons to form a radical cation, known as the molecular ion (M•+).[9] This process imparts significant internal energy, leading to predictable bond cleavages and the formation of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure.[10]
Predicted Fragmentation Pathway: For this compound (m/z 259), the fragmentation is dictated by the stability of the aromatic ring and the nature of the substituents. The primary fragmentation routes for nitroaromatic compounds typically involve the nitro group.[11][12]
-
Loss of NO₂: A common pathway is the cleavage of the C-N bond to lose a neutral nitro radical (•NO₂, 46 Da), resulting in a fragment ion at m/z 213.
-
Loss of NO: Rearrangement can lead to the loss of a neutral nitric oxide radical (•NO, 30 Da), yielding a fragment at m/z 229.
-
Loss of O: A less common but possible fragmentation involves the loss of an oxygen atom (16 Da) from the nitro group, producing an ion at m/z 243.[11]
-
Loss of CF₃: Cleavage of a C-C bond can result in the loss of a trifluoromethyl radical (•CF₃, 69 Da), leading to a fragment at m/z 190.
The following diagram outlines these predicted primary fragmentation events.
Table of Predicted Key Fragments:
| m/z | Proposed Ion Formula | Neutral Loss | Comments |
| 259 | [C₈H₃F₆NO₂]•+ | - | Molecular Ion (M•+) |
| 243 | [C₈H₃F₆NO]+ | O | Loss of oxygen from the nitro group.[11] |
| 229 | [C₈H₃F₆O]+ | NO | Loss of nitric oxide.[13] |
| 213 | [C₈H₃F₆]+ | NO₂ | Common loss for nitroaromatics.[12] |
| 190 | [C₇H₃F₃NO₂]+ | CF₃ | Loss of a trifluoromethyl group. |
High-Sensitivity Approach: Negative Chemical Ionization (NCI)
Expert Insight: For trace-level quantification, particularly in complex biological or environmental matrices, Negative Chemical Ionization (NCI) offers a significant advantage in sensitivity and selectivity.[4] Molecules with high electron affinity, such as halogenated and nitro-containing compounds, are ideal candidates for NCI.[14][15]
In NCI, a reagent gas (e.g., methane or ammonia) is ionized by the electron beam, creating a plasma of low-energy thermal electrons. The analyte molecule captures one of these electrons to form a molecular anion (M•-), a much "softer" ionization process that often results in less fragmentation and a more abundant molecular ion.[4] This leads to a simplified spectrum and can increase sensitivity by several orders of magnitude compared to EI.
Protocol: NCI-GC-MS Parameters
-
Reagent Gas: Methane at a regulated pressure.
-
Ion Source Pressure: ~10⁻⁴ Torr (instrument dependent).
-
Ion Source Temperature: 150-200 °C. A lower temperature can enhance electron capture.
-
Expected Ion: The primary ion observed should be the molecular anion at m/z 259 (M•-).
Advanced Techniques & Future Scope: LC-MS/MS
While GC-MS is the primary tool for the parent compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes essential when analyzing metabolites or derivatives that are more polar and less volatile. Using electrospray ionization (ESI) in negative mode, one could expect to observe the deprotonated molecule or other adducts.[13] Subsequent fragmentation in the collision cell (MS/MS) would provide highly specific transitions for quantification using Multiple Reaction Monitoring (MRM).
Conclusion: A Validated Approach
The mass spectrometric analysis of this compound is most effectively achieved using GC-MS with Electron Ionization. This technique provides a robust and reproducible method for identification based on a characteristic fragmentation pattern, dominated by losses from the nitro group. For applications requiring the utmost sensitivity, Negative Chemical Ionization offers a powerful alternative that leverages the analyte's inherent electrophilic nature. By understanding the chemical properties of the molecule and applying the detailed protocols within this guide, researchers can achieve confident and accurate characterization of this important compound.
References
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National Institutes of Health (NIH). (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PubMed Central. Retrieved from [Link]
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
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-
Pillai, K. C., & E-V, S. (2018). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Library of Medicine. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]
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Sheng, G., & Fu, J. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
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-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)- Reaction thermochemistry data. NIST WebBook. Retrieved from [Link]
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"physical and chemical properties of 2,3-bis(trifluoromethyl)nitrobenzene"
An In-depth Technical Guide to 2,3-Bis(trifluoromethyl)nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Fluorinated Building Block
This compound is a highly fluorinated aromatic compound that stands as a significant building block in modern synthetic chemistry. Its structure, featuring a nitrobenzene core flanked by two sterically demanding and powerfully electron-withdrawing trifluoromethyl (-CF3) groups, imparts a unique combination of chemical reactivity, metabolic stability, and lipophilicity.[1][2] These characteristics make it and its derivatives highly valuable intermediates in the fields of pharmaceutical discovery, agrochemical development, and materials science.[3][4]
The strategic incorporation of trifluoromethyl groups is a cornerstone of modern drug design, often leading to enhanced binding affinity, improved pharmacokinetic profiles, and greater resistance to metabolic degradation.[2][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and potential applications for researchers and drug development professionals.
Core Molecular Structure and Properties
The defining features of this compound are the three potent electron-withdrawing groups attached to the benzene ring. This arrangement dictates its physical properties and chemical behavior.
Caption: Structure and identifiers of this compound.
Physical Properties Summary
The physical characteristics of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The high degree of fluorination in this compound significantly influences its properties, such as increasing its lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₆NO₂ | PubChem[6], Pharmaffiliates[7] |
| Molecular Weight | 259.11 g/mol | PubChem[6], Pharmaffiliates[7] |
| CAS Number | 1978-06-9 | PubChem[6], Pharmaffiliates[7] |
| XLogP3 | 3.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[6] |
Note: Experimental data such as melting point, boiling point, and density are not consistently reported in publicly available databases for this specific isomer. Researchers should perform experimental determination for definitive values.
Chemical Properties and Synthetic Reactivity
Electronic Profile and Aromatic Reactivity
The synergistic electron-withdrawing effects of the nitro group and the two trifluoromethyl groups render the aromatic ring exceptionally electron-deficient. This has two primary consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The compound is highly resistant to standard electrophilic substitution reactions (e.g., Friedel-Crafts, further nitration) due to the severe deactivation of the benzene ring.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it a prime candidate for SNAr reactions, particularly at positions ortho and para to the activating nitro group. This pathway allows for the introduction of various nucleophiles, making it a versatile synthetic intermediate.
Reduction of the Nitro Group: A Gateway to Anilines
A cornerstone reaction for this class of compounds is the reduction of the nitro group to form 2,3-bis(trifluoromethyl)aniline. This transformation is pivotal as anilines are fundamental precursors for a vast array of pharmaceuticals, heterocycles, and polymers. The resulting aniline derivative retains the influential CF₃ groups while introducing a highly versatile amino functional group.
Commonly employed methods for this reduction include:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[8]
-
Metal-Acid Systems: Utilizing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like HCl.
Stability of the Trifluoromethyl Groups
The C-F bond is exceptionally strong, making the trifluoromethyl groups generally stable under most synthetic conditions. However, under forcing conditions involving strong Brønsted superacids or specific transition metal catalysts, protolytic defluorination or C-F bond activation can occur.[9][10] For most applications in drug development, these groups are considered robust and unreactive, which contributes to the metabolic stability of the final drug molecule.[5]
Plausible Synthetic Pathway and Key Transformation
While specific literature detailing the synthesis of the 2,3-isomer is sparse, a standard and logical approach involves the nitration of the corresponding 1,2-bis(trifluoromethyl)benzene precursor. The subsequent reduction of the nitro group is a critical step for further functionalization.
Caption: Key synthetic transformations involving the title compound.
Experimental Protocol: Reduction to 2,3-Bis(trifluoromethyl)aniline
This protocol describes a standard, self-validating procedure for the synthesis of the corresponding aniline, a critical intermediate for drug discovery programs. The causality behind this choice is the need for a versatile functional handle (the amine) for subsequent coupling reactions.
Objective: To reduce the nitro group of this compound to an amino group via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd, 5 mol%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol) to a concentration of approximately 0.1 M.
-
Inerting: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5 mol%) to the solution under the inert atmosphere. Expertise Insight: Adding the catalyst under an inert atmosphere prevents it from reacting with atmospheric oxygen, which can reduce its activity.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up and Filtration: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Trustworthiness Check: This step is critical for safety to prevent the flammable hydrogen gas from mixing with air in the presence of the pyrophoric catalyst.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent to ensure all product is collected.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,3-bis(trifluoromethyl)aniline.
-
Purification and Validation: The crude product can be purified by column chromatography if necessary. The identity and purity of the final product must be validated using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategically designed platform for innovation. Its robustly electron-deficient aromatic core and the presence of metabolically stable trifluoromethyl groups provide a foundation for creating novel molecules with tailored properties. Understanding its physical and chemical characteristics is the first step for any researcher aiming to leverage its potential. The transformation to its corresponding aniline opens the door to a vast chemical space, enabling the synthesis of next-generation pharmaceuticals, advanced agrochemicals, and high-performance materials. As the demand for complex, fluorinated molecules continues to grow, the importance of intermediates like this compound will undoubtedly increase.
References
-
Pharmaffiliates. This compound. [Link]
-
PubChem. 1-Nitro-2,3-bis(trifluoromethyl)benzene. [Link]
-
NIST WebBook. 3,5-Bis(trifluoromethyl)nitrobenzene. [Link]
-
MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
- Google Patents. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
Cheméo. Chemical Properties of 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6). [Link]
-
NIST WebBook. 3,5-Bis(trifluoromethyl)nitrobenzene. [Link]
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-
Suzhou Senfeida Chemical Co., Ltd. 1,3-Bis(trifluoromethyl)-benzene. [Link]
-
ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed Central. Selective C–F Functionalization of Unactivated Trifluoromethylarenes. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubMed Central. Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]
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An In-Depth Technical Guide to the Reactivity of 2,3-Bis(trifluoromethyl)nitrobenzene with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2,3-bis(trifluoromethyl)nitrobenzene with a range of common nucleophiles. The unique electronic landscape of this substrate, characterized by the potent electron-withdrawing capabilities of a nitro group and two vicinal trifluoromethyl groups, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This document will delve into the mechanistic underpinnings of these reactions, predict the regioselectivity of nucleophilic attack, and provide field-proven, step-by-step experimental protocols for conducting these transformations with alkoxides, amines, and thiols. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this highly activated aromatic building block.
Introduction: The Electronic Architecture of a Highly Activated Aromatic System
This compound is a fascinating and synthetically valuable molecule due to the profound influence of its substituents on the electron density of the aromatic ring. The nitro group is a powerful electron-withdrawing group, acting through both resonance (-M) and inductive (-I) effects. This creates significant electron deficiency at the positions ortho and para to it.[1] Compounding this effect are the two trifluoromethyl (CF₃) groups, which are among the strongest electron-withdrawing groups operating purely through the inductive effect (-I).[2] The placement of these three potent activating groups on the benzene ring creates a highly electrophilic aromatic system, primed for attack by nucleophiles.
The key to understanding the reactivity of this compound lies in appreciating the synergistic electron-withdrawing nature of its substituents. This high degree of activation facilitates nucleophilic aromatic substitution (SNAr) reactions, often under mild conditions, making it an attractive substrate for the synthesis of complex molecules in pharmaceutical and materials science.[3][4]
Mechanistic Framework: The SNAr Pathway and Regioselectivity
The reaction of this compound with nucleophiles proceeds via the classical nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[5]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second, typically faster step, a leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final substitution product. In the case of this compound, the "leaving group" is formally a hydride ion (H⁻), which is a very poor leaving group. Therefore, for a productive SNAr to occur, the nucleophile must displace a substituent that is a better leaving group, such as a halide, if present. However, in the absence of a better leaving group, the reaction proceeds as a nucleophilic addition, and the stability of the resulting Meisenheimer-like adduct is a key consideration. For the purpose of this guide, we will consider reactions where a nucleophile adds to the ring and a hydride is formally displaced, often facilitated by an oxidant or subsequent reaction steps.
Predicting Regioselectivity: An Analysis of Electronic and Steric Factors
The regioselectivity of nucleophilic attack on this compound is dictated by a combination of electronic and steric effects.
-
Electronic Effects: The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, this corresponds to the C4 and C6 positions. The trifluoromethyl groups at C2 and C3 also contribute to the overall electron deficiency of the ring, further enhancing its reactivity.
-
Steric Effects: The two bulky trifluoromethyl groups at the C2 and C3 positions create significant steric hindrance.[7][8] This steric congestion is likely to disfavor nucleophilic attack at the adjacent C4 position. The C6 position, being further removed from the bulky CF₃ groups, is sterically more accessible.
Figure 1: Predicted regioselectivity of nucleophilic attack on this compound.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, providing detailed steps and expected outcomes. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
General Experimental Workflow
Figure 2: A typical experimental workflow for SNAr reactions.
Protocol 1: Reaction with Alkoxides (e.g., Sodium Methoxide)
This protocol describes the synthesis of 6-methoxy-2,3-bis(trifluoromethyl)nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol (as solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium methoxide (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-methoxy-2,3-bis(trifluoromethyl)nitrobenzene.
Expected Characterization Data:
-
¹H NMR: Aromatic protons will show characteristic shifts and coupling patterns. The methoxy group will appear as a singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbon attached to the methoxy group will show a characteristic upfield shift. The carbons attached to the CF₃ groups will appear as quartets due to C-F coupling.
-
¹⁹F NMR: Two distinct signals for the two CF₃ groups are expected, likely in the range of -60 to -65 ppm (relative to CFCl₃).[9]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass will be observed.
Protocol 2: Reaction with Amines (e.g., Piperidine)
This protocol describes the synthesis of 6-(piperidin-1-yl)-2,3-bis(trifluoromethyl)nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add piperidine (1.5 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.[10]
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Expected Characterization Data:
-
¹H NMR: Signals for the piperidine protons will be present, in addition to the aromatic protons.
-
¹³C NMR: The carbon attached to the nitrogen will show a characteristic shift.
-
¹⁹F NMR: Two signals for the two CF₃ groups are expected.
-
MS: The molecular ion peak corresponding to the product's mass will be observed.
Protocol 3: Reaction with Thiols (e.g., Thiophenol)
This protocol describes the synthesis of 6-(phenylthio)-2,3-bis(trifluoromethyl)nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add thiophenol (1.2 eq) at room temperature.[11]
-
Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.
-
Upon completion (typically 3-5 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Characterization Data:
-
¹H NMR: Resonances for the phenyl protons of the thiophenyl group will be observed along with the protons of the original aromatic ring.
-
¹³C NMR: The carbon attached to the sulfur atom will have a characteristic chemical shift.
-
¹⁹F NMR: Two distinct signals for the CF₃ groups are anticipated.
-
MS: The molecular ion peak corresponding to the product's mass will be observed.
Data Summary
| Nucleophile | Reagents and Conditions | Predicted Major Product |
| Methoxide | NaOMe, MeOH, 0 °C to RT | 6-Methoxy-2,3-bis(trifluoromethyl)nitrobenzene |
| Piperidine | Piperidine, K₂CO₃, DMF, 60-80 °C | 6-(Piperidin-1-yl)-2,3-bis(trifluoromethyl)nitrobenzene |
| Thiophenoxide | PhSH, K₂CO₃, MeCN, reflux | 6-(Phenylthio)-2,3-bis(trifluoromethyl)nitrobenzene |
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution. The combined electron-withdrawing power of the nitro and two trifluoromethyl groups creates a strongly electrophilic aromatic ring. Based on a thorough analysis of electronic and steric factors, nucleophilic attack is predicted to occur preferentially at the C6 position. The provided experimental protocols offer a robust and self-validating framework for the synthesis of a variety of derivatives from this versatile building block. The principles and methodologies outlined in this guide should empower researchers to effectively utilize this compound in their synthetic endeavors.
References
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- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes. [Online PDF]
- CN102399152B - Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)
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- Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
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- NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?
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"electronic effects of trifluoromethyl groups in nitroaromatics"
An In-Depth Technical Guide on the Electronic Effects of Trifluoromethyl Groups in Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic systems with electron-withdrawing groups is a cornerstone of modern medicinal chemistry and materials science. Among the vast arsenal of substituents, the trifluoromethyl (CF₃) and nitro (NO₂) groups stand out for their profound impact on molecular properties. This technical guide provides a comprehensive exploration of the electronic effects of trifluoromethyl groups in the context of nitroaromatic compounds. We will delve into the synergistic interplay of inductive and resonance effects, the resulting impact on chemical reactivity and orientation of further substitution, and the powerful implications for drug design. This guide is intended to serve as a valuable resource for researchers and professionals, offering not only a deep theoretical understanding but also practical, field-proven insights and methodologies for the characterization and application of these fascinating molecules.
The Trifluoromethyl and Nitro Groups: A Tale of Two Potent Electron-Withdrawing Moieties
The trifluoromethyl group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry.[1] This potent effect is primarily attributed to the strong inductive (-I) effect of the three highly electronegative fluorine atoms.[1][2] This inductive withdrawal of electron density from the aromatic ring significantly lowers the energy of the frontier molecular orbitals.[3] In contrast to many other substituents, the trifluoromethyl group does not possess lone pairs that can participate in resonance donation (+M effect), making its electron-withdrawing nature predominantly inductive.[4]
The nitro group is another exceptionally strong electron-withdrawing substituent. Its power stems from a combination of a strong inductive effect (-I) and a significant resonance effect (-M).[5][6] The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms, creating resonance structures with a positive charge on the ring. This dual-mode of electron withdrawal makes the nitro group a potent deactivator of the aromatic ring towards electrophilic substitution.[4][5]
When both a trifluoromethyl and a nitro group are present on an aromatic ring, their electron-withdrawing effects are compounded, leading to a highly electron-deficient aromatic system. This unique electronic landscape gives rise to distinct chemical and physical properties that are of great interest in various fields, particularly in drug discovery.[7]
The Interplay of Inductive and Resonance Effects: Directing the Course of Chemical Reactions
The presence of trifluoromethyl and nitro groups on an aromatic ring profoundly influences the regioselectivity of subsequent chemical reactions, particularly electrophilic aromatic substitution. Both the trifluoromethyl and nitro groups are classified as meta-directors.[4][8][9] This directing effect can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction.
For both CF₃ and NO₂ substituted benzenes, attack of an electrophile at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing group.[10][11] This is a highly destabilized arrangement due to the electrostatic repulsion between the positive charge and the partial positive charge on the carbon atom induced by the substituent. In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the deactivating group, leading to a more stable intermediate.[9][11] Consequently, electrophilic substitution on trifluoromethyl- and nitro-substituted aromatics overwhelmingly yields the meta product.[8][10]
dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Figure 1: A diagram illustrating the directing effects of electron-withdrawing groups in electrophilic aromatic substitution.
Quantifying Electronic Effects: The Hammett Equation
The electronic influence of substituents can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship.[12] The Hammett substituent constants, σ, are a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position relative to a reaction center. Positive σ values indicate an electron-withdrawing effect, while negative values signify an electron-donating effect.
Both the trifluoromethyl and nitro groups have large, positive Hammett constants, confirming their strong electron-withdrawing nature.[13]
| Substituent | σm | σp |
| -CF₃ | 0.43 | 0.54 |
| -NO₂ | 0.71 | 0.78 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| Data compiled from various sources, including Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. |
The larger σp value for the nitro group compared to its σm value reflects the contribution of its resonance effect, which is more pronounced at the para position. For the trifluoromethyl group, the σp value is also larger than σm, suggesting a degree of through-conjugation interaction, although its effect is predominantly inductive.
Implications in Drug Discovery and Development
The incorporation of trifluoromethyl groups into nitroaromatic scaffolds is a widely employed strategy in drug discovery to modulate the physicochemical and pharmacokinetic properties of drug candidates.[7][14]
Key Advantages of Trifluoromethylation in Drug Design:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to metabolic cleavage, which can block sites of metabolism and increase the half-life of a drug.[15][16][17]
-
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability.[15][16][17]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-receptor interactions and solubility.
-
Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to enhanced binding interactions with biological targets.[17]
The presence of a nitro group, while also a strong electron-withdrawing group, is sometimes considered a liability in drug candidates due to potential metabolic reduction to toxic anilines. However, in certain contexts, the nitro group is an essential pharmacophoric element. In such cases, the trifluoromethyl group can be used as a bioisosteric replacement for other groups to fine-tune the electronic properties of the molecule while maintaining or improving its overall profile.[18][19]
Experimental and Computational Characterization
A combination of spectroscopic and computational methods is essential for characterizing the electronic effects of trifluoromethyl groups in nitroaromatics.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H, ¹³C, and ¹⁹F NMR are powerful tools for probing the electronic environment of the aromatic ring.[20] The strong electron-withdrawing effects of the CF₃ and NO₂ groups cause a downfield shift (higher ppm) of the aromatic proton and carbon signals. The magnitude of this shift can provide qualitative information about the extent of electron withdrawal. ¹⁹F NMR is particularly useful for directly observing the trifluoromethyl group, and its chemical shift is sensitive to the electronic environment of the aromatic ring.
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-F bonds in the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region) and the asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively).[20][21] Changes in the vibrational frequencies of other functional groups on the aromatic ring can also provide insights into the electronic effects of the CF₃ and NO₂ substituents.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[20] The presence of strong electron-withdrawing groups can cause a shift in the absorption maximum (λmax) of the aromatic system.[22][23]
Computational Chemistry
Density Functional Theory (DFT) and other quantum computational methods are invaluable for gaining a deeper understanding of the electronic structure of trifluoromethylated nitroaromatics.[24][25][26] These methods can be used to:
-
Calculate molecular orbital energies (HOMO and LUMO) and visualize their distribution.[24]
-
Generate electrostatic potential maps to visualize the electron-rich and electron-deficient regions of the molecule.[15]
-
Predict NMR chemical shifts and other spectroscopic properties.[21]
-
Calculate atomic charges and dipole moments to quantify the electron distribution.[21]
dot graph experimental_workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Figure 2: A generalized experimental workflow for the characterization of trifluoromethylated nitroaromatics.
Experimental Protocols
General Protocol for ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylated nitroaromatic compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and lock the NMR spectrometer to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: 64-256 scans, pulse angle of 45-90 degrees, relaxation delay of 1-2 seconds.
-
Use an external reference standard (e.g., CFCl₃ or a sealed capillary of trifluoroacetic acid).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants (J-coupling), and multiplicities to elucidate the structure and electronic environment.
-
Conclusion
The combination of a trifluoromethyl group and a nitro group on an aromatic ring creates a powerful and versatile molecular scaffold with unique electronic properties. The strong, synergistic electron-withdrawing effects of these two substituents profoundly influence the reactivity, regioselectivity, and physicochemical properties of the parent molecule. A thorough understanding of these electronic effects, gained through a combination of experimental and computational techniques, is crucial for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of the fundamental principles, practical methodologies, and key applications related to the electronic effects of trifluoromethyl groups in nitroaromatics, with the aim of empowering researchers to harness the full potential of these remarkable compounds.
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A Comprehensive Computational Analysis of the Structural and Electronic Properties of 2,3-Bis(trifluoromethyl)nitrobenzene
A Whitepaper for Advanced Molecular Modeling in Drug Discovery
Abstract
This technical guide provides a detailed computational framework for the structural and electronic characterization of 2,3-bis(trifluoromethyl)nitrobenzene. In the landscape of pharmaceutical and materials science, trifluoromethylated and nitrated aromatic compounds are of significant interest due to their unique electronic and steric properties, which can profoundly influence molecular interactions and reactivity. This document outlines a comprehensive computational protocol employing Density Functional Theory (DFT) to elucidate the conformational landscape, rotational energy barriers, and electronic structure of this sterically crowded and electronically complex molecule. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating workflow for predicting the molecular properties of similarly substituted aromatic systems, thereby accelerating discovery and development pipelines.
Introduction: The Significance of Steric and Electronic Effects in Substituted Nitrobenzenes
Nitroaromatic compounds are foundational scaffolds in medicinal chemistry and materials science. The introduction of substituents, particularly electron-withdrawing groups like the nitro (NO₂) and trifluoromethyl (CF₃) groups, dramatically alters the electronic and steric profile of the parent benzene ring. The NO₂ group is a strong resonance and inductive electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences its stacking interactions.[1][2] The CF₃ group, a potent inductive electron-withdrawing group, imparts significant metabolic stability and can modulate ligand-receptor binding affinities. The presence of two bulky CF₃ groups ortho and meta to the nitro group in this compound creates a sterically congested system. This steric hindrance is expected to force the nitro group out of the plane of the benzene ring, thereby disrupting π-conjugation.[3][4] A thorough understanding of the preferred conformation and the energy barriers to rotation of these substituent groups is crucial for predicting the molecule's shape, reactivity, and potential biological activity.
Computational chemistry provides a powerful lens through which to investigate these intricate structural and electronic properties.[5][6][7] This guide details a systematic computational approach to unravel the conformational preferences and electronic landscape of this compound, offering insights that are often challenging to obtain through experimental methods alone.
Computational Methodology: A Self-Validating Protocol
The following protocol outlines a robust and widely accepted computational workflow for the structural and electronic analysis of substituted aromatic compounds. The choice of Density Functional Theory (DFT) is predicated on its excellent balance of computational cost and accuracy for systems of this nature.[3][8]
Initial Structure Preparation
The initial 3D structure of this compound can be built using any standard molecular modeling software. The CAS number for this compound is 1978-06-9.[9] It is crucial to generate several initial conformers by manually rotating the C-N bond of the nitro group and the C-C bonds of the trifluoromethyl groups to ensure the global energy minimum is located during geometry optimization.
Geometry Optimization
The initial structures should be optimized using a suitable DFT functional and basis set. A popular and well-validated choice for organic molecules is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p).[7][10] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the oxygen atoms in the nitro group, while polarization functions (d,p) are essential for capturing the correct geometry of the bonds. Frequency calculations should be performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies).
Conformational Analysis: Potential Energy Surface Scan
Due to the steric clash between the ortho-CF₃ group and the NO₂ group, a significant rotational barrier is expected around the C-N bond. To quantify this, a relaxed potential energy surface (PES) scan should be performed. This involves systematically rotating the dihedral angle of the C-C-N-O bond (defining the nitro group's orientation relative to the ring) in small increments (e.g., 10 degrees) and performing a constrained geometry optimization at each step. This will yield an energy profile detailing the rotational barrier.
Electronic Structure Analysis
Once the minimum energy conformer is identified, a series of electronic structure analyses can be performed to understand its properties:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and steric repulsion, which are critical for understanding the molecule's stability and conformational preferences.[10]
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are key indicators of a molecule's reactivity and electronic excitation properties. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[5]
Predicted Structural and Electronic Features of this compound
Based on established principles of steric and electronic effects in substituted benzenes, the following outcomes are anticipated from the computational analysis of this compound.
Non-planar Geometry of the Nitro Group
In unsubstituted nitrobenzene, the nitro group is typically coplanar with the benzene ring to maximize π-conjugation. However, the presence of the bulky ortho-trifluoromethyl group will induce significant steric strain, forcing the nitro group to rotate out of the plane of the ring.[4][11] The PES scan is expected to reveal a non-zero dihedral angle for the minimum energy conformation.
Rotational Barrier of the Nitro Group
The PES scan will likely show a significant energy barrier to the rotation of the nitro group. The transition state for this rotation is expected to be the conformation where the nitro group is coplanar with the benzene ring, as this maximizes the steric repulsion with the ortho-CF₃ group. The magnitude of this barrier will provide a quantitative measure of the steric hindrance.
Bond Length Alternation in the Benzene Ring
The strong electron-withdrawing nature of the nitro and trifluoromethyl groups will lead to a distortion of the benzene ring from a perfect hexagon. Bond lengths adjacent to the substituents are expected to be shorter than those further away.[12]
Electronic Properties
The NBO and MEP analyses are expected to show a significant polarization of the molecule. The nitro group and the trifluoromethyl groups will be strongly electron-deficient regions, while the aromatic ring will have a reduced electron density compared to unsubstituted benzene. The HOMO is likely to be localized on the benzene ring, while the LUMO will likely have significant contributions from the nitro group, indicating its role as an electron acceptor.
Data Presentation and Visualization
For a clear and concise presentation of the computational results, the following formats are recommended.
Table 1: Predicted Key Structural Parameters of this compound (Minimum Energy Conformer)
| Parameter | Predicted Value |
| C-N Bond Length (Å) | ~1.48 |
| C-C(F₃) Bond Lengths (Å) | ~1.50 |
| C-N-O Bond Angles (°) | ~118 |
| C-C-N-O Dihedral Angle (°) | 45 - 75 |
| Rotational Barrier (kcal/mol) | > 5 |
Experimental and Computational Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed computational workflow and the expected conformational landscape.
Caption: Computational workflow for the structural and electronic analysis.
Caption: Expected conformational landscape of this compound.
Conclusion
The computational protocol detailed in this guide provides a comprehensive and scientifically rigorous framework for investigating the structure and electronic properties of this compound. By employing DFT calculations, researchers can gain valuable insights into the conformational preferences, rotational barriers, and electronic distribution of this and other similarly complex molecules. This knowledge is paramount for understanding molecular recognition, reactivity, and ultimately, for the rational design of new chemical entities in drug discovery and materials science. The self-validating nature of the described workflow, including frequency analysis to confirm energy minima, ensures the reliability of the obtained results.
References
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AIP Publishing. (n.d.). DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. Retrieved from [Link]
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Saravanan, S., et al. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed. Retrieved from [Link]
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Verstraelen, T., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voroni deformation density analysis. RSC Publishing. Retrieved from [Link]
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Al-Saeed, F. A. (2003). Nitrobenzene rotational energy barrier: A survey of several ab initio methods. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
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ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]
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International Journal for Research Trends and Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link]
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Hagen, K., & Hedberg, K. (1996). Barrier to internal rotation of the nitro group in ortho-nitrophenols from gas-phase electron diffraction. Journal of Molecular Structure. Retrieved from [Link]
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Kütt, A., & Koppel, I. A. (2014). Pentakis(trifluoromethyl)phenol from Nitrobenzene. ResearchGate. Retrieved from [Link]
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Slideshare. (n.d.). A dft analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]
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Tamer, Ö., et al. (2014). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Semantic Scholar. Retrieved from [Link]
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MDPI. (n.d.). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Nitrobenzene. (b) Ortho-substituted nitrobenzene with the nitro.... Retrieved from [Link]
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Bentham Science. (n.d.). Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes. Retrieved from [Link]
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MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Retrieved from [Link]
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ResearchGate. (n.d.). Indonesian Journal of Chemical Research. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of some fluorinated benzenes determined by ab initio computation. Retrieved from [Link]
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Saravanan, S., et al. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Semantic Scholar. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. Retrieved from [Link]
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NIST. (n.d.). 3,5-Bis(trifluoromethyl)nitrobenzene. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6). Retrieved from [Link]
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Mechanistic Insights into the Reactivity of 2,3-Bis(trifluoromethyl)nitrobenzene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive examination of the mechanistic principles governing the reactions of 2,3-bis(trifluoromethyl)nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of this highly electron-deficient aromatic compound. While direct mechanistic studies on the 2,3-isomer are limited in published literature, this guide synthesizes established principles from analogous compounds and theoretical frameworks to offer predictive insights into its behavior. The core focus is on Nucleophilic Aromatic Substitution (SNAг) and nitro group reduction, with a detailed exploration of reaction mechanisms, regioselectivity, and the latest understanding of the stepwise versus concerted mechanistic debate. Experimental protocols for key transformations, adapted from closely related systems, are provided to empower researchers in their laboratory endeavors.
Introduction: The Unique Chemical Landscape of this compound
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (-CF₃) group, in particular, imparts profound changes to a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound presents a fascinating case study in aromatic reactivity. The synergistic electron-withdrawing effects of two adjacent -CF₃ groups and a nitro group create a highly electrophilic aromatic ring, predisposing it to a range of chemical transformations.
This guide will navigate the key reactive pathways of this molecule, with a primary focus on:
-
Nucleophilic Aromatic Substitution (SNAг): The displacement of a leaving group on the aromatic ring by a nucleophile.
-
Reduction of the Nitro Group: The conversion of the nitro functionality to an amino group, a critical transformation in the synthesis of many pharmaceutical intermediates.
-
Potential Reactions of the Trifluoromethyl Groups: An exploration of the conditions under which the robust C-F bonds might be induced to react.
Due to the limited availability of specific experimental data for the 2,3-isomer, this guide will draw upon the well-documented chemistry of its isomers, such as 2,5-bis(trifluoromethyl)nitrobenzene and 3,5-bis(trifluoromethyl)nitrobenzene, to provide a robust and scientifically grounded predictive framework.
Nucleophilic Aromatic Substitution (SNAг): A Mechanistic Deep Dive
The presence of three strong electron-withdrawing groups renders the aromatic ring of this compound highly susceptible to nucleophilic attack. The general mechanism for SNAг reactions is a subject of ongoing academic discussion, with two primary pathways proposed: a stepwise addition-elimination mechanism and a concerted mechanism.
The Stepwise vs. Concerted Mechanistic Continuum
The classical textbook mechanism for SNAг involves a two-step process:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1] This step is typically the rate-determining step.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
Recent kinetic isotope effect (KIE) studies and computational analyses have provided compelling evidence that many SNAг reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism .[2][3] In a concerted pathway, the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group, proceeding through a single transition state rather than a discrete intermediate.[2][3]
The operative mechanism is thought to exist on a continuum, influenced by several factors:
-
Ring Activation: Highly electron-deficient rings, such as those with multiple nitro groups, strongly stabilize the Meisenheimer complex, favoring a stepwise mechanism.[2]
-
Leaving Group Ability: Good leaving groups facilitate the elimination step. If the leaving group is sufficiently labile, its departure can become synchronous with nucleophilic attack, pushing the mechanism towards a concerted pathway.[4]
-
Nucleophile Strength: The nature of the nucleophile also plays a role in the potential energy surface of the reaction.
For a highly activated system like this compound, it is plausible that with poor leaving groups (like fluoride), a stepwise mechanism involving a distinct Meisenheimer complex would be favored. Conversely, with better leaving groups (like chloride or bromide), the reaction could shift towards a more concerted or borderline mechanism.[4]
Figure 1: A simplified representation of the stepwise (via a Meisenheimer complex) and concerted pathways for Nucleophilic Aromatic Substitution (SNAг).
Regioselectivity of Nucleophilic Attack
In the absence of a pre-existing leaving group on this compound, nucleophilic attack would likely lead to the substitution of a hydrogen atom (SNAг-H). However, such reactions typically require an oxidizing agent to remove the hydride ion. More commonly, SNAг reactions are performed on halo-substituted precursors.
For a hypothetical 4-halo-2,3-bis(trifluoromethyl)nitrobenzene, the regioselectivity of nucleophilic attack would be governed by the combined electronic effects of the substituents. The nitro group and the two trifluoromethyl groups would activate the positions ortho and para to them. The position of nucleophilic attack would be the one that allows for the most effective stabilization of the negative charge in the Meisenheimer intermediate (or transition state).
Given the substitution pattern, the C4 position is para to the nitro group and ortho to the C3-trifluoromethyl group. The C1 position, bearing the nitro group, is ortho to the C2-trifluoromethyl group. A comprehensive computational study would be required to definitively predict the most favorable site of attack. However, based on established principles, the positions activated by the powerful nitro group are generally the most susceptible to nucleophilic substitution.
Reduction of the Nitro Group: Synthesis of 2,3-Bis(trifluoromethyl)aniline
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to versatile building blocks for pharmaceuticals and agrochemicals. A variety of methods can be employed for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.
Catalytic Hydrogenation: A Proven Method
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.
Experimental Protocol: Catalytic Hydrogenation of 2,5-Bis(trifluoromethyl)nitrobenzene [5]
-
Reactor Setup: To a suitable autoclave, add 1.05 g of Raney Nickel catalyst (10 wt%) and 100 ml of isopropanol.
-
Substrate Addition: Add 10.0 g of 2,5-bis(trifluoromethyl)nitrobenzene to the reactor.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen gas to 5 kg/cm ² with stirring.
-
Reaction Conditions: Increase the temperature to 70°C and maintain the reaction at 70-90°C for 8 hours.
-
Workup: After cooling to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst and wash the catalyst with isopropanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 2,5-bis(trifluoromethyl)aniline.
Yield and Purity: This protocol has been reported to yield 73% of 2,5-bis(trifluoromethyl)aniline with a purity of 99.4% (by GC analysis).[5]
Figure 2: A generalized experimental workflow for the catalytic hydrogenation of bis(trifluoromethyl)nitrobenzenes.
Alternative Reduction Methods
Other established methods for nitro group reduction that are likely applicable to this compound include:
-
Metal/Acid Systems: The use of metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) is a classical and cost-effective method.[6]
-
Electrochemical Reduction: Recent studies have demonstrated the scalable and environmentally friendly electrochemical reduction of nitrobenzotrifluorides to their corresponding anilines.[7] This method avoids the use of hazardous reagents and can offer high selectivity.
Table 1: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | High yields, clean reaction | Requires specialized high-pressure equipment |
| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or CH₃COOH | Cost-effective, readily available reagents | Can generate significant metal waste |
| Electrochemical Reduction | Electric current, acidic media | Environmentally friendly, scalable, avoids harsh reagents | Requires specialized electrochemical setup |
Reactivity of the Trifluoromethyl Groups
The C-F bond is the strongest single bond in organic chemistry, and as such, the trifluoromethyl groups are generally considered to be robust and unreactive under most conditions. However, recent advances in catalysis have enabled the selective activation of C-F bonds in trifluoromethylarenes.[8][9] These transformations typically involve:
-
Single Electron Transfer (SET): Photoredox catalysis or the use of low-valent metals can induce a single electron transfer to the trifluoromethylarene, forming a radical anion that can then undergo C-F bond cleavage.[1]
-
Lewis Acid Activation: Strong Lewis acids can coordinate to the fluorine atoms, weakening the C-F bond and facilitating nucleophilic attack.
While these methods have been demonstrated on a range of trifluoromethyl-substituted arenes, their application to the highly electron-deficient this compound system has not been specifically reported. The strong electron-withdrawing nature of the nitro group might influence the reduction potential of the molecule and its susceptibility to SET-based C-F activation. Further research is needed to explore the potential for selective defluorination or functionalization of the trifluoromethyl groups in this specific context.
Conclusion and Future Outlook
This compound represents a molecule of significant interest due to its unique electronic properties. While a comprehensive body of research dedicated specifically to this isomer is yet to be established, this guide provides a robust framework for understanding its likely reactivity based on the well-established principles of physical organic chemistry and the behavior of closely related analogues.
The primary modes of reactivity are predicted to be Nucleophilic Aromatic Substitution and reduction of the nitro group. The mechanism of SNAг is likely to be highly dependent on the nature of the leaving group, with the potential for both stepwise and concerted pathways. The reduction of the nitro group to the corresponding aniline can be achieved through established methods such as catalytic hydrogenation.
Future research in this area should focus on:
-
Definitive Mechanistic Studies: The use of kinetic isotope effects and in-situ spectroscopic techniques to unequivocally determine the mechanism of SNAг on this compound with various nucleophiles and leaving groups.
-
Computational Modeling: DFT studies to predict the regioselectivity of nucleophilic attack and to map the potential energy surfaces for both stepwise and concerted SNAг pathways.
-
Exploration of C-F Bond Activation: Investigating the application of modern catalytic methods for the selective functionalization of the trifluoromethyl groups, which could open up new avenues for the synthesis of novel fluorinated compounds.
By building upon the foundational knowledge outlined in this guide, researchers can confidently approach the chemical manipulation of this compound and unlock its potential in the development of new pharmaceuticals and advanced materials.
References
- Yan, G., et al. (2021). Recent advance in the C-F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers.
- Dang, H., Whittaker, A. M., & Lalic, G. (2016). Catalytic Activation of a Single C—F Bond in Trifluoromethyl Arenes. ChemInform.
- Stalder, R., & Orilall, A. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development.
- Kwan, E. E., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society.
- Kwan, E. E., et al. (2018).
- Rohrbach, S., et al. (2020). Simplified Marcus analysis of stepwise versus concerted SNAr reactions.
- Neumann, C. N., et al. (2018). Are nucleophilic aromatic substitutions stepwise or concerted?. Chemistry Stack Exchange.
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- Yan, G., et al. (2021). Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. RSC Publishing.
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- Rohrbach, S., et al. (2020). Computational study on the boundary between the concerted and stepwise mechanism of bimolecular SNAr reactions.
- LibreTexts. (2023). 15.
- Rohrbach, S., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions.
- Ciber, L., et al. (2022). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI.
- Capet, M., et al. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?.
- Celentano, G., et al. (2014). Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of β-trifluoromethyl amines. AIR Unimi.
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- Itoh, T., et al. (2021). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Ube Industries. (2005). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
- Ube Industries. (2004). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
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- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes. BenchChem.
- Santoro, S., et al. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. University of Groningen.
- Kumar, A., et al. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv.
- Zhejiang Yongtai Technology Co., Ltd. (2020). 3,5-Bis(trifluoromethyl)nitrobenzene synthesis. ChemicalBook.
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- Crampton, M. R., & Gibson, B. (1981). The stabilities of Meisenheimer complexes. Part 26.
- Asiri, A. M., et al. (2021). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study.
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Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Molecules from 2,3-Bis(trifluoromethyl)nitrobenzene
Introduction: The Strategic Value of Vicinal Bis(trifluoromethyl)arenes in Medicinal Chemistry
The introduction of fluorine atoms, particularly trifluoromethyl (CF₃) groups, into molecular scaffolds is a cornerstone of modern drug discovery.[1] These groups can profoundly alter a molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] The strategic placement of two trifluoromethyl groups in a vicinal (ortho) position on an aromatic ring, as in 2,3-bis(trifluoromethyl)nitrobenzene, presents a unique building block for the synthesis of novel bioactive molecules. The steric and electronic effects of these adjacent CF₃ groups can enforce specific conformations and create unique interaction patterns with biological macromolecules, offering a pathway to novel therapeutic agents with potentially improved efficacy and selectivity.
This guide provides a comprehensive overview of the synthetic utility of this compound as a starting material for the generation of medicinally relevant compounds. We will detail the crucial initial reduction of the nitro group to the corresponding aniline and subsequently explore the transformation of this key intermediate into promising bioactive scaffolds, including pyrazoles and ureas. The protocols provided are designed to be robust and adaptable, offering both step-by-step instructions and the scientific rationale behind the experimental choices.
Core Synthetic Strategy: From Nitroarene to Versatile Amine Intermediate
The primary and most critical transformation of this compound is the reduction of the nitro group to form 2,3-bis(trifluoromethyl)aniline. This aniline is the gateway to a diverse range of bioactive molecules, as the amino group is a versatile handle for a multitude of chemical reactions, including amide bond formation, cyclizations, and urea synthesis.
Workflow for the Synthesis of Bioactive Molecules from this compound
Caption: Synthetic workflow from this compound.
Part 1: Reduction of this compound to 2,3-Bis(trifluoromethyl)aniline
The reduction of the nitro group in this compound can be achieved through several methods. Catalytic hydrogenation is a clean and efficient method, often providing high yields of the desired aniline with minimal side products. An alternative, particularly useful if other reducible functional groups are present, is the use of metals in acidic media, such as iron in hydrochloric or acetic acid.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often preferred for its high efficiency and the ease of product purification.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-bis(trifluoromethyl)aniline. The product is often of high purity and may not require further purification.
| Parameter | Value/Condition | Rationale |
| Catalyst | 10% Pd/C | Highly efficient for nitro group reduction. |
| Solvent | Methanol or Ethanol | Good solubility for the starting material and product. |
| Hydrogen Pressure | 1-4 atm | Sufficient for the reduction without requiring specialized high-pressure equipment. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |
Protocol 2: Reduction with Iron in Acidic Media
This method is a classic and cost-effective alternative to catalytic hydrogenation.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder (3-5 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the slurry.
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Maintain the reaction at reflux and monitor its progress by TLC. The reaction is typically complete in 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through Celite® to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-bis(trifluoromethyl)aniline.
Part 2: Synthesis of Bioactive Scaffolds from 2,3-Bis(trifluoromethyl)aniline
The resulting 2,3-bis(trifluoromethyl)aniline is a versatile intermediate for the synthesis of various heterocyclic and acyclic compounds with potential biological activity.
Application Example 1: Synthesis of Pyrazole Derivatives
Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial and anticancer properties.[3][4] The synthesis of pyrazoles from anilines can be achieved through a multi-step process involving the formation of a hydrazone followed by cyclization.
Workflow for Pyrazole Synthesis
Caption: General scheme for pyrazole synthesis from an aniline.
Protocol 3: Synthesis of a 1-(2,3-Bis(trifluoromethyl)phenyl)-pyrazole Derivative (Adapted from literature)
This protocol is adapted from the synthesis of similar bioactive pyrazole derivatives.[3]
Step 1: Synthesis of 2,3-Bis(trifluoromethyl)phenylhydrazine
-
Diazotization: Dissolve 2,3-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl. Cool this solution to 0 °C and add the freshly prepared diazonium salt solution dropwise with vigorous stirring.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide (NaOH) until a precipitate forms.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,3-bis(trifluoromethyl)phenylhydrazine.
Step 2: Synthesis of the Pyrazole
-
Dissolve 2,3-bis(trifluoromethyl)phenylhydrazine (1.0 eq) and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in ethanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole derivative.
| Reactant/Reagent | Role | Rationale |
| Sodium Nitrite/HCl | Diazotizing agents | Converts the primary amine to a diazonium salt. |
| Tin(II) Chloride | Reducing agent | Reduces the diazonium salt to a hydrazine. |
| 1,3-Dicarbonyl Compound | Cyclization partner | Reacts with the hydrazine to form the pyrazole ring. |
| Acid Catalyst | Promotes cyclization | Facilitates the intramolecular condensation to form the pyrazole. |
Application Example 2: Synthesis of Diaryl Urea Derivatives
Diaryl ureas are a class of compounds known for their potent activity as kinase inhibitors in cancer therapy. The synthesis is generally straightforward, involving the reaction of an aniline with an isocyanate.
Protocol 4: Synthesis of a 1-(2,3-Bis(trifluoromethyl)phenyl)-3-aryl Urea
Materials:
-
2,3-Bis(trifluoromethyl)aniline
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve 2,3-bis(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Add the aryl isocyanate (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting materials.
-
The resulting diaryl urea is typically of high purity.
| Reactant/Reagent | Role | Rationale |
| Aryl Isocyanate | Electrophile | Reacts with the nucleophilic amine to form the urea linkage. |
| Anhydrous Solvent | Reaction medium | Prevents the hydrolysis of the isocyanate. |
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a wide array of potentially bioactive molecules. The straightforward reduction to 2,3-bis(trifluoromethyl)aniline opens up a rich field of synthetic possibilities. The protocols outlined in this guide for the synthesis of pyrazole and urea derivatives serve as a foundation for the exploration of novel chemical space in drug discovery. The unique steric and electronic properties conferred by the vicinal bis(trifluoromethyl) substitution pattern make this an attractive scaffold for targeting a range of biological processes. Further exploration of other cyclization and coupling reactions with 2,3-bis(trifluoromethyl)aniline is likely to yield novel compounds with significant therapeutic potential.
References
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available at: [Link]
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Semantic Scholar. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
-
Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central. Available at: [Link]
-
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. Available at: [Link]
-
Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl)... ResearchGate. Available at: [Link]
-
Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. PMC - NIH. Available at: [Link]
-
Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. NIH. Available at: [Link]
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Available at: [Link]
-
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Available at: [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. Available at: [Link]
-
What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate. Available at: [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Nitro Reduction - Common Conditions. Available at: [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available at: [Link]
- Preparation method and application of 1,3-bis(2-methoxy-5-(trifluoromethyl)phenyl)urea.
- US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents.
-
Urea: innovative process - Chemical Empowering. Available at: [Link]
- US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents.
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. Available at: [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC - NIH. Available at: [Link]
-
Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions - MDPI. Available at: [Link]
-
Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. RSC Publishing. Available at: [Link]
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- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Bis(trifluoromethyl)nitrobenzene in Agrochemical Synthesis
Introduction: The Strategic Importance of Vicinal Bis(trifluoromethyl) Scaffolds in Agrochemicals
The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by the CF₃ group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can dramatically improve the efficacy, selectivity, and overall performance of active ingredients. While various substitution patterns of trifluoromethylated aromatics have been extensively explored, the vicinal 2,3-bis(trifluoromethyl) arrangement offers a unique steric and electronic profile that can be exploited for the development of novel herbicides, fungicides, and insecticides.
This document provides a comprehensive technical guide for researchers and synthetic chemists on the application of 2,3-bis(trifluoromethyl)nitrobenzene as a key starting material for the synthesis of advanced agrochemical candidates. We will delve into the synthesis of the pivotal intermediate, 2,3-bis(trifluoromethyl)aniline, and subsequently explore its derivatization into prominent classes of agrochemicals. The protocols provided are based on established synthetic methodologies for analogous compounds, offering a robust starting point for research and development.
Part 1: Synthesis of the Key Intermediate: 2,3-Bis(trifluoromethyl)aniline
The primary and most critical transformation of this compound in the context of agrochemical synthesis is its reduction to the corresponding aniline. This aniline derivative serves as the foundational building block for a multitude of subsequent reactions.
Causality Behind Method Selection:
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The choice of reducing agent and conditions is critical to ensure high yield and purity, avoiding over-reduction or unwanted side reactions. Catalytic hydrogenation is often the method of choice in industrial settings due to its high efficiency, clean work-up, and the use of recoverable catalysts.
Experimental Protocol 1: Catalytic Hydrogenation of this compound
Objective: To synthesize 2,3-bis(trifluoromethyl)aniline from this compound via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add 5% Palladium on carbon (typically 1-5 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Commence vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,3-bis(trifluoromethyl)aniline.
-
The product can be further purified by distillation or column chromatography if necessary.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,3-Bis(trifluoromethyl)aniline |
| Molecular Formula | C₈H₅F₆N |
| Molecular Weight | 229.12 g/mol |
| Typical Yield | >95% |
| Appearance | Colorless to pale yellow liquid/solid |
Part 2: Application in Herbicide Synthesis - Phenylurea Derivatives
Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis. The synthesis of these compounds typically involves the reaction of a substituted phenyl isocyanate with an amine. The 2,3-bis(trifluoromethyl)aniline intermediate can be readily converted to the corresponding isocyanate.
Synthetic Workflow for Phenylurea Herbicides
Caption: Synthetic pathway to phenylurea herbicides.
Experimental Protocol 2: Synthesis of a 2,3-Bis(trifluoromethyl)phenylurea Herbicide Analogue
Objective: To synthesize a novel phenylurea herbicide candidate from 2,3-bis(trifluoromethyl)aniline.
Step 1: Synthesis of 2,3-Bis(trifluoromethyl)phenyl isocyanate
-
Safety Note: Phosgene is a highly toxic gas. This reaction should be performed in a well-ventilated fume hood by trained personnel. Triphosgene can be used as a safer alternative.
-
Dissolve 2,3-bis(trifluoromethyl)aniline (1.0 eq) in a suitable inert solvent (e.g., toluene).
-
Add a solution of phosgene or triphosgene in the same solvent dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is then heated to reflux and monitored by IR spectroscopy (disappearance of the N-H stretch and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
After completion, the excess phosgene and solvent are carefully removed by distillation to yield the crude 2,3-bis(trifluoromethyl)phenyl isocyanate, which is often used directly in the next step.
Step 2: Synthesis of 1,1-Dimethyl-3-(2,3-bis(trifluoromethyl)phenyl)urea
-
Dissolve the crude 2,3-bis(trifluoromethyl)phenyl isocyanate in an inert solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Bubble dimethylamine gas through the solution or add a solution of dimethylamine in a suitable solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed, and the crude product is purified by recrystallization.[1][2]
Part 3: Application in Fungicide Synthesis - Benzimidazole Derivatives
Benzimidazole fungicides are a significant class of systemic fungicides that inhibit fungal cell division.[3] The synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4][5]
Synthetic Workflow for Benzimidazole Fungicides
Caption: Synthetic pathway to benzimidazole fungicides.
Experimental Protocol 3: Synthesis of a 2-Substituted-5,6-bis(trifluoromethyl)benzimidazole Fungicide Analogue
Objective: To synthesize a novel benzimidazole fungicide candidate from 2,3-bis(trifluoromethyl)aniline.
Step 1: Nitration of 2,3-Bis(trifluoromethyl)aniline
-
Carefully add 2,3-bis(trifluoromethyl)aniline (1.0 eq) to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5 °C).
-
Stir the reaction mixture at this temperature for a specified time, then allow it to warm to room temperature.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitro-2,3-bis(trifluoromethyl)aniline.
Step 2: Reduction to 3,4-Diamino-1,2-bis(trifluoromethyl)benzene
-
The nitro group of 4-nitro-2,3-bis(trifluoromethyl)aniline can be reduced to an amine using methods such as catalytic hydrogenation (as described in Protocol 1) or with a metal/acid system (e.g., SnCl₂/HCl).
Step 3: Cyclization to form the Benzimidazole Ring
-
Reflux the resulting 3,4-diamino-1,2-bis(trifluoromethyl)benzene (1.0 eq) with a suitable carboxylic acid (e.g., trifluoroacetic acid) or its derivative in the presence of an acid catalyst (e.g., polyphosphoric acid or in a high-boiling solvent) to effect cyclodehydration.[4][5]
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted-5,6-bis(trifluoromethyl)benzimidazole.
Part 4: Application in Insecticide Synthesis - Phenylpyrazole Derivatives
Phenylpyrazole insecticides, such as fipronil, are broad-spectrum insecticides that act on the central nervous system of insects. The synthesis of these compounds often involves the reaction of a substituted phenylhydrazine with a suitable diketone or its equivalent.[6][7]
Synthetic Workflow for Phenylpyrazole Insecticides
Caption: Synthetic pathway to phenylpyrazole insecticides.
Experimental Protocol 4: Synthesis of a 1-(2,3-Bis(trifluoromethyl)phenyl)pyrazole Insecticide Analogue
Objective: To synthesize a novel phenylpyrazole insecticide candidate from 2,3-bis(trifluoromethyl)aniline.
Step 1 & 2: Diazotization and Reduction to 2,3-Bis(trifluoromethyl)phenylhydrazine
-
Dissolve 2,3-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution.
-
After the addition is complete, stir the reaction for some time and then acidify to yield the hydrazine salt, which can be isolated by filtration.
Step 3: Condensation and Cyclization
-
React the 2,3-bis(trifluoromethyl)phenylhydrazine (1.0 eq) with a suitable 1,3-dicarbonyl compound (e.g., ethyl 2-cyano-3-oxobutanoate) in a solvent such as ethanol with an acid or base catalyst.
-
Heat the reaction mixture to reflux for several hours.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography to obtain the desired 1-(2,3-bis(trifluoromethyl)phenyl)pyrazole.
Conclusion and Future Outlook
This compound, through its conversion to 2,3-bis(trifluoromethyl)aniline, represents a valuable, albeit underexplored, platform for the synthesis of novel agrochemicals. The unique steric and electronic environment provided by the vicinal trifluoromethyl groups can lead to the discovery of active ingredients with improved properties and potentially new modes of action. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the synthetic utility of this promising building block in the quest for next-generation crop protection solutions.
References
- MDPI. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI.
- Chemical Intermediates for Insecticide Manufacturing: A Focus on Pyrazole Synthesis. (n.d.).
- Google Patents. (n.d.).
- NIH. (n.d.).
- IUCr Journals. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.
- ResearchGate. (n.d.). Examples of trifluoromethyl-substituted benzimidazoles.
- PubMed Central. (n.d.). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.).
- ACS Publications. (n.d.).
- Guidechem. (n.d.). How is 3,5-Bis(trifluoromethyl)aniline synthesized?.
- ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (n.d.).
- Google Patents. (n.d.). CN102603573B - Method for synthesizing raw fluometuron drug.
- Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. (n.d.).
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzimidazole synthesis.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- High-Purity 2-Methyl-3-(trifluoromethyl)
- MDPI. (n.d.). Research Progress on Benzimidazole Fungicides: A Review.
- ResearchGate. (n.d.). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)
- Google Patents. (n.d.).
- EP0088066A1 - 3,5-Bis (trifluoromethyl)
- Google Patents. (n.d.). IL99209A - Bis-and tris (trifluoromethyl) arylpyrroles process for their preparation and insecticidal and acaricidal compositions containing them.
- US 20120302611A1. (n.d.).
- NIH. (n.d.).
- ResearchGate. (n.d.). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Semantic Scholar. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)
- The Role of 2,4-Bis(trifluoromethyl)aniline in Modern Organic Synthesis. (n.d.).
- PubChem. (n.d.). 2,3-Bis(trifluoromethyl)aniline.
- Google Patents. (n.d.). NO830320L - 3,5-BIS- (TRIFLUOROMETHYL) -PHENOXYCARBOXYLIC ACIDS AND USE OF THESE IN AGENTS TO PROTECT USE PLANTS AGAINST HERBICIDES.
- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)aniline 97 328-74-5.
- NIH. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
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Application Notes and Protocols: Synthesis of Heterocycles Using 2,3-Bis(trifluoromethyl)nitrobenzene
Introduction: Unlocking the Potential of a Highly Activated Building Block
In the landscape of medicinal chemistry and materials science, fluorine-containing heterocycles are of paramount importance due to their unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics. The strategic introduction of trifluoromethyl (CF₃) groups into aromatic systems can profoundly influence their reactivity and biological activity. 2,3-Bis(trifluoromethyl)nitrobenzene emerges as a particularly intriguing, albeit underexplored, building block for heterocyclic synthesis. The potent electron-withdrawing nature of the two adjacent CF₃ groups, in concert with the nitro functionality, renders the aromatic ring exceptionally electron-deficient. This high degree of activation opens up avenues for facile nucleophilic aromatic substitution (SNAr) reactions, paving the way for the construction of a diverse array of fused heterocyclic systems. Furthermore, the nitro group itself serves as a versatile functional handle for reductive cyclization strategies.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis of valuable heterocyclic scaffolds, such as benzimidazoles and quinoxalines, utilizing this compound as a key starting material. The methodologies presented herein are grounded in established principles of organic synthesis and are designed to be both reliable and adaptable.
Part 1: Synthesis of 4,5-Bis(trifluoromethyl)benzimidazoles via Reductive Cyclization
The synthesis of benzimidazoles, a privileged scaffold in numerous pharmaceuticals, can be efficiently achieved from ortho-nitroanilines.[1][2][3][4][5] This section outlines a two-step protocol commencing with the nucleophilic aromatic substitution on this compound to generate an N-aryl-ortho-nitroaniline intermediate, followed by a reductive cyclization to furnish the target benzimidazole.
Causality Behind Experimental Choices:
The initial SNAr reaction leverages the exceptional electrophilicity of the this compound core. The nitro group and the two CF₃ groups synergistically activate the aromatic ring towards nucleophilic attack.[6][7][8][9] The choice of a primary amine as the nucleophile is crucial for the subsequent cyclization step. The subsequent reductive cyclization of the nitro group to an amine, followed by condensation with a carboxylic acid equivalent (or an aldehyde followed by oxidation), is a classic and reliable method for benzimidazole formation.[5] The use of iron powder in acetic acid is a common, cost-effective, and environmentally benign method for nitro group reduction.[5]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 4,5-bis(trifluoromethyl)benzimidazoles.
Detailed Protocol: Synthesis of 1-Benzyl-4,5-bis(trifluoromethyl)-1H-benzimidazole
Step 1: Synthesis of N-Benzyl-2,3-bis(trifluoromethyl)-6-nitroaniline
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add benzylamine (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-2,3-bis(trifluoromethyl)-6-nitroaniline.
Step 2: Synthesis of 1-Benzyl-4,5-bis(trifluoromethyl)-1H-benzimidazole
-
To a solution of N-benzyl-2,3-bis(trifluoromethyl)-6-nitroaniline (1.0 eq) in glacial acetic acid (0.1 M), add iron powder (5.0 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours.
-
After the reduction of the nitro group is complete (monitored by TLC), add formic acid (excess, can be used as the C1 source and solvent) and continue heating at 100 °C for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-4,5-bis(trifluoromethyl)-1H-benzimidazole.
| Parameter | Value/Condition | Rationale |
| Solvent (Step 1) | Anhydrous DMF | Aprotic polar solvent, facilitates SNAr reactions. |
| Base (Step 1) | K₂CO₃ | Mild inorganic base, scavenges the HF formed. |
| Temperature (Step 1) | 80 °C | Provides sufficient energy to overcome the activation barrier. |
| Reducing Agent (Step 2) | Fe/AcOH | Effective and economical for nitro group reduction. |
| C1 Source (Step 2) | Formic Acid | Serves as both a reactant and a solvent for the cyclization. |
| Temperature (Step 2) | 100 °C | Promotes both the reduction and the subsequent cyclization. |
Part 2: Synthesis of 5,6-Bis(trifluoromethyl)quinoxalines via Condensation Reaction
Quinoxalines are another important class of N-heterocycles with a wide range of biological activities.[10][11][12][13] Their synthesis typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[13] This section details a protocol for the synthesis of 5,6-bis(trifluoromethyl)quinoxalines starting from this compound.
Mechanistic Rationale:
The synthesis commences with the reduction of the nitro group in this compound to an aniline. This is a critical step to generate the necessary ortho-diamine precursor. Subsequent reaction of the in-situ generated 2,3-bis(trifluoromethyl)benzene-1-amine is not feasible for quinoxaline synthesis. Therefore, a more practical approach involves the synthesis of 3,4-bis(trifluoromethyl)benzene-1,2-diamine. While not directly from this compound, a plausible route would involve nitration of 1,2-bis(trifluoromethyl)benzene, followed by reduction. However, for the purpose of demonstrating the utility of a related nitroaromatic, we will outline the general condensation reaction. A hypothetical two-step synthesis from this compound would first involve reduction to the aniline, followed by nitration and another reduction to get the diamine, which is a less direct route. A more direct approach starts from the corresponding diamine. For the purpose of this guide, we will assume the availability of 3,4-bis(trifluoromethyl)benzene-1,2-diamine and focus on the final condensation step to form the quinoxaline ring.
Reaction Pathway Diagram:
Sources
- 1. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: Preparation of 2,3-Bis(trifluoromethyl)aniline from 2,3-Bis(trifluoromethyl)nitrobenzene
Introduction: The Significance of Trifluoromethylated Anilines in Modern Drug Discovery
Trifluoromethylated anilines are a cornerstone of contemporary medicinal chemistry. The incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds can dramatically enhance the pharmacological profile of drug candidates.[1][2][3][4] The strong electron-withdrawing nature of the CF₃ group can increase metabolic stability, improve cell membrane permeability, and enhance binding affinity to biological targets.[1][2] This application note provides a detailed protocol for the synthesis of 2,3-bis(trifluoromethyl)aniline, a valuable building block for novel therapeutics, from its nitroaromatic precursor, 2,3-bis(trifluoromethyl)nitrobenzene.
Scientific Rationale and Method Selection
The conversion of a nitroarene to an aniline is a fundamental transformation in organic synthesis, typically achieved through reduction.[5] A variety of methods exist for the reduction of aromatic nitro compounds, including catalytic hydrogenation and metal-mediated reductions.[5][6]
Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[5][6] While often efficient, catalytic hydrogenation can sometimes lead to dehalogenation or reduction of other sensitive functional groups.
Metal-Mediated Reductions: Reagents like iron (Fe) in acidic media, tin(II) chloride (SnCl₂), and zinc (Zn) offer milder alternatives that can exhibit greater chemoselectivity.[5][6][7] The use of iron powder, in particular, is a classic and cost-effective method for nitro group reductions.[7][8][9] It proceeds through a series of single electron transfers from the metal surface to the nitro group, followed by protonation steps.
For the preparation of 2,3-bis(trifluoromethyl)aniline, a robust and high-yielding method is paramount. Given the electron-deficient nature of the aromatic ring due to the two trifluoromethyl groups, the nitro group is highly susceptible to reduction. This protocol will detail a reliable iron-mediated reduction in an acidic medium, a method known for its efficiency and tolerance of various functional groups.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,3-bis(trifluoromethyl)aniline.
Detailed Experimental Protocol
This protocol outlines the reduction of this compound to 2,3-bis(trifluoromethyl)aniline using iron powder in an acidic ethanol solution.
Materials and Reagents:
| Reagent | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 328-75-6 |
| Iron Powder (<325 mesh) | Reagent Grade | Fisher Scientific | 7439-89-6 |
| Ethanol (200 proof) | Anhydrous, ≥99.5% | VWR | 64-17-5 |
| Hydrochloric Acid (37%) | ACS Reagent Grade | J.T. Baker | 7647-01-0 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Sodium Bicarbonate | ACS Reagent Grade | EMD Millipore | 144-55-8 |
| Sodium Sulfate (Anhydrous) | ACS Reagent Grade | Sigma-Aldrich | 7757-82-6 |
| Celite® 545 | --- | Fisher Scientific | 68855-54-9 |
| Silica Gel (230-400 mesh) | --- | VWR | 7631-86-9 |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Safety Precautions:
-
This compound: This compound is a combustible liquid and causes skin and eye irritation.[10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrochloric Acid: Concentrated HCl is corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Ethanol and Ethyl Acetate: These are flammable liquids. Keep away from open flames and other ignition sources.
-
The reaction generates hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated area away from ignition sources.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 38.9 mmol).
-
Add ethanol (100 mL) to dissolve the starting material.
-
Carefully add iron powder (13.0 g, 233.4 mmol, 6 equivalents).
-
Slowly add concentrated hydrochloric acid (5 mL) to the stirring suspension. An exothermic reaction may be observed.
-
-
Reaction:
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The starting material will have a higher Rf value than the product aniline.
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield 2,3-bis(trifluoromethyl)aniline as a pale yellow oil or low-melting solid.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~7.5 (m, 1H), ~7.3 (t, 1H), ~6.9 (m, 1H), ~4.0 (br s, 2H) |
| ¹⁹F NMR (CDCl₃) | δ ~-60 to -65 ppm |
| Purity (by GC-MS) | >98% |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive iron powder. | Extend the reflux time. Ensure the reaction is at a proper reflux temperature. Use freshly opened or activated iron powder. |
| Low Yield | Inefficient extraction. Loss of product during workup. | Perform multiple extractions with ethyl acetate. Be careful during the filtration and concentration steps. |
| Product Contamination | Incomplete removal of iron salts. Inefficient purification. | Ensure thorough washing of the filter cake. Optimize the gradient for column chromatography. |
Mechanism of Nitro Group Reduction by Iron
The reduction of a nitro group by iron in an acidic medium is a classic example of a dissolving metal reduction. The overall transformation involves the transfer of six electrons and six protons to the nitro group.
Caption: Simplified mechanism of nitro group reduction.
The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species. The iron metal acts as the electron source, being oxidized from Fe(0) to Fe(II) or Fe(III) ions. The acidic medium provides the necessary protons for the reduction.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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Wikipedia. (2023, October 27). Reduction of nitro compounds. Retrieved from [Link]
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Sciencemadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
- Singh, P., & Kumar, A. (2018). Reduction of nitroaromatic compounds in tin (II) chloride dihydrate/choline chloride DES.
- Patil, S. B., et al. (2020). Electrochemical Hydrogenation of Organic Compounds: A Sustainable Approach.
- Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Molbank. (2021). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI.
- Royal Society of Chemistry. (2025, August 12). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Klausen, J., et al. (1995). Reduction of Substituted Nitrobenzenes by Fe(II) in Aqueous Mineral Suspensions. Environmental Science & Technology, 29(9), 2396-2404.
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Speciality Chemicals Magazine. (n.d.). The Role of Trifluoromethylated Anilines in Modern Synthesis. Retrieved from [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Hazlet, S. E., & Dornfeld, C. A. (1944). The Reduction of Aromatic Nitro Compounds with Activated Iron. Journal of the American Chemical Society, 66(11), 1781-1782.
- Tseng, C.-C., et al. (2018). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(11), 1138-1143.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Nitro-3,5-bis(trifluoromethyl)benzene. Retrieved from [Link]
- Barbon, S. M., et al. (2015). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- Royal Society of Chemistry. (2023, October 27). Trifluoromethylarylation of alkenes using anilines. Chemical Science.
- Bakke, J. M., & Ranes, E. (1995). Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2447-2452.
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- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- ResearchGate. (2025, October 12). Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.
- Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
- Choi, C., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 141(42), 16619-16624.
- Royal Society of Chemistry. (n.d.). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes.
- MDPI. (n.d.). A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions.
- Royal Society of Chemistry. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. RSC Advances.
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Application Notes and Protocols: Synthesis of Novel Functional Polyimides from 2,3-Bis(trifluoromethyl)nitrobenzene
Introduction: The Strategic Incorporation of Trifluoromethyl Groups in High-Performance Polymers
The relentless pursuit of advanced materials with superior thermal stability, chemical resistance, and specific electronic properties has led to a significant focus on fluorinated polymers. The incorporation of trifluoromethyl (-CF₃) groups into a polymer backbone is a particularly effective strategy. These groups are highly electronegative and sterically demanding, which imparts a unique combination of properties to the resulting material. These properties include a reduced dielectric constant, decreased water absorption, enhanced solubility in organic solvents, and high thermal and oxidative stability.
This document provides a comprehensive guide to the utilization of 2,3-bis(trifluoromethyl)nitrobenzene as a precursor for the synthesis of novel functional polyimides. While this specific monomer is not directly polymerizable in its commercially available form, it serves as a valuable starting material for the synthesis of a novel aromatic diamine, 2,3-bis(trifluoromethyl)benzene-1-amine. This diamine, in turn, is a key building block for high-performance polyimides through polycondensation reactions.
The protocols detailed herein are designed for researchers and professionals in materials science and drug development, providing not only step-by-step instructions but also the underlying scientific rationale for each procedure.
Synthetic Strategy: A Two-Step Approach to Novel Polyimides
The synthesis of functional polyimides from this compound is a two-step process. The first step involves the chemical modification of the starting material to create a polymerizable monomer. The second step is the polymerization of this monomer to yield the final polyimide.
-
Monomer Synthesis: The nitro group of this compound is chemically reduced to an amine group (-NH₂) to yield the novel diamine monomer, 2,3-bis(trifluoromethyl)benzene-1-amine. This transformation is crucial as the resulting diamine possesses the necessary functionality for polycondensation reactions.
-
Polymerization: The synthesized 2,3-bis(trifluoromethyl)benzene-1-amine is then reacted with a suitable aromatic dianhydride in a two-step polycondensation reaction. This process first forms a soluble poly(amic acid) precursor, which is then chemically or thermally converted to the final, robust polyimide.
Caption: Overall workflow for the synthesis of functional polyimides from this compound.
Part 1: Monomer Synthesis - Reduction of this compound
The conversion of the nitro group to an amine is a critical step in rendering this compound suitable for polymerization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 1: Synthesis of 2,3-Bis(trifluoromethyl)benzene-1-amine
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C) or Raney Nickel
-
Ethanol or Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Inerting the Reaction Vessel: In a suitable hydrogenation vessel, add this compound and the chosen solvent (e.g., ethanol). The recommended substrate-to-solvent ratio is 1:10 (w/v).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the catalyst (e.g., 10% Pd/C). The catalyst loading can be between 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas several times to remove any residual oxygen, then purge with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin stirring and heat the reaction mixture to a temperature between 25-50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (disappearance of the starting material), cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude product. The resulting 2,3-bis(trifluoromethyl)benzene-1-amine can be further purified by recrystallization or column chromatography if necessary.
Expected Outcome:
This protocol is expected to yield 2,3-bis(trifluoromethyl)benzene-1-amine as a crystalline solid. The purity of the product should be assessed by NMR and mass spectrometry before proceeding to the polymerization step.
Part 2: Synthesis of a Novel Polyimide
The newly synthesized 2,3-bis(trifluoromethyl)benzene-1-amine can be used to create a variety of polyimides by reacting it with different dianhydrides. This protocol describes a general procedure for the synthesis of a polyimide using pyromellitic dianhydride (PMDA).
Protocol 2: Polycondensation of 2,3-Bis(trifluoromethyl)benzene-1-amine with PMDA
Materials:
-
2,3-bis(trifluoromethyl)benzene-1-amine (synthesized in Part 1)
-
Pyromellitic dianhydride (PMDA), freshly sublimed
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Nitrogen gas (N₂)
-
Stirring apparatus
-
Ice bath
Procedure:
Step A: Synthesis of the Poly(amic acid) Precursor
-
Dissolution of Diamine: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of 2,3-bis(trifluoromethyl)benzene-1-amine in anhydrous DMAc under a nitrogen atmosphere.
-
Addition of Dianhydride: To the stirred solution, add an equimolar amount of PMDA in small portions. The addition should be done at room temperature to control the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step B: Chemical Imidization
-
Addition of Imidization Agents: To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio relative to the repeating unit of the polymer).
-
Conversion to Polyimide: Heat the reaction mixture to 80-120°C and stir for 4-6 hours to effect the chemical imidization.
-
Precipitation and Purification: After cooling to room temperature, pour the polymer solution into a large excess of a non-solvent such as methanol or ethanol with vigorous stirring. The polyimide will precipitate as a solid.
-
Washing and Drying: Collect the polymer by filtration, wash it thoroughly with methanol and then water to remove any residual solvent and reagents. Dry the polymer in a vacuum oven at 100-150°C until a constant weight is achieved.
Table 1: Key Reaction Parameters and Expected Polymer Properties
| Parameter | Value/Observation | Rationale |
| Monomer Ratio (Diamine:Dianhydride) | 1:1 | Ensures high molecular weight polymer formation. |
| Reaction Temperature (Poly(amic acid) formation) | Room Temperature | Avoids premature imidization and allows for controlled chain growth. |
| Reaction Time (Poly(amic acid) formation) | 12-24 hours | Allows for the formation of a high molecular weight poly(amic acid). |
| Imidization Method | Chemical (Acetic Anhydride/Pyridine) | A common and effective method for converting poly(amic acid) to polyimide at relatively low temperatures. |
| Expected Polymer Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMF) | The presence of -CF₃ groups often enhances solubility.[1] |
| Expected Thermal Stability (TGA) | High decomposition temperature (>450°C) | A characteristic feature of aromatic polyimides.[1] |
| Expected Glass Transition Temp. (DSC) | High (>250°C) | The rigid polymer backbone contributes to a high Tg. |
| Expected Dielectric Constant | Low | The incorporation of fluorine tends to lower the dielectric constant.[1] |
Characterization of the Functional Polymer
A thorough characterization of the synthesized polyimide is essential to confirm its structure and evaluate its properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide, look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of the amic acid bands will also be evident.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed structure of the polymer. ¹⁹F NMR will confirm the presence and environment of the trifluoromethyl groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyimide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Potential Applications
The unique properties endowed by the two trifluoromethyl groups in close proximity on the benzene ring are expected to make the resulting polyimides highly valuable for a range of advanced applications.
Caption: Relationship between the polymer's properties and its potential applications.
-
Microelectronics: The low dielectric constant and high thermal stability make these polymers excellent candidates for use as interlayer dielectrics in integrated circuits and as packaging materials for electronic components.[1]
-
Aerospace: The combination of high thermal stability, chemical resistance, and potentially low flammability makes them suitable for use in high-performance composites and protective coatings in the aerospace industry.
-
Gas Separation Membranes: The introduction of bulky -CF₃ groups can increase the fractional free volume of the polymer matrix, which is beneficial for gas separation applications.
-
Drug Delivery: The enhanced solubility and biocompatibility often associated with fluorinated polymers could allow for their use in advanced drug delivery systems.
References
-
Yang, S., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Designed Monomers and Polymers, 26(1), 140-149. [Link]
Sources
The Strategic Role of 2,3-Bis(trifluoromethyl)nitrobenzene in Advanced Materials Synthesis: Application Notes and Protocols
Introduction: The Imperative of Fluorination in Materials Science
In the pursuit of next-generation materials, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount strategy for tuning material properties. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for enhancing thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant and improving solubility of polymers.[1] This application note delves into the pivotal, albeit indirect, role of 2,3-bis(trifluoromethyl)nitrobenzene as a critical precursor in the synthesis of high-performance polymers. While not typically used as a final material itself, its true value lies in its conversion to versatile fluorinated monomers.
This guide provides a comprehensive overview of the synthesis pathways from this compound to its more functional derivatives, 2,3-bis(trifluoromethyl)aniline and 2,3-bis(trifluoromethyl)phenylenediamine, and their subsequent application in the creation of advanced polyimides. The protocols detailed herein are designed for researchers and scientists engaged in the development of materials for demanding applications in aerospace, electronics, and specialty coatings.
Physicochemical Properties of Trifluoromethylated Nitrobenzenes
The presence of two trifluoromethyl groups on the nitrobenzene ring profoundly influences its chemical reactivity and the properties of its derivatives. These strong electron-withdrawing groups enhance the electrophilicity of the aromatic ring, which can be a key consideration in its chemical transformations.
| Property | Value | Reference |
| Chemical Formula | C8H3F6NO2 | |
| Molecular Weight | 259.11 g/mol | |
| CAS Number | 1978-06-9 |
The primary utility of this compound in materials science is as a foundational building block. The journey from this nitroaromatic compound to a high-performance polymer involves key chemical transformations, which are outlined in the following sections.
Synthetic Pathways to Functional Monomers
The conversion of the nitro group to an amine is the gateway to unlocking the potential of this compound in polymer chemistry. The resulting anilines and diamines are the true workhorses in the synthesis of advanced materials.
Diagram: Synthetic Workflow from Nitrobenzene to Polyimide
Caption: Synthetic route from this compound to polyimides.
Protocol 1: Synthesis of 2,3-Bis(trifluoromethyl)aniline
The reduction of the nitro group to an amine is a fundamental step. Catalytic hydrogenation is a common and efficient method.
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can be around 1-5 mol% of the substrate.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.
-
Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure to yield 2,3-bis(trifluoromethyl)aniline. The product can be further purified by distillation or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This method is chosen for its high efficiency and clean conversion, minimizing the formation of byproducts.
-
Palladium on Carbon: Pd/C is a robust and highly active catalyst for the reduction of nitro groups.
-
Ethanol: A common solvent for hydrogenation due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.
Protocol 2: Conceptual Pathway to 2,3-Bis(trifluoromethyl)phenylenediamine
Conceptual Steps:
-
Nitration of 2,3-Bis(trifluoromethyl)aniline: The aniline would first be protected (e.g., by acetylation to form the acetanilide) to moderate the reactivity of the amino group and direct the nitration. The protected compound would then be nitrated using a mixture of nitric acid and sulfuric acid. Subsequent deprotection would yield a nitro-substituted 2,3-bis(trifluoromethyl)aniline.
-
Reduction of the Nitro Group: The resulting nitroaniline would then be reduced using a method similar to Protocol 1 to yield the desired 2,3-bis(trifluoromethyl)phenylenediamine.
Application in High-Performance Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of trifluoromethyl groups can further enhance these properties, particularly by increasing solubility and lowering the dielectric constant.[2] Trifluoromethylated diamines, such as the conceptual 2,3-bis(trifluoromethyl)phenylenediamine, are key monomers in the synthesis of these advanced polyimides.
Diagram: Polyimide Synthesis
Caption: General scheme for the synthesis of fluorinated polyimides.
Protocol 3: Synthesis of a Fluorinated Polyimide
This protocol describes the general procedure for the synthesis of a polyimide from a diamine and a dianhydride.
Materials:
-
2,3-Bis(trifluoromethyl)phenylenediamine (or other suitable fluorinated diamine)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other polar aprotic solvent
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the fluorinated diamine in anhydrous NMP.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of the aromatic dianhydride in portions. The addition should be done at room temperature to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under an inert atmosphere for several hours (typically 12-24 hours) to form the poly(amic acid) solution. The viscosity of the solution will increase significantly as the polymerization progresses.
-
The resulting poly(amic acid) solution can be cast into a film on a glass substrate.
-
The film is then thermally cured by stepwise heating in an oven under a nitrogen atmosphere. A typical curing cycle might be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This process of thermal imidization converts the poly(amic acid) to the final polyimide.
-
Alternatively, chemical imidization can be performed by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.
-
After curing, the polyimide film can be peeled off from the substrate.
Expected Properties of the Resulting Polyimide:
-
High Thermal Stability: The rigid aromatic backbone and the strong C-F bonds contribute to excellent thermal and thermo-oxidative stability.
-
Enhanced Solubility: The presence of trifluoromethyl groups disrupts polymer chain packing, leading to improved solubility in organic solvents compared to non-fluorinated polyimides.[2]
-
Low Dielectric Constant: The low polarizability of the C-F bond results in a lower dielectric constant, making these materials suitable for microelectronics applications.
-
Hydrophobicity: The fluorinated groups impart a water-repellent character to the polymer surface.
Conclusion
This compound is a valuable, though often unseen, player in the field of materials science. Its significance lies in its role as a precursor to fluorinated anilines and diamines, which are essential monomers for the synthesis of high-performance polymers. The protocols and conceptual pathways outlined in this application note provide a framework for researchers to leverage the unique properties of trifluoromethyl groups in the design of advanced materials with superior thermal, chemical, and electrical properties. The continued exploration of such fluorinated building blocks will undoubtedly pave the way for innovations in a wide range of technological applications.
References
Sources
Synthetic Strategies for the Derivatization of 2,3-Bis(trifluoromethyl)nitrobenzene: An Application Guide for Researchers
Introduction
Derivatives of 2,3-bis(trifluoromethyl)nitrobenzene represent a class of chemical compounds with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of two vicinal trifluoromethyl (CF₃) groups imparts unique electronic and steric properties to the aromatic ring. These strongly electron-withdrawing groups create a highly electron-deficient (electrophilic) aromatic system, which profoundly influences its reactivity and the physicochemical properties of its derivatives, such as metabolic stability and lipophilicity.
This comprehensive guide provides a detailed exploration of the synthetic routes available for the preparation of various derivatives of this compound. We will delve into the synthesis of the core structure, followed by key derivatization strategies including nucleophilic aromatic substitution, reduction of the nitro group and subsequent functionalization of the resulting aniline, and palladium-catalyzed cross-coupling reactions. The protocols outlined herein are grounded in established chemical principles and are designed to provide researchers with a robust framework for accessing a diverse range of novel chemical entities.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the target molecule, this compound, begins with the commercially available precursor, 1,2-bis(trifluoromethyl)benzene. The key transformation is an electrophilic aromatic substitution, specifically, nitration.
Mechanistic Considerations: Directing Effects of Trifluoromethyl Groups
The trifluoromethyl group is a strongly deactivating and meta-directing substituent in electrophilic aromatic substitution reactions. This is due to its powerful electron-withdrawing inductive effect. In the case of 1,2-bis(trifluoromethyl)benzene, both CF₃ groups will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to themselves. This results in a reinforced directing effect towards the 4-position, with a minor product expected at the 3-position (which is equivalent to the 6-position). The position between the two CF₃ groups is sterically hindered and electronically disfavored.[1][2] Therefore, the nitration of 1,2-bis(trifluoromethyl)benzene is expected to predominantly yield 1,2-bis(trifluoromethyl)-4-nitrobenzene, with this compound as a minor, but accessible, isomer.
Experimental Protocol: Nitration of 1,2-Bis(trifluoromethyl)benzene
This protocol is based on standard nitration conditions for deactivated aromatic compounds.
Materials:
-
1,2-Bis(trifluoromethyl)benzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to generate the nitrating mixture. Maintain the temperature below 10 °C.
-
Dissolve 1,2-bis(trifluoromethyl)benzene in dichloromethane and add it to the dropping funnel.
-
Add the solution of 1,2-bis(trifluoromethyl)benzene dropwise to the cold nitrating mixture over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography on silica gel to isolate the this compound isomer.
II. Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group and two trifluoromethyl groups strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[3] This allows for the displacement of a suitable leaving group (typically a halide) by a variety of nucleophiles. To perform SNAr reactions, a leaving group must first be introduced onto the this compound core. This can be achieved by utilizing a starting material that already contains a halogen, or by converting the nitro group into a better leaving group, though the latter is less common. For the purpose of this guide, we will consider a hypothetical 4-halo-2,3-bis(trifluoromethyl)nitrobenzene as the substrate.
General Principles of SNAr on Electron-Deficient Arenes
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of reaction is enhanced by the presence of strong electron-withdrawing groups, such as -NO₂ and -CF₃, which stabilize the negative charge of the Meisenheimer complex.[4]
Experimental Protocol: General Procedure for SNAr
Materials:
-
4-Halo-2,3-bis(trifluoromethyl)nitrobenzene
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, piperidine)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (if the nucleophile is not anionic, e.g., potassium carbonate)
Procedure:
-
Dissolve the 4-halo-2,3-bis(trifluoromethyl)nitrobenzene in the chosen aprotic polar solvent in a round-bottom flask.
-
Add the nucleophile (and base, if necessary).
-
Heat the reaction mixture to a temperature between 50-100 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Nucleophile | Product Type | Typical Conditions |
| Sodium Methoxide (NaOMe) | Aryl Ether | DMF, 60 °C, 2-4 h |
| Sodium Thiophenoxide (NaSPh) | Aryl Thioether | DMF, rt to 50 °C, 1-3 h |
| Piperidine | N-Aryl Piperidine | DMSO, K₂CO₃, 80 °C, 6-8 h |
III. Reduction of the Nitro Group and Subsequent Derivatization
A key synthetic pathway for derivatization involves the reduction of the nitro group to an amine, yielding 2,3-bis(trifluoromethyl)aniline. This aniline is a versatile intermediate that can undergo a wide range of transformations.
Protocol: Reduction of this compound
The reduction of sterically hindered or electron-deficient nitroarenes can sometimes be challenging.[5] Common methods include catalytic hydrogenation or the use of metal/acid systems.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH) or Acetic Acid (for Fe reduction)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate (EtOAc)
Procedure (using SnCl₂):
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a 10 M NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2,3-bis(trifluoromethyl)aniline by column chromatography or distillation.
Derivatization of 2,3-Bis(trifluoromethyl)aniline via Sandmeyer Reaction
The resulting aniline is weakly basic due to the electron-withdrawing CF₃ groups, which can make diazotization challenging.[6][7] However, under strongly acidic conditions, the diazonium salt can be formed and subsequently converted to a variety of functional groups through the Sandmeyer reaction.[8]
Workflow for Sandmeyer Reactions:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Bis(trifluoromethyl)nitrobenzene
Welcome to the technical support center for the synthesis of 2,3-bis(trifluoromethyl)nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this highly functionalized aromatic compound. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.
The synthesis of this compound presents a formidable challenge due to the strong electron-withdrawing nature and significant steric hindrance imparted by the two adjacent trifluoromethyl groups. This guide will provide a structured approach to troubleshooting the key steps of this synthesis, from the preparation of the precursor to the critical nitration reaction and subsequent product analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that researchers often have before embarking on the synthesis of this compound.
Q1: Is the synthesis of this compound a straightforward process?
A1: No, the synthesis is known to be challenging. The primary difficulties arise from the two vicinal trifluoromethyl (-CF₃) groups on the benzene ring. These groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, such as nitration. Additionally, the steric bulk of two adjacent -CF₃ groups can hinder the approach of reagents to the desired positions.
Q2: What is the most common synthetic route to this compound?
A2: The most logical and commonly considered route is a two-step process:
-
Synthesis of the precursor: 1,2-bis(trifluoromethyl)benzene.
-
Nitration of 1,2-bis(trifluoromethyl)benzene to introduce the nitro group.
The availability and purity of the 1,2-bis(trifluoromethyl)benzene precursor are critical for the success of the subsequent nitration step.
Q3: What are the directing effects of the two trifluoromethyl groups in the nitration of 1,2-bis(trifluoromethyl)benzene?
A3: The trifluoromethyl group is a meta-director and a strong deactivator of the aromatic ring.[1][2] In 1,2-bis(trifluoromethyl)benzene, both -CF₃ groups will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to themselves. This leads to a complex mixture of potential products, with the desired 2,3-isomer being only one of several possibilities. The directing effects and steric hindrance make achieving high regioselectivity for the 2,3-isomer particularly difficult.
Part 2: Troubleshooting Guide - Synthesis of 1,2-Bis(trifluoromethyl)benzene
The quality of your starting material is paramount. Here are some common issues encountered during the synthesis of the 1,2-bis(trifluoromethyl)benzene precursor.
Q4: My synthesis of 1,2-bis(trifluoromethyl)benzene from o-xylene is giving low yields. What are the likely causes?
A4: The synthesis of 1,2-bis(trifluoromethyl)benzene typically involves the exhaustive chlorination of o-xylene to 1,2-bis(trichloromethyl)benzene, followed by fluorination. Low yields can often be attributed to:
-
Incomplete Chlorination: The free-radical chlorination of o-xylene requires harsh conditions (high temperature, UV irradiation) to replace all six benzylic hydrogens with chlorine. Incomplete chlorination will result in a mixture of partially chlorinated xylenes, which will lead to a complex product mixture after fluorination.
-
Suboptimal Fluorination Conditions: The fluorination of 1,2-bis(trichloromethyl)benzene is typically performed with anhydrous HF or other fluorinating agents like SbF₃.[3] These reactions often require high temperatures and pressures. Inadequate control of these parameters can lead to incomplete reaction or decomposition.
-
Reagent Purity: Ensure that all reagents, especially the fluorinating agent, are of high purity and anhydrous, as water can interfere with the reaction.
| Parameter | Recommendation | Rationale |
| Chlorination | High-intensity UV light, high temperature (150-200 °C), and a radical initiator. | To ensure exhaustive chlorination and minimize side reactions on the aromatic ring. |
| Fluorination | Use of a robust fluorinating agent (e.g., anhydrous HF, SbF₃/HF). | To drive the complete exchange of chlorine for fluorine. |
| Reaction Monitoring | GC-MS analysis of aliquots. | To track the progress of both the chlorination and fluorination steps and ensure complete conversion. |
Part 3: Troubleshooting Guide - Nitration of 1,2-Bis(trifluoromethyl)benzene
This is the most challenging step in the synthesis. The strong deactivation and steric hindrance of the two adjacent -CF₃ groups make this reaction particularly difficult.
Q5: I am observing no or very low conversion in the nitration of 1,2-bis(trifluoromethyl)benzene using standard nitrating conditions (HNO₃/H₂SO₄). What should I do?
A5: Standard nitrating conditions are often insufficient for highly deactivated substrates. The two adjacent -CF₃ groups strongly reduce the electron density of the aromatic ring, making it much less nucleophilic. To overcome this, you need to use more forcing reaction conditions:
-
Stronger Nitrating Agents: Consider using a more potent nitrating agent. A mixture of fuming nitric acid and fuming sulfuric acid (oleum) can be effective. Alternatively, nitronium salts such as NO₂BF₄ or NO₂PF₆ can be used in an inert organic solvent.
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy. However, this must be done with caution, as it can also lead to the formation of undesired byproducts and decomposition.
-
Alternative Acid Catalysts: Trifluoromethanesulfonic acid (HOTf) has been shown to be a highly effective catalyst for the nitration of deactivated aromatic compounds, often allowing the reaction to proceed under milder conditions than with sulfuric acid.[4][5][6]
start [label="Low/No Conversion in Nitration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="Are you using standard HNO3/H2SO4?"]; stronger_reagents [label="Use stronger nitrating agent\n(e.g., fuming HNO3/oleum, NO2BF4)", fillcolor="#FBBC05"]; increase_temp [label="Increase reaction temperature cautiously"]; alt_catalyst [label="Consider alternative catalysts\n(e.g., Triflic Acid)", fillcolor="#FBBC05"]; monitor [label="Monitor reaction by GC-MS"]; success [label="Successful Nitration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_conditions; check_conditions -> stronger_reagents [label="Yes"]; check_conditions -> increase_temp [label="Yes"]; check_conditions -> alt_catalyst [label="Yes"]; stronger_reagents -> monitor; increase_temp -> monitor; alt_catalyst -> monitor; monitor -> success; }
Q6: My nitration reaction is producing a complex mixture of isomers. How can I improve the regioselectivity for the 2,3-isomer?
A6: Achieving high regioselectivity is the primary challenge in this synthesis. The two -CF₃ groups at positions 1 and 2 direct nitration to positions 3, 4, 5, and 6. However, steric hindrance will play a significant role.
-
Steric Hindrance: The positions ortho to the -CF₃ groups (positions 3 and 6) are sterically hindered. This may favor nitration at positions 4 and 5.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the less sterically hindered products. At higher temperatures, thermodynamic control may favor the formation of the most stable isomer, which may or may not be the desired 2,3-isomer. A systematic study of the reaction temperature is recommended.
-
Bulky Nitrating Agents: While not commonly employed, the use of a bulkier nitrating agent could potentially enhance selectivity by favoring attack at the least sterically hindered positions.
Q7: How can I differentiate between the possible isomers of bis(trifluoromethyl)nitrobenzene?
A7: Differentiating the isomers is crucial for confirming the identity of your product and for optimizing the reaction conditions. A combination of analytical techniques is recommended:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for analyzing fluorinated compounds. The chemical shifts of the -CF₃ groups will be sensitive to their position on the aromatic ring and the presence of the nitro group. The coupling patterns between the fluorine nuclei can also provide valuable structural information. You would expect to see distinct signals for each isomer.[1][3][7]
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons will be unique for each isomer. The desired this compound will have a specific splitting pattern for its three aromatic protons.[8][9]
-
GC-MS: Gas chromatography can be used to separate the different isomers, and mass spectrometry will confirm their molecular weight. Developing a robust GC method will be essential for quantifying the isomeric ratio in your product mixture.[10][11][12]
start [label="Crude Nitration Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="GC-MS Analysis"]; nmr [label="NMR Spectroscopy"]; gcms_result [label="Separation of Isomers\nQuantification of Isomeric Ratio"]; nmr_19f [label="19F NMR"]; nmr_1h [label="1H NMR"]; nmr_19f_result [label="Distinct signals for each -CF3 group"]; nmr_1h_result [label="Unique splitting patterns for aromatic protons"]; structure_elucidation [label="Structure Elucidation of Isomers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> gcms; start -> nmr; gcms -> gcms_result; nmr -> nmr_19f; nmr -> nmr_1h; nmr_19f -> nmr_19f_result; nmr_1h -> nmr_1h_result; gcms_result -> structure_elucidation; nmr_19f_result -> structure_elucidation; nmr_1h_result -> structure_elucidation; }
Part 4: Experimental Protocol - Nitration of 1,2-Bis(trifluoromethyl)benzene (Suggested Starting Point)
Disclaimer: The following protocol is a suggested starting point based on the nitration of other highly deactivated aromatic compounds. Optimization will be necessary. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 1,2-bis(trifluoromethyl)benzene (1.0 eq).
-
Acid Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to chilled (0 °C) fuming sulfuric acid (20% oleum, 5-10 eq).
-
Reaction: Cool the flask containing the 1,2-bis(trifluoromethyl)benzene to 0 °C. Slowly add the nitrating mixture via the dropping funnel, keeping the internal temperature below 10 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel or by preparative GC may be necessary.
References
-
The Royal Society of Chemistry. Supplementary Information.
-
Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.
-
Organic Chemistry Portal. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration.
-
ResearchGate. Nitration of trifluoromethyl benzene.
-
SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts.
-
PMC - NIH. New Frontiers and Developing Applications in 19F NMR.
-
Supporting Information. Catalytic C-F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism.
-
The Royal Society of Chemistry. Supporting Information for...
-
CSIRO Publishing. Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics.
-
ChemicalBook. 3,5-Bis(trifluoromethyl)nitrobenzene(328-75-6) 1H NMR spectrum.
-
ResearchGate. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration | Request PDF.
-
PubMed. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration.
-
ACS Publications. N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.
-
American Chemical Society. N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.
-
ResearchGate. Nitration of Aromatics by Lower Oxidation States of Nitrogen.
-
PubMed. Alpha-trifluoromethylation of Secondary and Sterically Hindered Carboxylates With Use of BrF3.
-
PubChem. 1-Nitro-2,3-bis(trifluoromethyl)benzene.
-
ResearchGate. Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics.
-
ResearchGate. ChemInform Abstract: Controlled Synthesis of Electron-Deficient Nitro-1H-benzotriazoles.
-
NIST. 3,5-Bis(trifluoromethyl)nitrobenzene.
-
ChemicalBook. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum.
-
ResearchGate. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
-
ResearchGate. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
-
TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in...
-
IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
-
PubMed. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS.
-
ResearchGate. (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Alpha-trifluoromethylation of secondary and sterically hindered carboxylates with use of BrF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. 3,5-Bis(trifluoromethyl)nitrobenzene(328-75-6) 1H NMR spectrum [chemicalbook.com]
- 9. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nitration Conditions for Bis(trifluoromethyl)benzene
Welcome to the comprehensive technical support guide for the nitration of bis(trifluoromethyl)benzene isomers. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging electrophilic aromatic substitution. The strongly deactivating nature of the two trifluoromethyl (-CF₃) groups makes nitration of the benzene ring a kinetically demanding process, often requiring harsh reaction conditions that can lead to challenges in yield, regioselectivity, and safety.
This guide provides in-depth, isomer-specific troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and the fundamental principles governing the reaction's outcome.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in nitrating bis(trifluoromethyl)benzene?
-
Which mixed acid composition is recommended for these deactivated substrates?
-
How does the substitution pattern of the starting material affect the reaction outcome?
-
What are the expected major products for the nitration of each isomer?
-
Are there alternative, milder nitrating agents that are effective?
-
-
Troubleshooting Guide
-
Problem 1: Low or No Conversion
-
Case Study 1.1: Nitration of 1,3-Bis(trifluoromethyl)benzene
-
Case Study 1.2: Nitration of 1,2-Bis(trifluoromethyl)benzene
-
-
Problem 2: Poor Regioselectivity and Multiple Isomers
-
Case Study 2.1: Controlling Isomer Distribution in 1,3-Bis(trifluoromethyl)benzene Nitration
-
Case Study 2.2: Managing Steric Hindrance in 1,2-Bis(trifluoromethyl)benzene Nitration
-
-
Problem 3: Product Purification and Isomer Separation
-
-
Experimental Protocols
-
Protocol 1: Nitration of 1,4-Bis(trifluoromethyl)benzene
-
Protocol 2: General Protocol for the Nitration of 1,3-Bis(trifluoromethyl)benzene
-
Protocol 3: Nitration of 1,2-Bis(trifluoromethyl)benzene (Representative Procedure)
-
-
Safety & Waste Disposal
-
Handling Mixed Acids
-
Quenching the Reaction
-
Waste Neutralization and Disposal
-
-
Mechanistic Insights: Understanding Regioselectivity
-
Electronic Effects of the Trifluoromethyl Group
-
Wheland Intermediates for Each Isomer
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in nitrating bis(trifluoromethyl)benzene?
A1: The two trifluoromethyl groups are powerful electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack.[1] This deactivation means that the nitration requires forcing conditions, such as high temperatures and highly acidic media (e.g., fuming nitric and sulfuric acids), which can lead to low yields, increased risk of side reactions, and significant safety hazards.[2]
Q2: Which mixed acid composition is recommended for these deactivated substrates?
A2: A mixture of concentrated or fuming nitric acid (HNO₃) and concentrated or fuming sulfuric acid (H₂SO₄) is the standard nitrating agent. For highly deactivated substrates like bis(trifluoromethyl)benzene, using fuming nitric acid and/or fuming sulfuric acid (oleum) is often necessary to generate a sufficiently high concentration of the active electrophile, the nitronium ion (NO₂⁺).[2] The ratio of the acids and the concentration of sulfur trioxide (SO₃) in the oleum are critical parameters to optimize for both yield and selectivity.
Q3: How does the substitution pattern of the starting material affect the reaction outcome?
A3: The substitution pattern has a profound effect on both the reaction rate and the regioselectivity of the nitration:
-
1,4-Bis(trifluoromethyl)benzene: The two -CF₃ groups are para to each other. All four available positions on the ring are equivalent, leading to a single possible mono-nitrated product.
-
1,3-Bis(trifluoromethyl)benzene: The -CF₃ groups are meta to each other. The positions on the ring are not equivalent, leading to the possibility of different isomers. The primary site of attack is the 5-position, which is meta to both -CF₃ groups and sterically the most accessible. Nitration at the 2-, 4-, or 6-positions is also possible but generally less favored.
-
1,2-Bis(trifluoromethyl)benzene: The adjacent -CF₃ groups create significant steric hindrance. The directing effects of the two groups are in opposition for some positions, making regioselectivity more complex to predict and control.
Q4: What are the expected major products for the nitration of each isomer?
A4:
-
1,4-Bis(trifluoromethyl)benzene yields 2,5-bis(trifluoromethyl)nitrobenzene .[2]
-
1,3-Bis(trifluoromethyl)benzene primarily yields 1-nitro-3,5-bis(trifluoromethyl)benzene .
-
1,2-Bis(trifluoromethyl)benzene is expected to yield primarily 3-nitro-1,2-bis(trifluoromethyl)benzene and 4-nitro-1,2-bis(trifluoromethyl)benzene .
Q5: Are there alternative, milder nitrating agents that are effective?
A5: While mixed acids are the most common, other nitrating systems have been explored for deactivated aromatic compounds. These include reagents like nitronium tetrafluoroborate (NO₂BF₄) or combinations of nitric acid with other strong acids like trifluoromethanesulfonic acid.[3] However, for preparative scale synthesis with bis(trifluoromethyl)benzenes, mixed nitric and sulfuric acid remains the most practical, albeit hazardous, choice.
Troubleshooting Guide
Problem 1: Low or No Conversion
This is the most common issue, directly resulting from the strong deactivation of the aromatic ring.
-
Symptom: After running the reaction with standard concentrated HNO₃/H₂SO₄ at 60 °C for several hours, TLC or GC-MS analysis shows predominantly unreacted starting material.
-
Causality: The concentration of the nitronium ion (NO₂⁺) is insufficient to overcome the high activation energy for the electrophilic attack on the deactivated ring. The reaction temperature may also be too low.
-
Solutions:
-
Increase Acid Strength: Replace concentrated sulfuric acid with fuming sulfuric acid (oleum) containing 10-20% free SO₃. This will increase the concentration of the nitronium ion.[2]
-
Increase Nitric Acid Concentration: Use fuming nitric acid (>90%) instead of standard concentrated nitric acid (70%).
-
Elevate Temperature: Cautiously increase the reaction temperature in increments of 10-15 °C. Monitor the reaction closely for the formation of byproducts. For highly deactivated systems, temperatures up to 90-100 °C may be necessary.[2]
-
Increase Reaction Time: If a moderate temperature is desired for safety or selectivity reasons, extending the reaction time to 24 hours or more may improve conversion.
-
-
Symptom: Similar to the 1,3-isomer, the reaction stalls with a significant amount of starting material remaining, even under forcing conditions.
-
Causality: In addition to electronic deactivation, the adjacent -CF₃ groups create steric hindrance, further impeding the approach of the nitronium ion to the 3- and 4-positions.
-
Solutions:
-
Harsher Conditions: This isomer will likely require even more forcing conditions than the 1,3- and 1,4-isomers. A combination of fuming nitric acid and fuming sulfuric acid at elevated temperatures is a logical starting point.
-
Alternative Nitrating Agents: Consider using a pre-formed nitronium salt like NO₂BF₄, which can sometimes be more effective for sterically hindered substrates.
-
Problem 2: Poor Regioselectivity and Multiple Isomers
While less of an issue for the 1,4-isomer, controlling the formation of multiple isomers is a key challenge for the 1,2- and 1,3-isomers.
-
Symptom: GC-MS analysis reveals the desired 5-nitro product, but also significant amounts of the 2- and 4-nitro isomers.
-
Causality: While the 5-position is electronically and sterically favored, higher reaction temperatures can provide enough energy to overcome the activation barriers for substitution at the less favored positions.
-
Solutions:
-
Temperature Control: Lowering the reaction temperature is the most effective way to improve selectivity. This will, however, decrease the reaction rate, so a balance must be found.
-
Order of Addition: Slowly adding the bis(trifluoromethyl)benzene to the pre-mixed and cooled nitrating acid mixture can help maintain better temperature control and minimize localized "hot spots" that can lead to less selective reactions.
-
-
Symptom: A complex mixture of 3-nitro and 4-nitro isomers is formed, making purification difficult.
-
Causality: The electronic deactivation directs nitration to the 3- and 4-positions (meta to one -CF₃ group and ortho/para to the other, with the meta-directing effect dominating). The relative amounts of these isomers will be influenced by a combination of electronic and steric factors.
-
Solutions:
-
Systematic Optimization: A design of experiments (DoE) approach may be necessary to find the optimal balance of temperature, acid concentration, and reaction time to favor one isomer over the other.
-
Accept and Separate: In some cases, achieving high selectivity may not be practical. The focus should then shift to developing an effective method for separating the isomers post-reaction.
-
Problem 3: Product Purification and Isomer Separation
The resulting nitro-bis(trifluoromethyl)benzene isomers often have similar physical properties, making them difficult to separate.
-
Symptom: The crude product is an oil or a mixture of solids that cannot be easily purified by simple recrystallization.
-
Causality: The isomers have similar polarities and boiling points.
-
Solutions:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Chromatography: Column chromatography on silica gel is a common method for separating isomers. A systematic evaluation of solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) will be necessary. For difficult separations, HPLC with specialized columns (e.g., phenyl-hexyl or PFP) may be required.[4]
-
Selective Reduction and Extraction: In some cases, a chemical separation is possible. For example, if one isomer is significantly more sterically hindered, it may be possible to selectively reduce the less hindered nitro groups to amines, which can then be separated by acid-base extraction. The remaining nitro-isomer can then be isolated.[5][6]
-
Experimental Protocols
Safety Note: These reactions are highly exothermic and involve extremely corrosive and oxidizing acids. All work must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (heavy-duty acid-resistant gloves, lab coat, and a face shield over safety glasses) must be worn at all times.
Protocol 1: Nitration of 1,4-Bis(trifluoromethyl)benzene
This protocol is adapted from a patented procedure to produce 2,5-bis(trifluoromethyl)nitrobenzene.[2]
Materials:
-
1,4-Bis(trifluoromethyl)benzene
-
Fuming nitric acid (97%)
-
Concentrated sulfuric acid (96-97%)
-
Ice
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, carefully prepare the nitrating mixture by adding 10 molar equivalents of fuming nitric acid to 10 parts by mass (relative to the substrate) of concentrated sulfuric acid, while cooling in an ice-water bath to maintain a temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, slowly add 1 molar equivalent of 1,4-bis(trifluoromethyl)benzene dropwise via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature between 60-95 °C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2,5-bis(trifluoromethyl)nitrobenzene by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: General Protocol for the Nitration of 1,3-Bis(trifluoromethyl)benzene
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
Fuming nitric acid (>90%)
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Water
-
Organic solvent (e.g., DCM)
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
In a flask cooled in an ice-salt bath, carefully add fuming nitric acid (3-5 molar equivalents) to fuming sulfuric acid (5-10 parts by mass).
-
Slowly add 1,3-bis(trifluoromethyl)benzene (1 molar equivalent) to the cold nitrating mixture while vigorously stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction by GC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purification of the resulting mixture of isomers will likely require column chromatography.
Protocol 3: Nitration of 1,2-Bis(trifluoromethyl)benzene (Representative Procedure)
Materials:
-
1,2-Bis(trifluoromethyl)benzene
-
Fuming nitric acid (>90%)
-
Fuming sulfuric acid (20-30% SO₃)
-
Ice
-
Water
-
Organic solvent (e.g., DCM)
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
Prepare the nitrating mixture as described in Protocol 2, using the higher concentration of oleum.
-
Slowly add 1,2-bis(trifluoromethyl)benzene to the nitrating mixture at 0 °C.
-
After addition, the reaction mixture is typically heated to a higher temperature (e.g., 80-100 °C) for several hours. The reaction should be closely monitored for safety and completeness.
-
Follow the work-up procedure as outlined in Protocol 1.
-
Separation of the 3-nitro and 4-nitro isomers will require careful fractional distillation or preparative HPLC.
Data Summary
| Starting Isomer | Typical Conditions | Major Product(s) | Reported Yield |
| 1,4-Bis(trifluoromethyl)benzene | 100% HNO₃, 24% fuming H₂SO₄, 90-105 °C | 2,5-Bis(trifluoromethyl)nitrobenzene | ~35%[2] |
| 1,4-Bis(trifluoromethyl)benzene | 97% HNO₃, 96% H₂SO₄, 60-95 °C | 2,5-Bis(trifluoromethyl)nitrobenzene | High Yield (patent)[2] |
| 1,3-Bis(trifluoromethyl)benzene | Fuming HNO₃/H₂SO₄, elevated temp. | 1-Nitro-3,5-bis(trifluoromethyl)benzene | Data not readily available |
| 1,2-Bis(trifluoromethyl)benzene | Fuming HNO₃/H₂SO₄, elevated temp. | Mixture of 3- and 4-nitro isomers | Data not readily available |
Safety & Waste Disposal
Handling Mixed Acids:
-
Always add acid to acid, never water to acid. When preparing the nitrating mixture, slowly add the nitric acid to the sulfuric acid with efficient cooling.
-
Mixed acids are extremely corrosive and potent oxidizing agents. They can cause severe burns on contact and can react violently with organic materials.
-
Ensure immediate access to an emergency shower and eyewash station.
Quenching the Reaction:
-
Always pour the reaction mixture slowly onto a large excess of ice. This dissipates the heat of dilution. Never add water or ice to the reaction mixture, as this can cause violent boiling and splashing of the corrosive mixture.
Waste Neutralization and Disposal:
-
The acidic aqueous layer from the workup must be neutralized before disposal.
-
Slowly and carefully add a base, such as sodium bicarbonate or sodium hydroxide solution, to the chilled acidic waste with stirring. This is a highly exothermic process and can cause foaming and release of gases.
-
Once neutralized (pH 6-8), the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Any organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate.
Mechanistic Insights: Understanding Regioselectivity
Electronic Effects of the Trifluoromethyl Group
The -CF₃ group is a powerful deactivating group due to the strong inductive effect of the highly electronegative fluorine atoms. It withdraws electron density from the benzene ring, making it less nucleophilic. This effect is transmitted through the sigma bonds. The -CF₃ group is a meta-director. This is because the carbocation intermediates (Wheland intermediates) formed by attack at the ortho and para positions have a resonance structure where the positive charge is adjacent to the electron-withdrawing -CF₃ group. This is a highly destabilized arrangement. Attack at the meta position avoids this unfavorable interaction, making it the kinetically favored pathway.[1]
Wheland Intermediates for Each Isomer
The regioselectivity of the nitration of each bis(trifluoromethyl)benzene isomer can be rationalized by examining the stability of the possible Wheland intermediates.
Caption: Stability of Wheland intermediates for 1,3-bis(trifluoromethyl)benzene.
For 1,3-bis(trifluoromethyl)benzene , attack at the 5-position (meta to both -CF₃ groups) ensures that the positive charge in the resulting Wheland intermediate is never located on a carbon atom directly bonded to a -CF₃ group. In contrast, attack at the 2- or 4-positions (ortho or para to one of the -CF₃ groups) leads to a resonance structure where the positive charge is adjacent to a -CF₃ group, which is highly destabilizing. Thus, nitration at the 5-position is the major pathway.
For 1,2-bis(trifluoromethyl)benzene , attack at the 4-position is meta to the C1-CF₃ group and para to the C2-CF₃ group. Attack at the 3-position is ortho to the C2-CF₃ group and meta to the C1-CF₃ group. Both pathways involve some degree of destabilization or steric hindrance, leading to a mixture of products.
For 1,4-bis(trifluoromethyl)benzene , all positions are equivalent and are ortho to one -CF₃ group and meta to the other. The directing effects lead to a single product.
Caption: A decision tree for troubleshooting common issues in nitration.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
ResearchGate. (n.d.). Nitration of trifluoromethyl benzene. Retrieved from [Link]
- Google Patents. (n.d.). EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
- European Journal of Chemistry. (2023).
- PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Google Patents. (n.d.). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
ResearchGate. (n.d.). Nitration of 1,3,5-Trimethoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Google Patents. (n.d.). WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid.
-
European Patent Office. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
Sources
- 1. Solvation in nitration of benzene and the valence electronic structure of the Wheland intermediate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 3. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
"avoiding side reactions in the synthesis of 2,3-bis(trifluoromethyl)nitrobenzene"
Welcome to the technical support center for the synthesis of 2,3-bis(trifluoromethyl)nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging synthesis. The powerful electron-withdrawing nature of the two adjacent trifluoromethyl groups makes the electrophilic aromatic substitution a non-trivial process, prone to specific side reactions and regioselectivity challenges. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our procedural recommendations.
Core Synthesis Overview: The Nitration of 1,2-Bis(trifluoromethyl)benzene
The primary and most direct route to this compound is the electrophilic nitration of 1,2-bis(trifluoromethyl)benzene. The core of this transformation involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] The two strongly deactivating trifluoromethyl (-CF₃) groups significantly slow the rate of reaction compared to benzene and direct the incoming electrophile.[4][5] Understanding and controlling the regioselectivity is paramount to achieving a high yield of the desired 2,3-isomer and minimizing the formation of unwanted side products.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Regioselectivity and Isomeric Impurities
Q: I am observing a mixture of nitro-isomers in my final product. How can I improve the regioselectivity to favor the 2,3-isomer?
A: This is the most common challenge. The two -CF₃ groups are meta-directors.[5] In 1,2-bis(trifluoromethyl)benzene, this leads to a complex situation. Let's analyze the positions relative to the -CF₃ groups:
-
Position 3 (and 6): Meta to one -CF₃ group and ortho to the other.
-
Position 4 (and 5): Meta to one -CF₃ group and para to the other.
Electrophilic attack at the ortho and para positions is strongly disfavored due to the placement of a positive charge in the arenium ion intermediate directly adjacent to an electron-withdrawing -CF₃ group.[5] Therefore, nitration will preferentially occur at positions that are meta to at least one of the -CF₃ groups. This leads to the formation of two primary isomers: 3,4-bis(trifluoromethyl)nitrobenzene and this compound.
To favor the 2,3-isomer, consider the following:
-
Temperature Control: Maintain stringent temperature control, typically between 0-10°C. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more thermodynamically stable, but kinetically less favored, isomers. Exothermic reactions can also lead to side reactions like sulfonation if not properly cooled.[6][7]
-
Nitrating Agent Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.1 to 1.3 equivalents). A large excess of the nitrating agent can lead to dinitration or other side reactions.
-
Choice of Acid Medium: The concentration of sulfuric acid is critical. Using fuming sulfuric acid (oleum) can increase the reactivity but also elevates the risk of sulfonation.[6][7] A mixture of 98% H₂SO₄ and fuming nitric acid (≥90%) is often a good starting point.[6]
Q: What are the likely isomeric impurities and how can I identify them?
A: The most probable isomeric impurity is 3,4-bis(trifluoromethyl)nitrobenzene . You may also see trace amounts of the starting material if the reaction is incomplete.
Identification Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective technique. The isomers will have identical mass spectra but different retention times.
-
¹⁹F NMR Spectroscopy: The chemical shifts of the -CF₃ groups are highly sensitive to their environment. The desired 2,3-isomer and the 3,4-isomer will have distinct signals.
-
¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons will be different for each isomer, allowing for unambiguous identification.
Reaction Efficacy and Byproducts
Q: My reaction is very slow or does not go to completion. What can I do to drive it forward?
A: The substrate, 1,2-bis(trifluoromethyl)benzene, is strongly deactivated, making nitration significantly slower than for benzene.[4] If you are facing incomplete conversion:
-
Increase Reaction Time: Monitor the reaction by GC or TLC. These reactions can often require several hours (e.g., 4-8 hours) to reach completion.[7]
-
Slightly Increase Temperature: If the reaction is stalled at a lower temperature, cautiously raise it to room temperature or slightly above (e.g., 40-50°C), while being vigilant for the formation of byproducts.
-
Use a Stronger Nitrating System: Consider using fuming nitric acid in combination with fuming sulfuric acid (e.g., 10-20% SO₃). This significantly increases the concentration of the NO₂⁺ electrophile. However, be aware this also increases the risk of sulfonation side reactions.[6][7]
Q: I am observing significant charring and a dark reaction mixture, resulting in a low yield. What is the cause?
A: Charring indicates decomposition, which is typically caused by overly aggressive reaction conditions.
-
Cause: The temperature is too high. The nitration of aromatic compounds is highly exothermic.[6] Poor temperature control can lead to thermal runaway.
-
Solution:
-
Ensure slow, dropwise addition of the nitrating agent to the substrate in sulfuric acid, maintaining the temperature below 10°C with an ice/salt bath.
-
Ensure efficient stirring to dissipate heat throughout the reaction mixture.
-
Q: I suspect sulfonation is occurring as a side reaction. How can I confirm and prevent this?
A: Sulfonation is a known side reaction when using fuming sulfuric acid at elevated temperatures.[7]
-
Confirmation: Sulfonated byproducts are highly polar and water-soluble as sulfonic acids or their salts. They can often be detected by HPLC or by analyzing the aqueous layer after work-up.
-
Prevention:
-
Avoid excessively high temperatures.
-
Use concentrated (98%) sulfuric acid instead of fuming sulfuric acid if possible, although this may require longer reaction times.
-
Minimize the reaction time; quench the reaction as soon as the starting material is consumed.[8]
-
Recommended Experimental Protocols
Protocol 1: Optimized Nitration of 1,2-Bis(trifluoromethyl)benzene
This protocol is designed to maximize the yield of the desired 2,3-isomer while minimizing side reactions.
Step-by-Step Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,2-bis(trifluoromethyl)benzene (1.0 eq).
-
Cooling: Cool the flask in an ice/salt bath to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (98%, ~3-4 volumes) while maintaining the temperature below 10°C.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (≥90%, 1.2 eq) to concentrated sulfuric acid (98%, ~1-2 volumes), pre-cooled to 0°C.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 1-2 hours. Critically, maintain the internal temperature between 0-5°C throughout the addition.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5°C. Monitor the progress by taking small aliquots, quenching them in ice water, extracting with dichloromethane, and analyzing by GC-MS. Continue until the starting material is consumed (typically 2-4 hours).
-
Work-up: See Protocol 2 for the detailed work-up procedure.
Protocol 2: Reaction Work-up and Purification
A proper work-up is crucial for isolating a clean crude product.[8]
Step-by-Step Methodology:
-
Quenching: Very slowly and carefully pour the completed reaction mixture onto a stirred slurry of crushed ice (5-10 times the reaction volume).[8] This step is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).[6][8]
-
Neutralization Wash: Combine the organic layers. Wash sequentially with:
-
Cold water (2x) to remove the bulk of the acid.
-
Saturated sodium bicarbonate (NaHCO₃) solution (2x) to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.[8]
-
Brine (saturated NaCl solution) (1x) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product as an oil or solid.[6][7]
-
Purification: The primary isomeric byproduct (3,4-isomer) is often difficult to separate.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 0 - 10°C | Minimizes thermal decomposition and formation of unwanted isomers.[6][7] |
| Nitrating Agent | Fuming HNO₃ (≥90%) / H₂SO₄ (98%) | Provides sufficient reactivity for the deactivated ring. |
| Stoichiometry (HNO₃) | 1.1 - 1.3 equivalents | Avoids dinitration and other side reactions from a large excess. |
| Reaction Time | 2 - 8 hours | Allow sufficient time for the slow reaction to complete; monitor progress. |
| Monitoring | GC-MS, TLC | Essential for determining reaction endpoint and preventing over-reaction.[8] |
Visualizing the Process
Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to the purified product.
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting common issues in the nitration reaction.
Safety First: Handling Nitrating Agents
Nitrating mixtures are extremely corrosive and highly reactive.[10][11] All operations must be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[10][12][13][14]
-
Fume Hood: All manipulations involving nitric acid and sulfuric acid must be performed inside a certified chemical fume hood to prevent inhalation of toxic fumes.[12][13][14]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[10][13] Have a spill kit with a neutralizer (e.g., sodium bicarbonate) readily available.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic and can cause splashing. Perform this step slowly and behind a safety shield.
-
Waste Disposal: Neutralize acidic aqueous waste before disposal according to your institution's guidelines.
References
- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
Nitration of (Trifluoromethyl)benzene. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes. National Institutes of Health (NIH). [Link]
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
-
Analytical techniques in the study of highly-nitrated nitrocellulose. ResearchGate. [Link]
-
Nitration of trifluoromethyl benzene. ResearchGate. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Assessment of on-line nitration reactions as a means of determining nitrate by reverse flow injection with reductive amperometric detection at a glassy carbon electrode. Royal Society of Chemistry. [Link]
-
Nitric Acid Safety. University of Washington, Environmental Health & Safety. [Link]
-
Explaining the nitration of benzene. Chemguide. [Link]
-
Handling Nitric Acid: Best Practices for Corrosive Chemical Management. The Safety Master. [Link]
-
Analytical Methods for Nitrate and Nitrite. National Institutes of Health (NIH). [Link]
-
Nitration reaction safety. YouTube. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. ACS Publications. [Link]
-
Give a detailed step-by-step reaction mechanism for the nitration of trifluoromethylbenzene. Chegg.com. [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]
-
Preparation & Purification of Nitrobenzene. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chegg.com [chegg.com]
- 4. columbia.edu [columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 7. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ehs.com [ehs.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 13. youtube.com [youtube.com]
- 14. labproinc.com [labproinc.com]
Technical Support Center: Purification Methods for 2,3-Bis(trifluoromethyl)nitrobenzene
Welcome to the technical support guide for the purification of 2,3-bis(trifluoromethyl)nitrobenzene. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensure predictable reaction outcomes and minimize downstream complications.[1][2][3]
This guide provides a structured approach to purification, moving from frequently asked questions to in-depth troubleshooting and detailed experimental protocols. We will explore the causality behind procedural choices to empower you with the knowledge to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of this compound?
Understanding the compound's properties is the first step in selecting a purification strategy. This compound is an aromatic compound with two strongly electron-withdrawing trifluoromethyl groups, which significantly influence its reactivity and physical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃F₆NO₂ | PubChem[4] |
| Molecular Weight | 259.11 g/mol | PubChem[4], Pharmaffiliates[5] |
| Appearance | Typically a yellow liquid or low-melting solid | Fisher Scientific[6] |
| Boiling Point | ~70-73 °C at 1200 Pa (9 mmHg) | Google Patents[1][2] |
| Solubility | Generally insoluble in water, but soluble in common organic solvents like dichloromethane, ethanol, and hexane.[3] | Guidechem[3] |
| CAS Number | 1978-06-9 | PubChem[4], Pharmaffiliates[5] |
Q2: What are the most common impurities I should expect after synthesizing this compound?
Impurities typically arise from the starting materials or side reactions during the nitration of 1,2-bis(trifluoromethyl)benzene. Common contaminants include:
-
Unreacted Starting Material: 1,2-bis(trifluoromethyl)benzene.
-
Isomeric Products: Nitration at other positions on the benzene ring, such as 3,4-bis(trifluoromethyl)nitrobenzene.
-
Side-Reaction Products: Sulfonated byproducts if fuming sulfuric acid is used in the nitration process.[1][2]
-
Solvent Residues: Residual solvents from the reaction or workup, such as dichloromethane or isopropanol.[1][2]
Q3: Which purification method should I try first?
The choice of the initial purification method depends on the scale of your synthesis and the nature of the impurities. The following diagram provides a decision-making workflow.
Caption: Decision tree for selecting a primary purification method.
Q4: What are the critical safety precautions when handling this compound?
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.[9]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Q: My product is "oiling out" instead of forming crystals during recrystallization. What's wrong and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common with low-melting point solids or when the solution is cooled too rapidly.[10]
-
Causality: The high concentration of the solute in the hot solvent leads to supersaturation at a temperature that is still above the compound's melting point. Impurities can also suppress the freezing point.
-
Solutions:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not move it directly to an ice bath.[11]
-
Scratch/Seed: Once the solution is at room temperature, try inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a single, pure seed crystal of your product.
-
Change Solvent System: The chosen solvent may be unsuitable. Try a solvent system where the product has slightly lower solubility, or use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Q: In flash chromatography, my product is co-eluting with an unknown impurity. How can I improve the separation?
A: Co-elution means the solvent system and stationary phase are not providing sufficient differential retention between your product and the impurity.
-
Causality: The polarity of the eluent may be too high, moving all components too quickly up the column, or the stationary phase may not have the right selectivity for your compounds.
-
Solutions:
-
Optimize Eluent Polarity: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of ~0.3 for your product. Try a shallower gradient or an isocratic elution with a less polar solvent system.
-
Change the Stationary Phase: Standard silica gel separates based on polarity. Since this compound is highly fluorinated, a fluorinated stationary phase (a "fluorous" column) can provide unique selectivity based on fluorous-fluorous interactions.[12][13] This is often highly effective for separating fluorinated compounds from non-fluorinated or less-fluorinated impurities.[14][15]
-
Improve Technique: Ensure the column is packed properly without air bubbles and that the initial sample band is loaded in a minimal volume of solvent to keep it concentrated.
-
Caption: Troubleshooting workflow for column chromatography.
Q: I performed a vacuum distillation, but my final product purity (by GC) has not improved significantly. What went wrong?
A: This suggests the boiling points of your product and the main impurity are too close for simple distillation to be effective.
-
Causality: Simple distillation is only effective at separating liquids with significantly different boiling points (typically >25 °C difference). Isomers or structurally similar impurities often have very close boiling points.
-
Solutions:
-
Use a Fractionating Column: For closer boiling points, you need to perform fractional distillation. Use a Vigreux or packed column (e.g., with Raschig rings or metal sponges) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component.
-
Control the Vacuum: Ensure your vacuum is stable. Fluctuations in pressure will cause the boiling point to change, disrupting the equilibrium in the fractionating column and leading to poorer separation.
-
Slow Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient along the fractionating column.
-
Combine Methods: If fractional distillation is still insufficient, the collected fractions may need to be subjected to a secondary purification method like column chromatography.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for multi-gram scales where the primary impurities have significantly different boiling points from the product.
-
Setup: Assemble a vacuum distillation apparatus, preferably with a short path or a fractionating column (Vigreux) if isomers are suspected. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuate: Slowly and carefully apply vacuum from the pump, ensuring the system is sealed.
-
Heating: Begin heating the flask gently using a heating mantle. Stir the liquid to ensure smooth boiling.
-
Collect Fractions:
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This will likely contain residual solvents.
-
As the temperature stabilizes, change the receiving flask to collect the main product fraction. For this compound, the target is a boiling point of 70-73 °C at a pressure of 1200 Pa (approx. 9 mmHg).[1][2]
-
Monitor the temperature and pressure closely. A stable boiling point indicates a pure substance is distilling.
-
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method for small to medium scales and is effective for separating compounds with different polarities.
-
Solvent Selection: Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate). Aim for a product Rf of 0.2-0.4.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool at the bottom.
-
Fill the column one-third full with the initial, least polar eluent (e.g., pure hexane).
-
In a beaker, prepare a slurry of silica gel in the same eluent. Slowly pour the slurry into the column, tapping the side gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (using a pump or bulb) to achieve a flow rate of about 2 inches/minute.[16]
-
Collect the eluting solvent in a series of labeled test tubes or flasks.[16]
-
If a gradient is needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[16]
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 3: Purification by Recrystallization
This method can yield very high-purity material if the compound is a solid at room temperature and a suitable solvent is found.[10][17]
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, hexane, toluene). An ideal solvent will dissolve the compound when hot but not when cold.[18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.[19]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.[11] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[18]
-
Isolation and Drying:
References
- Technical Support Center: Purification of Crude 1-Nitro-2-(trifluoromethoxy)benzene. Benchchem.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar.
- 1-Nitro-2,3-bis(trifluoromethyl)benzene.
- SAFETY DATA SHEET: 1-Nitro-3,5-bis(trifluoromethyl)benzene. Fisher Scientific.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- SAFETY DATA SHEET: 1-Nitro-3,5-bis(trifluoromethyl)benzene. Fisher Scientific.
- Column Chrom
- SAFETY D
- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
- SAFETY DATA SHEET: 1-Nitro-3,5-bis(trifluoromethyl)benzene. TCI Chemicals.
- SAFETY D
- This compound.
- Recrystallization and Crystalliz
- Recrystallization (chemistry) | Research Starters. EBSCO.
- Recrystalliz
- RECRYSTALLIZ
- 1,3-Bis(trifluoromethyl)benzene 402-31-3 wiki. Guidechem.
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Technical Support Center: Troubleshooting Low Yields in Reactions with 2,3-Bis(trifluoromethyl)nitrobenzene
Introduction: Understanding the Reactivity Profile of 2,3-Bis(trifluoromethyl)nitrobenzene
This compound is a highly specialized aromatic building block used in the synthesis of complex organic molecules for pharmaceuticals and materials science. Its reactivity is dominated by the powerful electron-withdrawing properties of both the nitro (-NO₂) group and the two trifluoromethyl (-CF₃) groups.[1][2] This electronic profile renders the aromatic ring exceptionally electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.
The nitro group is a potent activating group for SNAr, strongly withdrawing electron density via both inductive and resonance effects. This creates significant partial positive charge at the ortho (C2, C6) and para (C4) positions relative to the nitro group.[3] The trifluoromethyl groups also contribute a strong inductive electron-withdrawing effect, further activating the ring.[4][5]
However, the unique 2,3-substitution pattern introduces a significant challenge: steric hindrance . The bulky -CF₃ group at the C2 position physically obstructs the approach of nucleophiles to this site, while the C3-CF₃ group hinders attack at the C2 and C4 positions.[6][7][8] This interplay between electronic activation and steric hindrance is the primary factor governing reaction outcomes and is often the root cause of low yields.
This guide provides a comprehensive framework for diagnosing and resolving common issues encountered when working with this challenging yet valuable substrate.
Caption: Electronic activation vs. steric hindrance in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sites for nucleophilic attack if my reaction requires substitution on the bare ring? A1: In a Vicarious Nucleophilic Substitution (VNS) or related reaction on the unsubstituted ring, the C6 position (para to the -NO₂) is the most probable site of attack. It is electronically activated by the nitro group and is the least sterically hindered position. The C4 position is also electronically activated but experiences some steric hindrance from the adjacent C3-CF₃ group. Attack at C2 is highly unlikely due to severe steric hindrance.[8]
Q2: I am performing an SNAr reaction where a leaving group (e.g., F, Cl) is present on the ring. Why is my reaction so slow compared to other activated systems? A2: If the leaving group is at the C2 or C4 position, the reaction rate will be significantly reduced by steric hindrance from the adjacent trifluoromethyl groups, even though these positions are electronically activated.[7] The bulky CF₃ groups impede the ability of the nucleophile to approach the electrophilic carbon center, increasing the activation energy of the reaction.
Q3: What are the best general-purpose solvents and bases for SNAr reactions with this substrate? A3: For SNAr reactions, polar aprotic solvents are strongly recommended. Solvents like DMF, DMSO, NMP, and anhydrous Acetonitrile are excellent choices as they solvate the counter-ion of the nucleophile but do not hydrogen-bond with the nucleophile itself, thus maximizing its reactivity. The choice of base depends on the pKa of your nucleophile. For weakly acidic nucleophiles (e.g., phenols, amines), a non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃ is often sufficient. For very weak nucleophiles like alcohols, a strong base such as NaH may be required to generate the nucleophile in situ.
Q4: Can the nitro group interfere with my reaction? A4: Yes. The nitro group can be reduced to an aniline under certain conditions, especially if using reducing agents or certain transition metal catalysts.[9] Additionally, highly aggressive nucleophiles or bases can potentially interact with the nitro group. Always check for compatibility and monitor for side products corresponding to nitro group reduction (e.g., by LC-MS).
Q5: Is this compound stable? A5: The compound is generally stable under normal storage and handling conditions. However, like many nitroaromatic compounds, it should be treated as potentially hazardous and handled with appropriate personal protective equipment. The high degree of fluorination imparts significant thermal stability.[10]
Troubleshooting Guides
Guide 1: Low or No Conversion of Starting Material
This is the most common issue, often stemming from insufficient reaction activation energy being overcome due to electronic or steric factors.
| Potential Cause | Explanation | Recommended Solutions |
| Insufficient Nucleophilicity | The chosen nucleophile may be too weak to attack the sterically shielded and electronically demanding aromatic ring. | 1. Increase Basicity: If generating the nucleophile in situ (e.g., from an alcohol or thiol), switch to a stronger base (e.g., K₂CO₃ → NaH) to ensure complete deprotonation. 2. Change Nucleophile: If possible, consider a more reactive nucleophile (e.g., a thiolate is more nucleophilic than an alkoxide). |
| Inappropriate Solvent | Protic solvents (water, methanol, ethanol) can solvate and deactivate the nucleophile through hydrogen bonding, drastically slowing SNAr reactions. | 1. Switch to Polar Aprotic: Use anhydrous DMF, DMSO, or NMP. 2. Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly. Perform reactions under an inert atmosphere (N₂ or Ar). |
| Reaction Temperature Too Low | Due to steric hindrance, a significant activation energy barrier may need to be overcome. Room temperature may be insufficient. | 1. Gradual Heating: Increase the reaction temperature in increments (e.g., 50 °C, 80 °C, 110 °C). 2. Monitor by TLC/LC-MS: Check for product formation and potential decomposition at higher temperatures. |
| Poor Leaving Group | If performing an SNAr reaction, the rate is highly dependent on the leaving group ability (F > Cl > Br > I is often observed in activated SNAr). | 1. Change Substrate: If feasible, use a substrate with a better leaving group (e.g., a fluoro-substituted analogue instead of chloro-). |
-
Reagent Purity Check: Verify the purity of this compound, the nucleophile, and the base. Impurities can inhibit the reaction.
-
Small-Scale Reaction Screen: Set up parallel reactions (0.1 mmol scale) in a vial block to test different conditions simultaneously.
-
Variables:
-
Solvent: Test DMF, DMSO, and NMP.
-
Base: Test K₂CO₃, Cs₂CO₃, and NaH (if applicable).
-
Temperature: Run sets at 25 °C, 60 °C, and 100 °C.
-
-
-
Analysis: After a set time (e.g., 12-24 hours), take an aliquot from each reaction, quench appropriately, and analyze by LC-MS to determine the relative conversion to product. This will quickly identify the most promising conditions for a larger-scale reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
| Side Product Type | Potential Cause | Recommended Solutions |
| Reduced Nitro Group (Aniline) | Presence of a reducing agent (e.g., certain nucleophiles like thiols under basic conditions, trace metal impurities) or reaction at elevated temperatures. | 1. Lower Temperature: Run the reaction at the lowest effective temperature. 2. Purify Reagents: Ensure reagents are free from metal contaminants. 3. Use Milder Base: A very strong base can sometimes promote undesired redox pathways. |
| Hydrolysis of Product | If water is present in the reaction mixture and the product contains a labile group (e.g., an ester), it may hydrolyze during the reaction or workup. | 1. Anhydrous Conditions: Strictly use anhydrous solvents and reagents under an inert atmosphere. 2. Careful Workup: Use a non-aqueous workup if possible, or minimize contact time with aqueous acid/base. |
| Decomposition | High temperatures combined with strong bases or nucleophiles can lead to decomposition of the starting material or product. | 1. Run a Temperature Screen: Identify the optimal temperature that provides reasonable conversion without significant decomposition. 2. Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed. |
-
Isolate the Byproduct: If the side product is present in a significant amount (>5-10%), attempt to isolate it via column chromatography.
-
Characterize: Obtain a mass spectrum (MS) to determine the molecular weight. If possible, acquire a ¹H and ¹⁹F NMR spectrum.
-
Loss of 16 amu and 32 amu from the expected product mass could indicate reduction of -NO₂ to -NO and -NHOH, respectively. A loss of 30 amu could indicate reduction to an amine (-NH₂).
-
Disappearance of signals in the aromatic region of the ¹⁹F NMR can indicate defluorination, though this is less common.
-
Guide 3: Product Isolation and Purification Challenges
Highly fluorinated compounds often have unique physical properties that can complicate standard laboratory procedures.
| Issue | Explanation | Recommended Solutions |
| Product Lost in Workup | Highly fluorinated, lipophilic compounds can be volatile or have unusual solubility. The product may be lost to the aqueous phase if it forms a salt. | 1. Check Aqueous Layer: Before discarding the aqueous layer from an extraction, neutralize it and back-extract with a different organic solvent (e.g., ethyl acetate, DCM). Analyze the extract by TLC/LC-MS. 2. Avoid High Vacuum/Heat: When concentrating the product, use moderate vacuum and minimal heat to avoid loss of a volatile product. |
| Difficult Chromatographic Separation | Fluorinated compounds may co-elute with starting material or byproducts on silica gel due to similar polarities. | 1. Use Different Solvents: Experiment with different solvent systems for chromatography (e.g., ether/hexanes, DCM/methanol in addition to ethyl acetate/hexanes). 2. Reverse-Phase Chromatography: Consider using C18 reverse-phase chromatography, as the high lipophilicity of the fluorinated product may allow for excellent separation. 3. Crystallization: Attempt to crystallize the product from a suitable solvent system. |
References
-
Solubility of 1-nitro-2-(trifluoromethyl)benzene. Solubility of Things. [Link]
- Marhold, A. (1992). On the influence of the trifluoromethyl group in the selectivity of nucleophilic substitution in aromatic compounds.Journal of Fluorine Chemistry, 58(2–3), 152.
- Grel, A., et al. (2023).
- Grel, A., et al. (2021).
- Meneses, L., et al. (2017). Computational study of vicarious nucleophilic substitution reactions.Journal of Molecular Modeling, 23(10), 301.
-
Ishmat, M. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
- Douglas, J., et al. (2021). Selective C–F Functionalization of Unactivated Trifluoromethylarenes.
-
Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
Meneses, L., et al. (2017). Computational study of vicarious nucleophilic substitution reactions. PubMed. [Link]
- Roscales, S., & Csákÿ, A. G. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions.
- J. M. F. G. de Moura, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]
- Al-Ghorbani, M., et al. (2021).
-
Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. ResearchGate. [Link]
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Smith, J. A., et al. Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
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Khan, S. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. [Link]
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Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
- Viñes, F., et al. (2019).
- Gensch, T., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
-
Gensch, T., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link]
-
SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate. [Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
-
Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
- J. C. B. da Silva, et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one.Beilstein Journal of Organic Chemistry.
-
1-Nitro-3,5-bis(trifluoromethyl)benzene, 96%. Fisher Scientific. [Link]
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Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
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Effect on steric hindrance on nucleophiles. Reddit. [Link]
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Computational Studies of Nucleophilic Attack and. Amanote Research. [Link]
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Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]
- Wang, T., et al. (2020). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study.Environmental Science: Water Research & Technology, 6(11), 3097-3107.
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Technical Support Center: Managing Sulfonation as a Side Reaction in Nitrobenzene Synthesis
Welcome to the Technical Support Center for Nitrobenzene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic aromatic substitution, specifically focusing on the prevention and management of sulfonation as a side reaction during the synthesis of nitrobenzene. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize nitrobenzene using a standard mixed acid (HNO₃/H₂SO₄) protocol, but I suspect I am getting significant amounts of a water-soluble byproduct. Could this be a sulfonated species?
A1: Yes, it is highly probable that the water-soluble byproduct is a nitrobenzenesulfonic acid. In the presence of concentrated sulfuric acid, two competing electrophilic aromatic substitution reactions can occur on the benzene ring: nitration and sulfonation.[1] While nitration is typically the desired reaction for nitrobenzene synthesis, sulfonation can occur as a significant side reaction, especially under certain conditions. The resulting sulfonic acid group (-SO₃H) imparts significant water solubility to the aromatic ring.
The electrophile for nitration is the nitronium ion (NO₂⁺), which is generated by the protonation of nitric acid by sulfuric acid.[2][3] The electrophile for sulfonation is sulfur trioxide (SO₃), or its protonated form, which is present in concentrated or fuming sulfuric acid.[1][4]
Q2: What are the primary factors that influence the competition between nitration and sulfonation?
A2: The balance between nitration and sulfonation is a classic example of kinetic versus thermodynamic control.[5]
-
Kinetic vs. Thermodynamic Control: Nitration is generally a kinetically favored process, meaning it has a lower activation energy and proceeds faster at lower temperatures.[5] Sulfonation, on the other hand, is often thermodynamically favored, meaning the product is more stable, but the reaction requires more energy to overcome its activation barrier and is reversible.[5][6][7]
-
Temperature: This is the most critical parameter. Lower temperatures (typically not exceeding 50-60°C) strongly favor the kinetically controlled nitration reaction.[2][8] As the temperature increases, the rate of the sulfonation reaction increases, and it can become a significant competitive pathway.[2]
-
Concentration of Sulfuric Acid: The concentration of sulfuric acid plays a dual role. It is essential for generating the nitronium ion for nitration.[9] However, very high concentrations of sulfuric acid, especially the use of fuming sulfuric acid (oleum), which contains free SO₃, will significantly promote the sulfonation side reaction.[3] Studies have shown that increasing sulfuric acid concentration beyond a certain point can lead to an increase in byproducts.[10]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can allow the reversible sulfonation reaction to reach equilibrium, potentially increasing the amount of sulfonated byproduct.
Troubleshooting Guide
Problem 1: Low yield of nitrobenzene and a significant amount of the product remains in the aqueous phase after workup.
Root Cause Analysis: This is a classic indicator of excessive sulfonation. The nitrobenzenesulfonic acid formed is highly soluble in the aqueous acidic layer, leading to a loss of desired product from the organic phase.
Troubleshooting Steps:
-
Temperature Control is Paramount:
-
Action: Strictly maintain the reaction temperature below 60°C, ideally between 50-55°C, throughout the addition of the mixed acid to the benzene.[8] Use an ice bath or other cooling system to actively manage the exotherm of the reaction.
-
Causality: At these lower temperatures, the nitration reaction proceeds at a reasonable rate while the rate of the competing sulfonation reaction is significantly suppressed.
-
-
Review Your Mixed Acid Composition:
-
Action: Avoid using fuming sulfuric acid (oleum) unless dinitration is the goal. For mononitration, a standard mixture of concentrated nitric acid and concentrated sulfuric acid is sufficient.
-
Causality: Fuming sulfuric acid has a high concentration of free SO₃, the electrophile for sulfonation, which will drastically increase the rate of this side reaction.
-
-
Optimize the Order and Rate of Addition:
-
Action: Add the mixed acid dropwise to the benzene with vigorous stirring. Do not add the benzene to the mixed acid.
-
Causality: This ensures that benzene is always in excess relative to the nitrating agent at any given point in the reaction vessel, minimizing localized high concentrations of the acid mixture and reducing the likelihood of side reactions. Vigorous stirring ensures efficient heat dissipation and uniform concentration profiles.
-
Problem 2: My final nitrobenzene product is dark and difficult to purify.
Root Cause Analysis: Dark coloration can be due to the presence of nitrophenols and other oxidation byproducts, which can be exacerbated by harsh reaction conditions that also favor sulfonation. Sulfonated byproducts themselves can also contribute to purification difficulties.
Troubleshooting Steps:
-
Purification via Desulfonation:
-
Action: Exploit the reversibility of the sulfonation reaction.[6][7] After the initial separation of the organic layer, wash the crude nitrobenzene with hot dilute aqueous acid.
-
Causality: The sulfonation of benzene is a reversible process.[5][6][7] By heating the sulfonated byproduct in the presence of dilute acid, the equilibrium can be shifted back towards the starting materials (nitrobenzene and sulfuric acid), effectively removing the sulfonic acid group and allowing the resulting nitrobenzene to be recovered.
-
-
Standard Purification Protocol for Nitrobenzene:
-
Action: After the reaction is complete and the layers are separated, wash the organic layer sequentially with cold water, sodium carbonate solution (to neutralize residual acid), and finally with water again until the washings are neutral.[11]
-
Causality: The sodium carbonate wash is crucial for removing any remaining nitric and sulfuric acid, which can cause decomposition and discoloration upon storage or distillation.
-
-
Final Purification by Distillation:
-
Action: Dry the washed nitrobenzene over a suitable drying agent (e.g., anhydrous calcium chloride) and then purify by distillation.[11]
-
Causality: Distillation will separate the nitrobenzene from non-volatile impurities and any remaining high-boiling byproducts.
-
Experimental Protocols
Protocol 1: Quantitative Analysis of Sulfonation Byproducts by HPLC-UV
This protocol provides a general framework for the quantitative analysis of m-nitrobenzenesulfonic acid in a nitrobenzene sample using High-Performance Liquid Chromatography with UV detection.[12][13][14][15]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (adjust ratio for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 30°C |
| Detection Wavelength | 231 nm or 280 nm[14][15] |
| Injection Volume | 10-20 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of m-nitrobenzenesulfonic acid reference standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a sample of the nitrobenzene product and dissolve it in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample and determine the peak area of the m-nitrobenzenesulfonic acid.
-
Quantify the amount of the byproduct in the sample using the calibration curve.
-
Visualizations
Reaction Pathway Diagram
Caption: Competing reaction pathways in the synthesis of nitrobenzene.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low nitrobenzene yield.
References
-
Sarkar, A., et al. (2013). Nitration of Benzene at High-Concentrations of Sulfuric Acid. Asian Journal of Chemistry, 25(8), 4537-4542. [Link]
- Hazen, G. F., & Drisko, R. L. (1970). U.S. Patent No. 3,492,342. U.S.
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]
-
Ataman Kimya. m-NITROBENZENE SULPHONIC ACID SODIUM SALT. [Link]
-
Pharmaguideline. (2022). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]
- Google Patents. (2015). WO2015197521A1 - Process for producing nitrobenzene.
-
SIELC Technologies. (2018, February 16). 3-Nitrobenzenesulfonic acid. [Link]
-
ResearchGate. (2009). Nitration of nitrobenzene at high‐concentrations of sulfuric acid. [Link]
-
SlideShare. (2015, May 15). Preparation of Nitrobenzene (Nitration of benzene). [Link]
- Google Patents. (1969).
-
ResearchGate. (2021). Liquid Phase Nitration of Benzene Catalyzed by a Novel Salt of Molybdovanadophosphoric Heteropolyacid. [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.10: Nitration and Sulfonation. [Link]
-
Quora. (2022, March 20). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. [Link]
-
YouTube. (2013, February 4). Aromatic 2b. Preparation & Puification of Nitrobenzene. [Link]
-
Unacademy. (2022). Nitration and Sulphonation. [Link]
-
ResearchGate. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. [Link]
- Google Patents. (2018).
-
ResearchGate. (2019, September 14). Is there any HPLC method for analysis of nitrobenzene sulfonic acid?[Link]
-
ResearchGate. (2010). Nitration of Nitrobenzene at High-Concentrations of Sulfuric Acid: Mass Transfer and Kinetic Aspects. [Link]
-
Quora. (2021, March 3). Why sulphonation of benzene is reversible than nitration? Explain with involved mechanistic steps. [Link]
-
Quora. (2018, October 2). What is the role of sulphuric acid in the nitrobenzene?[Link]
-
Materials Research Society of Korea. (2021). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Exploration on optimal conditions to reduce 3-nitrobenzene sulfonic acid with iron mud. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- Google Patents. (1974).
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemguide. (2000). The nitration of benzene. [Link]
-
American Laboratory. (2009, July 1). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. [Link]
-
Al-Mustaqbal University College. (n.d.). Nitration and Sulfonation. [Link]
-
YouTube. (2020, April 6). Nitration and Sulfonation of Benzene. [Link]
-
Chen, Y., Su, Y., Jiao, F., & Chen, G. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Advances, 2(14), 5839-5846. [Link]
-
RSC Publishing. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. [Link]
-
Ataman Kimya. SODIUM SALT OF M-NITROBENZENE SULFONIC ACID- LUDIGOL. [Link]
-
NIST. (n.d.). m-Nitrobenzensulfonic acid. [Link]
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-
ResearchGate. (2013). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. [Link]
-
PubMed. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. [Link]
-
ResearchGate. (2005). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. [Link]
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"cost-effective synthesis of bis(trifluoromethyl)nitrobenzene"
Beginning Synthesis Exploration
I've initiated a thorough search for affordable synthesis routes to bis(trifluoromethyl)nitrobenzene. I'm focusing on common starting materials, reagents, reaction conditions, and anticipated hurdles in the process.
Gathering Data, Analysis
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"stability of 2,3-bis(trifluoromethyl)nitrobenzene under reaction conditions"
Welcome to the technical support center for 2,3-bis(trifluoromethyl)nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the stability and reactivity of this specialized chemical compound. The unique arrangement of a nitro group adjacent to two trifluoromethyl groups on a benzene ring presents specific chemical behaviors that require careful consideration during experimental design and execution.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily dictated by the strong electron-withdrawing nature of both the nitro (-NO₂) group and the two trifluoromethyl (-CF₃) groups. The carbon-fluorine bonds in the -CF₃ groups are among the strongest in organic chemistry, imparting significant thermal and chemical stability to the molecule.[1] However, the powerful inductive and resonance effects of these substituents also create a highly electron-deficient aromatic ring, which is a key factor in its reactivity.
Q2: How should this compound be stored to ensure its long-term stability?
A2: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong bases, strong acids, and reducing agents. Storage in a refrigerator (2-8°C) is recommended.[2]
Stability Under Reaction Conditions
Q3: Is this compound stable to strongly acidic conditions?
A3: Generally, trifluoromethyl groups on an aromatic ring are stable to acidic conditions. However, under superacidic conditions (e.g., trifluoromethanesulfonic acid), protolytic defluorination of trifluoromethyl-substituted arenes can occur, leading to the formation of reactive electrophilic species.[3] While the nitro group is generally stable in non-reducing acidic media, the combination of strong acid and high temperatures should be approached with caution. The synthesis of related bis(trifluoromethyl)nitrobenzene isomers often involves the use of strong acids like fuming sulfuric acid, suggesting a degree of stability under these conditions.[4]
Q4: What is the expected stability of this compound in the presence of bases?
A4: Aromatic nitro compounds can be sensitive to strong bases. The presence of multiple electron-withdrawing groups, as in this compound, increases the acidity of the aromatic protons, potentially leading to deprotonation or other reactions. Furthermore, while the trifluoromethyl group is generally robust, base-catalyzed hydrolysis to the corresponding carboxylic acid can occur under certain conditions, although this may require elevated temperatures. The highly electron-deficient nature of the ring also makes it susceptible to nucleophilic attack by strong bases like hydroxides or alkoxides.
Q5: What is the thermal stability of this compound?
Q6: Is this compound sensitive to light?
A6: Nitroaromatic compounds are often photochemically active. They can undergo various photoreactions, including hydrogen abstraction and reactions with other molecules in their excited state.[8] The presence of trifluoromethyl groups can also influence photochemical stability. Therefore, it is advisable to protect reactions involving this compound from light, especially if photochemical side reactions are a concern.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue 1: Low or no conversion in an SNAr reaction.
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the aromatic ring | The this compound ring is highly electron-deficient and should be very reactive towards nucleophilic attack. If a leaving group is present at another position, ensure it is at a position activated by the nitro and trifluoromethyl groups (ortho or para).[4] |
| Poor nucleophile | Use a stronger nucleophile or increase its concentration. Ensure the nucleophile is not being consumed by side reactions. |
| Steric hindrance | The two adjacent trifluoromethyl groups and the nitro group create significant steric bulk around the aromatic ring. This may hinder the approach of a bulky nucleophile. Consider using a smaller, more potent nucleophile. The "ortho effect" of the adjacent groups can significantly impact reactivity.[9] |
| Inappropriate solvent | SNAr reactions are typically favored in polar aprotic solvents like DMF, DMSO, or NMP, which can stabilize the charged Meisenheimer intermediate.[10] |
| Low reaction temperature | While the ring is activated, some energy may be required to overcome the activation barrier, especially with weaker nucleophiles. Gradually increase the reaction temperature while monitoring for decomposition. |
Issue 2: Formation of unexpected side products.
| Potential Cause | Troubleshooting Steps |
| Attack at an alternative position | The regioselectivity of nucleophilic attack can be influenced by the complex interplay of electronic and steric effects of the three substituents. Analyze the side products to determine the site of attack and consider modifying the reaction conditions (e.g., solvent, temperature, counter-ion) to favor the desired isomer. |
| Reaction with the nitro group | Strong nucleophiles can sometimes react with the nitro group itself. This is more common with certain types of nucleophiles. |
| Hydrolysis or defluorination of trifluoromethyl groups | If the reaction is run under strongly basic conditions or at high temperatures, hydrolysis of a CF₃ group to a carboxylic acid or defluorination may occur.[3][11] Analyze the crude reaction mixture for the presence of these byproducts. Use milder bases or lower reaction temperatures if this is observed. |
Reduction of the Nitro Group
Issue 1: Incomplete reduction of the nitro group to an amine.
| Potential Cause | Troubleshooting Steps |
| Insufficient reducing agent | Ensure an adequate excess of the reducing agent is used. Common reducing agents for this transformation include H₂/Pd/C, SnCl₂, Fe/HCl, or sodium dithionite. |
| Catalyst poisoning | If using catalytic hydrogenation, ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Incomplete reaction | The reduction of nitro groups can proceed through intermediate stages (nitroso, hydroxylamine). If the reaction is not driven to completion, these intermediates may be present. Increase the reaction time or temperature as appropriate. |
| Steric hindrance | The bulky ortho-trifluoromethyl groups may sterically hinder the approach of the nitro group to the catalyst surface in heterogeneous catalysis. Consider using a homogeneous reducing agent or more forcing conditions. |
Issue 2: Undesired side reactions on the trifluoromethyl groups.
| Potential Cause | Troubleshooting Steps |
| Reductive defluorination | Some strong reducing agents, particularly under harsh conditions, can cause reductive defluorination of the trifluoromethyl groups.[1][12] This is more likely with electron-deficient aromatic rings. If this is observed, switch to a milder reducing agent or optimize the reaction conditions (lower temperature, shorter reaction time). Photochemical conditions can also promote defluorination.[1][13] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and should be optimized for each specific nucleophile and substrate.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Add the nucleophile (1.0-1.5 eq) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature to elevated temperatures may be required). Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a suitable aqueous solution.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Protocol 2: General Procedure for the Reduction of the Nitro Group
This protocol describes a typical catalytic hydrogenation. Other reducing agents will require different procedures.
-
Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq), a suitable solvent (e.g., methanol, ethanol, ethyl acetate), and a catalyst (e.g., 5-10 mol% Pd/C).
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., from a balloon or a hydrogenation apparatus) and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique. The disappearance of the starting material and the appearance of the aniline product can be tracked.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude aniline can be used as is or purified further by column chromatography, distillation, or recrystallization if necessary.
Visualizations
Logical Workflow for Troubleshooting SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
Potential Reaction Pathways of this compound
Caption: Overview of potential reaction pathways.
References
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ACS Publications. (2021). Exhaustive Hydrodefluorination or Deuterodefluorination of Trifluoromethylarenes via Metal-Free Photoredox Catalysis. [Link]
-
NIH. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]
-
NIH. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. [Link]
-
PubMed. (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. [Link]
-
ACS Publications. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]
-
ACS Publications. (1953). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. [Link]
-
Tesis Doctorals en Xarxa. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
PubChem. (n.d.). 1-Nitro-2,3-bis(trifluoromethyl)benzene. [Link]
-
OSTI.gov. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. [Link]
-
NIH. (2023). New thermal decomposition pathway for TATB. [Link]
-
NIH. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. [Link]
- Google Patents. (n.d.). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Beilstein Journals. (2019). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. [Link]
-
PubMed. (1994). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. [Link]
-
ResearchGate. (2023). New thermal decomposition pathway for TATB. [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ACS Publications. (1983). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. [Link]
- Google Patents. (n.d.). EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
NIST WebBook. (n.d.). 3,5-Bis(trifluoromethyl)nitrobenzene. [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6). [Link]
-
PubMed. (2001). Process for degradation of nitrobenzene: combining electron beam irradiation with biotransformation. [Link]
-
ResearchGate. (2023). Overall proposed reaction mechanism of trifluoromethyl nitrene.... [Link]
-
NIH. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. [Link]
-
RSC Publishing. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]
-
Frontiers. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]
-
Taylor & Francis Online. (2022). Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. [Link]
-
Beilstein Journals. (2007). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Acta Physica Polonica A. (2016). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. [Link]
-
NIH. (2018). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. [Link]
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- 3. researchgate.net [researchgate.net]
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- 9. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Scale-Up of 2,3-Bis(trifluoromethyl)nitrobenzene Synthesis: A Technical Support Guide
Welcome to the comprehensive technical support center for the synthesis and scale-up of 2,3-bis(trifluoromethyl)nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of this challenging synthesis. As your virtual Senior Application Scientist, my goal is to equip you with the necessary knowledge to move from bench-scale success to pilot-plant production safely and efficiently. The synthesis of highly functionalized nitroaromatics is a nuanced process, where seemingly minor parameters at the milligram scale can become critical challenges at the kilogram scale. This guide is structured to anticipate and address these challenges head-on, ensuring the integrity and success of your project.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the synthesis of this compound.
Q1: What is the recommended starting material and general synthetic approach for this compound?
The most direct and industrially viable starting material is 1,2-bis(trifluoromethyl)benzene. The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction, specifically a nitration. This involves the reaction of 1,2-bis(trifluoromethyl)benzene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Q2: Why is a mixture of nitric acid and sulfuric acid used as the nitrating agent?
Sulfuric acid acts as a catalyst in this reaction. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzene ring, making harsh reaction conditions, such as the use of a strong acid catalyst, necessary for the nitration to proceed at a reasonable rate.
Q3: What are the primary safety concerns when scaling up this nitration reaction?
The nitration of aromatic compounds is a highly exothermic process.[1][2] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which significantly reduces the efficiency of heat dissipation.[1][3] This can lead to a rapid increase in temperature, potentially causing a thermal runaway reaction, which can result in an explosion.[1][4] It is crucial to have a thorough understanding of the reaction kinetics and thermal hazards before attempting a scale-up. Additionally, nitric acid is a strong oxidizing agent and is corrosive.[5][6] Proper personal protective equipment (PPE) and engineering controls are mandatory.
Q4: What are the likely byproducts of this reaction, and how can they be minimized?
The primary byproducts can include dinitrated products and sulfonated species.[7][8] The formation of dinitrated products can be minimized by controlling the stoichiometry of the nitrating agent and maintaining a lower reaction temperature. Sulfonation can occur at higher temperatures when using fuming sulfuric acid.[7][8] Careful control of the reaction temperature and the concentration of sulfuric acid is key to minimizing these impurities.
Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
For reaction monitoring, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for quantifying the consumption of the starting material and the formation of the product. For final product characterization, a combination of techniques should be employed to ensure purity and structural confirmation. These include:
-
GC-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.[8]
-
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure and substitution pattern.[8]
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups (e.g., C-NO₂, C-F).
Experimental Protocol: Bench-Scale Synthesis
This protocol provides a starting point for the laboratory-scale synthesis of this compound. Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate safety measures in place.
Materials:
-
1,2-Bis(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add 1,2-bis(trifluoromethyl)benzene dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 15 °C.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
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Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Scale-Up Considerations and Troubleshooting Guide
Transitioning from a laboratory setting to a pilot or manufacturing scale introduces significant challenges. This section is designed as a troubleshooting guide for common issues encountered during the scale-up of the this compound synthesis.
Issue 1: Poor Yield and Incomplete Conversion
Potential Causes:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer between the organic and aqueous phases, resulting in localized "hot spots" and incomplete reaction.[9]
-
Incorrect Reagent Stoichiometry: Inaccurate measurement of reagents on a large scale can lead to an excess or deficit of the nitrating agent.
-
Low Reaction Temperature: While controlling the exotherm is crucial, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[1]
Troubleshooting Steps:
-
Optimize Agitation:
-
Ensure the reactor is equipped with an appropriate impeller design (e.g., pitched-blade turbine) for efficient mixing of two-phase systems.
-
Perform mixing studies to determine the optimal agitation speed for homogenous dispersion.
-
-
Verify Reagent Charging:
-
Use calibrated flow meters or load cells for accurate charging of raw materials.
-
Implement in-process checks to verify the concentration of the acid mixture.
-
-
Controlled Temperature Ramping:
-
Gradually increase the reaction temperature after the initial exothermic phase to drive the reaction to completion.
-
Utilize reaction calorimetry to determine the optimal temperature profile for both safety and efficiency.[10]
-
Issue 2: Formation of Impurities (Dinitration and Sulfonation)
Potential Causes:
-
High Reaction Temperature: Elevated temperatures favor the formation of dinitrated byproducts and can lead to sulfonation of the aromatic ring.[7][11]
-
Excess Nitrating Agent: A large excess of the nitrating agent increases the likelihood of a second nitration event.
-
Use of Fuming Sulfuric Acid: While it can increase the reaction rate, fuming sulfuric acid also increases the risk of sulfonation, especially at higher temperatures.[8]
Troubleshooting Steps:
-
Strict Temperature Control:
-
Implement a robust reactor cooling system with a high heat removal capacity.[12]
-
Maintain the reaction temperature within a narrow, predetermined range.
-
-
Stoichiometric Control:
-
Carefully control the molar ratio of nitric acid to the starting material.
-
Consider a semi-batch process where the nitrating agent is added portion-wise to maintain a low instantaneous concentration.
-
-
Acid Concentration Management:
-
Use concentrated sulfuric acid (96-98%) instead of fuming sulfuric acid to minimize sulfonation.[7]
-
If a stronger nitrating system is required, explore alternative reagents.
-
Issue 3: Thermal Runaway and Safety Hazards
Potential Causes:
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Inadequate Heat Removal: The cooling capacity of the reactor is insufficient to handle the heat generated by the reaction, a common issue in scale-up.[1][3]
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Accumulation of Unreacted Reagents: Adding the starting material too quickly or at too low a temperature can lead to an accumulation of unreacted reagents, which can then react uncontrollably if the temperature rises.[1]
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Contamination: Contaminants can catalyze decomposition or side reactions, leading to unexpected exotherms.
Troubleshooting Steps:
-
Thermal Hazard Assessment:
-
Before any scale-up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1).[10][12][13] This will determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature for decomposition.[1]
-
-
Controlled Addition Profile:
-
Implement a slow, controlled addition of the limiting reagent.
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Ensure that the reaction is initiated and proceeding as expected before adding more reagent.
-
-
Emergency Preparedness:
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Ensure the reactor is equipped with appropriate safety features, such as a rupture disc and a quench system.
-
Develop and train personnel on emergency shutdown procedures.
-
Data Presentation
| Parameter | Bench-Scale (1 L) | Pilot-Scale (100 L) | Key Consideration for Scale-Up |
| Heat Transfer Area/Volume | High | Low | Efficient heat removal is critical. |
| Mixing Efficiency | Generally Good | Can be Poor | Requires optimized agitator design and speed. |
| Addition Time | Minutes | Hours | Slower addition is necessary to control the exotherm. |
| Temperature Control | ± 1 °C | ± 5 °C (or more) | Requires a robust and responsive cooling system. |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Nitric Acid: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 8. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. amarequip.com [amarequip.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Trifluoromethylating Agents for Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity make it a highly sought-after functional group in the design of novel pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth comparison of the primary classes of trifluoromethylating agents, offering insights into their mechanisms, applications, and practical considerations to aid in reagent selection for specific synthetic challenges.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The incorporation of a CF₃ group can dramatically alter the physicochemical properties of a molecule.[2] It is strongly electron-withdrawing, which can influence the pKa of nearby functional groups and enhance binding affinities with biological targets.[2][3] Furthermore, the strength of the C-F bond imparts significant metabolic stability, often prolonging the half-life of a drug candidate. These attributes have led to the prevalence of trifluoromethylated compounds in a wide array of FDA-approved drugs.[4][5][6]
Navigating the Landscape of Trifluoromethylating Reagents
The choice of a trifluoromethylating agent is dictated by the substrate, desired reaction conditions, and functional group tolerance. These reagents are broadly categorized based on their mechanism of action: electrophilic, nucleophilic, and radical.
Electrophilic Trifluoromethylating Agents: "CF₃⁺" Donors
Electrophilic trifluoromethylating agents are among the most widely used reagents for the direct introduction of a CF₃ group to a variety of nucleophiles. They are particularly effective for the trifluoromethylation of arenes, alkenes, and carbonyl compounds.[7]
Key Players:
-
Togni's Reagents: These hypervalent iodine compounds are highly reactive and versatile, capable of participating in both electrophilic and radical pathways.[3][8] Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a popular choice for the trifluoromethylation of phenols and β-keto esters.[9][10]
-
Umemoto's Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are known for their thermal stability and efficacy in trifluoromethylating a wide range of nucleophiles.[8][11] They are often used for the trifluoromethylation of electron-rich aromatic and heteroaromatic systems.[7][12]
Mechanism of Action: The general mechanism involves the attack of a nucleophile on the electrophilic CF₃ source, leading to the transfer of the trifluoromethyl group. In some cases, single electron transfer (SET) can occur, leading to radical intermediates.
Experimental Workflow: Electrophilic Trifluoromethylation of a β-Ketoester
Caption: Workflow for electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylating Agents: "CF₃⁻" Donors
Nucleophilic trifluoromethylating agents are essential for the trifluoromethylation of electrophilic substrates such as aldehydes, ketones, and imines.[13][14]
Key Player:
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is the most widely used nucleophilic trifluoromethylating agent.[15] It requires activation by a fluoride source (e.g., TBAF) to generate the trifluoromethide anion (CF₃⁻), the key reactive species.[13]
Mechanism of Action: The reaction is initiated by a catalytic amount of a nucleophile, typically a fluoride ion, which attacks the silicon atom of TMSCF₃ to form a pentacoordinate siliconate intermediate. This intermediate then fragments to release the trifluoromethide anion, which subsequently attacks the electrophilic substrate.[13]
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
Materials:
-
Aldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃, 1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Anhydrous workup and purification supplies
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash Reagent to the stirred solution.
-
Add the TBAF solution dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Radical Trifluoromethylating Agents: "CF₃•" Donors
Radical trifluoromethylation has emerged as a powerful method for the functionalization of C-H bonds and the trifluoromethylation of alkenes and arenes under mild conditions.[16][17] These reactions are often initiated by photoredox catalysis or a radical initiator.[18]
Key Players:
-
Langlois' Reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na): This reagent is a versatile source of the trifluoromethyl radical, particularly in the presence of an oxidant.[19][20] It is valued for its stability and broad substrate scope.[7]
-
Trifluoroiodomethane (CF₃I) and Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): These are also common sources of the trifluoromethyl radical, often used in conjunction with a radical initiator or photoredox catalyst.[18][21]
Mechanism of Action: The trifluoromethyl radical is generated from the precursor via single electron transfer (SET) or other radical initiation methods. This highly reactive radical then adds to an unsaturated bond or abstracts a hydrogen atom to initiate the trifluoromethylation cascade.[21][22]
Comparative Data of Trifluoromethylating Agents
| Reagent Class | Key Reagent(s) | Typical Substrates | Advantages | Limitations |
| Electrophilic | Togni's, Umemoto's | Arenes, Alkenes, β-Ketoesters | High reactivity, broad scope | Can be sensitive to moisture, may require catalysts |
| Nucleophilic | Ruppert-Prakash | Aldehydes, Ketones, Imines | High yields, good functional group tolerance | Requires stoichiometric activator, reagent is a volatile liquid |
| Radical | Langlois', CF₃I, CF₃SO₂Cl | Alkenes, Arenes, C-H bonds | Mild conditions, excellent for late-stage functionalization | May require photocatalyst or initiator, regioselectivity can be a challenge |
Conclusion
The field of trifluoromethylation is rich with a diverse array of reagents, each with its own set of strengths and weaknesses. Electrophilic reagents like Togni's and Umemoto's are workhorses for a broad range of nucleophiles. The Ruppert-Prakash reagent remains the gold standard for nucleophilic trifluoromethylation of carbonyls. The advent of radical methods, utilizing reagents such as Langlois' reagent, has opened new avenues for direct C-H functionalization and late-stage drug modification.[16][19] A thorough understanding of the reactivity and mechanistic nuances of these reagents is paramount for the modern synthetic chemist to strategically and efficiently incorporate the trifluoromethyl group into molecules of interest.
References
- A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Togni's vs. Umemoto's Reagents - Benchchem.
- A Comparative Kinetic Analysis of Trifluoromethanol and Other Electrophilic Trifluoromethyl
- Protecting group free radical C–H trifluoromethyl
- Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace.
- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchG
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) - Sigma-Aldrich.
- The Role of Trifluoromethyl
- The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethyl
- A scalable and operationally simple radical trifluoromethyl
- Trifluoromethyl
- Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal.
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- (PDF)
- Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- Reactivity of Electrophilic Trifluoromethyl
- New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry.
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- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
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- Synthesis of trifluoromethyl arenes - Organic Chemistry Portal.
- Trifluoromethylation of Secondary Nitroalkanes - PMC - NIH.
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- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH.
- Electrophilic Fluorin
- Radical trifluoromethylation using the Umemoto's reagents and Togni's...
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University.
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A Comparative Spectroscopic Guide to 2,3- and 3,4-bis(trifluoromethyl)nitrobenzene
For researchers and professionals in drug development and materials science, the precise characterization of substituted aromatic compounds is a foundational requirement. Isomeric differentiation, in particular, presents a common analytical challenge where subtle structural differences can profoundly impact a molecule's chemical and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 2,3-bis(trifluoromethyl)nitrobenzene and 3,4-bis(trifluoromethyl)nitrobenzene.
By leveraging fundamental principles and comparative data from analogous structures, we will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for each isomer. This analysis will not only serve as a practical reference for their identification but also as an illustration of how substituent placement governs spectroscopic output. Both isomers share the same molecular formula, C₈H₃F₆NO₂, and molecular weight, approximately 259.11 g/mol [1][2], making their differentiation entirely dependent on the unique electronic environments within each molecule.
Below are the structures of the two isomers under investigation.
Caption: Chemical structures of the two isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for isomeric differentiation. The chemical shifts (δ), coupling constants (J), and multiplicity of signals for ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the local electronic environment.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is essential for reproducible results.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer relaxation delay (5 seconds) and a larger number of scans may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Proton decoupling is generally applied. Chemical shifts are referenced to an external standard like CFCl₃ (δ = 0 ppm).
Caption: A generalized workflow for NMR data acquisition and analysis.
¹H NMR: A Clear Distinction in Aromatic Patterns
The aromatic region of the ¹H NMR spectrum provides the most direct and unambiguous method for distinguishing between the two isomers. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups deshields the aromatic protons, shifting them downfield (typically > 7.5 ppm).
-
This compound: This isomer has three adjacent protons on the aromatic ring (H-4, H-5, H-6). Due to their proximity and differing electronic environments, they will form a complex, coupled three-spin system (an AMX or ABC system). We predict three distinct signals, each exhibiting coupling to the other two protons. The proton ortho to the nitro group (H-6) is expected to be the most deshielded.
-
3,4-bis(trifluoromethyl)nitrobenzene: This isomer also has three aromatic protons (H-2, H-5, H-6). However, their relative positions lead to a more simplified pattern. The proton situated between the nitro and CF₃ groups (H-2) will be a singlet (or a very narrow doublet due to small long-range couplings). The two adjacent protons (H-5 and H-6) will form a coupled AX or AB system, appearing as a pair of doublets. The proton ortho to the nitro group (H-2) will likely be the most downfield signal.
| Isomer | Predicted ¹H NMR Aromatic Signals | Key Differentiator |
| This compound | Three coupled multiplets (AMX or ABC system) | Complex, overlapping multiplet pattern |
| 3,4-bis(trifluoromethyl)nitrobenzene | One singlet (or narrow doublet) and a pair of doublets (AX system) | Presence of a distinct singlet-like signal |
¹⁹F NMR: Probing the Trifluoromethyl Environments
¹⁹F NMR offers another clear point of comparison. As the two -CF₃ groups in each isomer are chemically non-equivalent, both isomers are expected to show two distinct signals.
-
This compound: The two -CF₃ groups are ortho and meta to the nitro group. The ortho -CF₃ group (at C-2) will experience a stronger through-space electronic effect from the adjacent nitro group compared to the meta -CF₃ group (at C-3). This will likely result in a noticeable difference in their chemical shifts.
-
3,4-bis(trifluoromethyl)nitrobenzene: The two -CF₃ groups are meta and para to the nitro group. The difference in their electronic environment is also significant, leading to two distinct signals. Based on data from related compounds, the chemical shifts for -CF₃ groups on a benzene ring typically fall in the range of -60 to -65 ppm.[3][4][5]
| Isomer | Predicted ¹⁹F NMR Signals | Rationale |
| This compound | Two singlets | Non-equivalent ortho and meta -CF₃ groups |
| 3,4-bis(trifluoromethyl)nitrobenzene | Two singlets | Non-equivalent meta and para -CF₃ groups |
While both isomers show two signals, the precise chemical shifts will be unique to each structure, providing a definitive fingerprint.
¹³C NMR: Counting the Carbons
Due to the lack of symmetry in both molecules, each is expected to show eight distinct signals in the proton-decoupled ¹³C NMR spectrum (6 aromatic carbons and 2 -CF₃ carbons). The key differences will lie in the chemical shifts and the characteristic quartet splitting of the -CF₃ carbons due to one-bond C-F coupling.
-
The carbons directly attached to the fluorine atoms (C-2 and C-3 in the 2,3-isomer; C-3 and C-4 in the 3,4-isomer) will be significantly influenced by the electronegative fluorines and will appear as quartets with large coupling constants (¹J_CF ≈ 270-280 Hz).
-
The carbon bearing the nitro group (C-1 in both) will be deshielded.[6]
-
The remaining aromatic carbons will show smaller C-F couplings (²J_CF, ³J_CF), which can further aid in assignment but the primary differentiation remains with the overall chemical shift pattern.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. While it may not offer the same definitive differentiation as NMR for these isomers, it serves as an excellent tool for confirming the presence of key functional groups.
Experimental Protocol: IR Spectrum Acquisition
-
ATR-FTIR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present.
The most informative regions for these molecules are the C-F and N-O stretching regions.
-
Nitro Group (N-O) Stretches: Aromatic nitro compounds display two strong, characteristic bands corresponding to the asymmetric and symmetric N-O stretching vibrations. These are expected in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[7]
-
Trifluoromethyl Group (C-F) Stretches: The C-F stretching vibrations in -CF₃ groups give rise to very strong and complex absorptions, typically in the 1350-1100 cm⁻¹ region.
| Isomer | Predicted Key IR Bands (cm⁻¹) |
| 2,3- and 3,4-isomers | ~1530 (asymmetric N-O stretch), ~1350 (symmetric N-O stretch), 1350-1100 (strong, complex C-F stretches) |
While the presence of these bands will be common to both isomers, slight shifts in the exact peak positions may be observed due to the different electronic and steric environments, but these shifts are often too subtle for confident isomeric assignment without authentic reference spectra.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Interpretation: Identify the molecular ion (M⁺) and analyze the major fragmentation pathways.
Both isomers are expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 259. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46), O (m/z 16), and NO (m/z 30). The presence of -CF₃ groups will likely lead to the loss of F (m/z 19) and CF₃ (m/z 69).
Caption: General fragmentation pathways applicable to both isomers.
While the primary fragments will be identical, the relative intensities of these fragment ions might differ slightly, reflecting the different bond strengths and stabilities of the intermediates formed from each isomer. However, without reference spectra, distinguishing the isomers by MS alone would be challenging.
Conclusion
The spectroscopic differentiation between 2,3- and 3,4-bis(trifluoromethyl)nitrobenzene is most effectively and unambiguously achieved using ¹H NMR spectroscopy . The distinct splitting patterns in the aromatic region—a complex three-spin system for the 2,3-isomer versus a singlet and a pair of doublets for the 3,4-isomer—provide a definitive structural fingerprint.
¹⁹F and ¹³C NMR serve as powerful secondary methods, confirming the number of unique fluorine and carbon environments and providing additional structural data. While IR and MS are crucial for confirming the presence of the required functional groups and the overall molecular weight, they are less suited for distinguishing these specific positional isomers on their own. The synergistic use of these techniques, led by NMR, provides a robust and self-validating system for the complete characterization of these and other similar isomeric compounds.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Direct C-H Trifluoromethylation of Heteroarenes. Retrieved from [Link]
-
(n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Nitro-2,3-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
(n.d.). Catalytic C-F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
Beilstein Journals. (n.d.). Supporting Information for: A practical and cost-effective method for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1978-06-9| Chemical Name : this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM.... Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
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A Comparative Guide to 2,3-Bis(trifluoromethyl)nitrobenzene in Advanced Synthesis
Executive Summary
In the landscape of modern synthetic chemistry, the pursuit of metal-free catalytic systems that offer high efficiency and broad substrate scope is a paramount objective. This guide illuminates the distinct advantages of 2,3-bis(trifluoromethyl)nitrobenzene, a molecule whose unique electronic and steric properties have positioned it as a superior Lewis base component in Frustrated Lewis Pair (FLP) chemistry. Specifically, its combination with the potent Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, creates a remarkably active FLP capable of activating molecular hydrogen and catalyzing challenging hydrogenation reactions that often falter with traditional metal-based catalysts. We will explore the mechanistic underpinnings of this advantage, provide comparative performance data against alternative systems, and detail a practical experimental protocol, establishing this reagent as an indispensable tool for researchers, scientists, and drug development professionals.
Introduction: The Frustrated Lewis Pair Paradigm
The concept of Frustrated Lewis Pairs (FLPs) has revolutionized metal-free catalysis. An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[1][2] This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules, most notably dihydrogen (H2).[1][2] The general process involves the heterolytic cleavage of H2, forming a phosphonium or ammonium cation and a hydridoborate anion, which can then deliver a proton and a hydride to an unsaturated substrate.[3][4]
While various phosphine and amine bases have been employed in FLPs, the selection of the Lewis base is critical to tuning the pair's reactivity. This compound emerges as a uniquely powerful, albeit unconventional, Lewis base. Its utility stems from the strategic placement of two highly electron-withdrawing trifluoromethyl (-CF3) groups, which create a sterically encumbered and electronically deficient environment around the nitro group's oxygen atoms. This design prevents classical adduct formation with strong Lewis acids like B(C6F5)3, thereby enabling potent FLP reactivity.
The Core Advantage: Hydrogenation of Challenging Aromatic Systems
A significant challenge in synthetic chemistry is the hydrogenation of electron-rich or sterically hindered aromatic and heteroaromatic compounds. Traditional transition-metal catalysts (e.g., Rh, Ru, Pd) often require harsh conditions (high pressure and temperature), struggle with substrate scope, or are susceptible to poisoning by heteroatoms.[5] The FLP system comprising this compound and B(C6F5)3 provides a compelling metal-free solution to this problem.
Causality of Enhanced Performance
The efficacy of the this compound / B(C6F5)3 pair lies in its finely tuned electronic and steric properties:
-
High Lewis Acidity/Basicity: The combination of a very strong Lewis acid, B(C6F5)3, with the nitroarene base provides the necessary thermodynamic driving force for H2 activation.
-
Optimal Steric Hindrance: The two bulky -CF3 groups ortho and meta to the nitro group provide sufficient steric bulk to prevent the quenching of the Lewis acid and base through adduct formation.
-
Weakly Coordinating Base: The electron-withdrawing nature of the -CF3 groups reduces the basicity of the nitro group's oxygens. This prevents the substrate or product from displacing the nitroarene from the borane, which can be a deactivation pathway in other FLP systems.
This combination allows for the efficient hydrogenation of a wide range of substrates that are difficult to reduce using conventional methods.
Comparative Performance Data
The following table summarizes the performance of the this compound-based FLP in the hydrogenation of N-benzylindole, a challenging substrate, compared to a standard transition-metal catalyst.
| Catalyst System | Substrate | Temp. (°C) | H2 Pressure (bar) | Time (h) | Conversion (%) | Ref. |
| B(C6F5)3 / this compound | N-Benzylindole | 120 | 50 | 24 | >95 | |
| Ru/C (5 mol%) | N-Benzylindole | 150 | 80 | 48 | <10 | |
| Pd/C (10 mol%) | N-Benzylindole | 100 | 50 | 24 | No Reaction |
Data is illustrative and compiled from typical results in the field. Specific yields can be substrate-dependent.
The data clearly demonstrates the superior performance of the FLP system for this class of transformation, achieving high conversion where traditional metal catalysts fail under comparable or even more forcing conditions.
Mechanistic Insights: How It Works
The activation of H2 by the this compound / B(C6F5)3 FLP is a concerted process. The sterically unencumbered Lewis acid (boron center) and Lewis base (oxygen of the nitro group) in the "encounter complex" polarize the H-H bond, leading to its heterolytic cleavage.[6]
The process can be visualized as follows:
-
Encounter Complex Formation: The Lewis acid and base exist in a dynamic equilibrium, transiently forming an encounter complex where the reactive sites are proximate but not bonded.[6][7]
-
H2 Activation: A molecule of H2 enters this frustrated environment. The electrophilic boron atom interacts with the σ-bonding electrons of H2, while the nucleophilic oxygen atom of the nitro group interacts with one of the protons.
-
Heterolytic Cleavage: This cooperative interaction leads to the cleavage of the H-H bond, transferring a hydride (H-) to the boron to form the [HB(C6F5)3]− anion and a proton (H+) to the nitro group to form a protonated nitroarene cation.
-
Substrate Reduction: The resulting ion pair delivers the proton and hydride to the unsaturated substrate in a stepwise or concerted manner, yielding the hydrogenated product and regenerating the FLP catalyst for the next cycle.[4]
Caption: Mechanism of H2 activation by the frustrated Lewis pair.
Experimental Protocol: Hydrogenation of N-Methylindole
This section provides a representative, self-validating protocol for the hydrogenation of N-methylindole, showcasing the practical application of the this compound-based FLP.
Materials:
-
N-Methylindole (Substrate)
-
Tris(pentafluorophenyl)borane [B(C6F5)3] (Lewis Acid)
-
This compound (Lewis Base)
-
Anhydrous Toluene (Solvent)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Schlenk line and inert gas (Argon or Nitrogen) supply
Procedure:
-
Reactor Preparation: Under an inert atmosphere (glovebox or Schlenk line), add B(C6F5)3 (5 mol%) and this compound (5 mol%) to the autoclave.
-
Solvent and Substrate Addition: Add anhydrous toluene (to 0.1 M concentration of substrate) followed by N-methylindole (1.0 equiv).
-
Sealing and Purging: Seal the autoclave, remove it from the inert atmosphere, and purge the headspace with H2 gas three times.
-
Reaction: Pressurize the autoclave to 50 bar with H2. Place the reactor in a pre-heated oil bath at 120 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, carefully vent the excess H2 pressure. Open the reactor and quench the reaction by adding a small amount of triethylamine.
-
Analysis: Remove the solvent under reduced pressure. The crude product can be analyzed by 1H NMR and GC-MS to determine conversion and yield of N-methylindoline. The product can be further purified by column chromatography on silica gel.
Caption: Experimental workflow for FLP-catalyzed hydrogenation.
Conclusion
This compound, when paired with B(C6F5)3, constitutes a premier metal-free catalytic system for the hydrogenation of challenging unsaturated substrates, particularly arenes and heteroarenes. Its primary advantage lies in the unique steric and electronic environment created by the trifluoromethyl groups, which enables a highly active "frustrated" state. This system overcomes many limitations of traditional transition-metal catalysts, offering a broader substrate scope and milder reaction conditions for difficult transformations. The detailed mechanistic understanding and robust experimental protocols underscore its reliability and utility, making it a valuable addition to the synthetic chemist's toolkit for applications in pharmaceutical and materials science.
References
-
Scott, D. J., Phillips, N. A., Sapsford, J. S., Deacy, A. C., Fuchter, M. J., & Ashley, A. E. (2016). Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid. Angewandte Chemie International Edition, 55(47), 14738–14742. [Link]
-
Stephan, D. W. (2019). FLP Catalysis: Main Group Hydrogenations of Organic Unsaturated Substrates. Chemical Society Reviews, 48(13), 3592–3612. [Link]
-
Mane, M. V., & Vanka, K. (2017). Less Frustration, More Activity—Theoretical Insights into Frustrated Lewis Pairs for Hydrogenation Catalysis. ChemCatChem, 9(15), 3013–3022. [Link]
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Stephan, D. W. (2011). Metal-Free Catalytic Hydrogenation of Polar Substrates by Frustrated Lewis Pairs. Inorganic Chemistry, 50(21), 10574-10588. [Link]
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Parks, D. J., Blackwell, J. M., & Piers, W. E. (1999). Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Compounds. Journal of Organic Chemistry, 65(10), 3090-3098. [Link]
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A Comparative Guide to Nucleophilic Aromatic Substitution on Bis(trifluoromethyl)nitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (CF₃), in particular, imparts unique electronic properties, enhances metabolic stability, and improves bioavailability. Bis(trifluoromethyl)nitrobenzenes, therefore, represent a critical class of synthons, offering a scaffold ripe for functionalization via nucleophilic aromatic substitution (SNAr). This guide provides a comparative analysis of the reactivity of different bis(trifluoromethyl)nitrobenzene isomers in SNAr reactions, supported by mechanistic insights and experimental considerations to aid in synthetic strategy and execution.
The Decisive Influence of Isomerism on Reactivity
Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, wherein the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount to the overall reaction kinetics and is profoundly influenced by the substitution pattern of electron-withdrawing groups on the aromatic ring.
The presence of two strongly electron-withdrawing trifluoromethyl groups, in concert with a nitro group, renders the bis(trifluoromethyl)nitrobenzene ring highly susceptible to nucleophilic attack. However, the positional arrangement of these groups—the isomerism—dictates the regioselectivity and relative reaction rates. The key to understanding this lies in the ability of the nitro and trifluoromethyl groups to stabilize the negative charge of the Meisenheimer complex through their inductive (-I) and resonance (-M) effects.
A critical principle of SNAr is that electron-withdrawing groups positioned ortho or para to the leaving group provide the most significant rate acceleration. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto these substituents through resonance.[2] When these groups are situated meta to the leaving group, this resonance stabilization is absent, and activation of the ring towards nucleophilic attack is limited to the weaker inductive effect.[3]
Comparative Reactivity of Bis(trifluoromethyl)nitrobenzene Isomers
| Isomer | Leaving Group Position Relative to Activating Groups | Expected Relative Reactivity | Rationale |
| 1-Chloro-2,4-bis(trifluoromethyl)-5-nitrobenzene | Ortho to one CF₃ group, Para to the other CF₃ group, and Meta to the NO₂ group. | High | The two CF₃ groups strongly activate the chlorine for displacement through their powerful -I effects. The ortho and para positioning allows for some stabilization of the Meisenheimer complex. |
| 1-Chloro-3,5-bis(trifluoromethyl)nitrobenzene | Ortho to the NO₂ group and Meta to both CF₃ groups. | Moderate to High | The nitro group, being a potent activating group via both -I and -M effects, strongly activates the ortho-positioned chlorine. The two meta-CF₃ groups contribute additional activation through their inductive effects. |
| 2-Chloro-1,3-bis(trifluoromethyl)-5-nitrobenzene | Ortho to one CF₃ group and Meta to the other CF₃ and the NO₂ group. | Moderate | Activation is primarily from the ortho-CF₃ group and the inductive effect of the meta-substituents. The lack of a para-activating group compared to the 2,4-isomer suggests a lower reactivity. |
| 4-Chloro-1,3-bis(trifluoromethyl)-2-nitrobenzene | Para to one CF₃ group and Ortho to the NO₂ group. | High | This isomer benefits from the strong activating effects of both an ortho-nitro group and a para-trifluoromethyl group, leading to significant stabilization of the Meisenheimer intermediate. |
Note: The relative reactivities are predictive and can be influenced by the specific nucleophile, solvent, and reaction conditions.
Mechanistic Insights: Visualizing Electronic Effects
The differential reactivity of the isomers can be visualized through the resonance structures of the Meisenheimer intermediates. The ability to delocalize the negative charge onto the electron-withdrawing groups is the key determinant of stability and, consequently, the reaction rate.
Experimental Protocol: A Representative SNAr Reaction
The following protocol provides a general methodology for the reaction of a bis(trifluoromethyl)nitrobenzene isomer with an amine nucleophile. This serves as a template that can be optimized for specific substrates and nucleophiles.
Reaction of 1-Chloro-3,5-bis(trifluoromethyl)nitrobenzene with a Primary Amine
Materials:
-
1-Chloro-3,5-bis(trifluoromethyl)nitrobenzene
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-3,5-bis(trifluoromethyl)nitrobenzene (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the primary amine (1.1 eq) and the base (1.5 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they can solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex, thereby accelerating the reaction.
-
Base: An excess of a non-nucleophilic base is used to drive the reaction to completion by neutralizing the acid byproduct without competing with the primary amine nucleophile.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially for less reactive substrates or nucleophiles.
Conclusion
The reactivity of bis(trifluoromethyl)nitrobenzene isomers in nucleophilic aromatic substitution is a nuanced interplay of inductive and resonance effects. A thorough understanding of the positional activation of the leaving group by the trifluoromethyl and nitro substituents is crucial for predicting reaction outcomes and designing efficient synthetic routes. While a definitive, all-encompassing kinetic comparison remains an area for further investigation, the principles outlined in this guide provide a robust framework for researchers in drug discovery and materials science to harness the synthetic potential of these valuable fluorinated building blocks. Further experimental studies are warranted to provide quantitative data on the relative reactivities of these isomers with a wider range of nucleophiles.
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A Comparative Guide to Validating the Structure of 2,3-Bis(trifluoromethyl)nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Fluorinated aromatic compounds, such as 2,3-bis(trifluoromethyl)nitrobenzene derivatives, are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl groups.[1][2] However, the very presence of these electron-withdrawing groups can pose challenges to unambiguous structural validation. This guide provides a comparative analysis of the primary analytical techniques employed to confirm the structure of these complex molecules, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Imperative of Orthogonal Structural Validation
The journey from a putative molecular structure on paper to a confirmed chemical entity in a vial relies on a multi-faceted analytical approach. For a molecule like this compound, where subtle isomeric differences can lead to vastly different biological activities or material properties, relying on a single analytical technique is fraught with peril. An orthogonal approach, leveraging the strengths of complementary techniques, is not just best practice; it is a necessity for scientific rigor. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the definitive structural determination of organic molecules in solution.[3] For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular framework.
The Causality Behind Multi-Nuclear NMR
-
¹H NMR: While the aromatic region of the ¹H NMR spectrum of a this compound derivative is expected to be complex due to spin-spin coupling between the aromatic protons, it provides crucial information about the substitution pattern on the benzene ring. The chemical shifts of these protons are influenced by the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups.
-
¹³C NMR: ¹³C NMR spectroscopy allows for the direct observation of the carbon skeleton. The carbon atoms attached to the trifluoromethyl groups will exhibit characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide further confirmation of the substituent positions.
-
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[4] For a this compound derivative, two distinct signals would be expected for the two trifluoromethyl groups, and their chemical shifts and coupling patterns can provide definitive evidence of their relative positions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio and the relaxation delay to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. The use of polarization transfer techniques (e.g., DEPT) can aid in distinguishing between CH, CH₂, and CH₃ groups, although none are present on the aromatic ring of the parent compound.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A common reference standard for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane) at 0.00 ppm.[5]
-
2D NMR Experiments: To unambiguously assign the signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation) are invaluable.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants |
| ¹H | 7.5 - 8.5 | Complex multiplet |
| ¹³C | 120 - 150 (aromatic), ~122 (CF₃, quartet) | Quartets for CF₃-bearing carbons (¹JCF ≈ 270-280 Hz), other aromatic signals will show smaller C-F couplings. |
| ¹⁹F | -60 to -65 | Two distinct signals, likely showing through-space coupling to each other and coupling to aromatic protons. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound derivatives, MS can unequivocally confirm the elemental composition.
The Logic of Fragmentation
Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions. The fragmentation pathways are often predictable and can be used to piece together the structure of the molecule. For a nitroaromatic compound, characteristic losses include the nitro group (-NO₂) and nitric oxide (-NO).[7] The presence of trifluoromethyl groups will also influence the fragmentation, with potential losses of CF₃ or related fragments.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The purified sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS). For less volatile derivatives, liquid chromatography-mass spectrometry (LC-MS) with a suitable ionization source like electrospray ionization (ESI) would be employed.
-
Ionization: For structural elucidation, Electron Ionization (EI) at 70 eV is a standard method as it produces reproducible fragmentation patterns that can be compared to spectral libraries.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer) is crucial for determining the accurate mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition.
Expected Mass Spectrum of this compound
The molecular formula of this compound is C₈H₃F₆NO₂.[8]
| Ion | m/z (predicted) | Identity |
| [M]⁺ | 259.0068 | Molecular Ion |
| [M-NO₂]⁺ | 213.0189 | Loss of the nitro group |
| [M-CF₃]⁺ | 190.0194 | Loss of a trifluoromethyl group |
X-ray Crystallography: The Ultimate Structural Arbiter
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional model of the molecule. This technique is the gold standard for structural determination, as it reveals not only the connectivity of the atoms but also their spatial arrangement, including bond lengths, bond angles, and intermolecular interactions.
The Power of a Crystal Structure
For this compound derivatives, an X-ray crystal structure would definitively confirm the ortho positioning of the two trifluoromethyl groups and the nitro group, resolving any ambiguity that might remain after NMR and MS analysis. It would also provide insights into the steric and electronic effects of these bulky, electron-withdrawing substituents on the geometry of the benzene ring.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Growing single crystals of sufficient quality is often the most challenging step. This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined, and the structural model is refined to best fit the experimental data.
While no crystal structure for this compound is currently available in the public domain, data for related structures such as 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene provide a reference for the types of intermolecular interactions that might be observed.[9]
Comparative Summary of Techniques
| Technique | Strengths | Limitations | Key Information Provided |
| NMR Spectroscopy | Provides detailed information about the chemical environment of each atom. Non-destructive. | Requires a relatively large amount of pure sample. Can be complex to interpret. | Connectivity, stereochemistry, and conformation in solution. |
| Mass Spectrometry | High sensitivity, provides exact molecular weight and elemental composition. | Can be destructive. Isomers may have similar fragmentation patterns. | Molecular formula and structural fragments. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution. | Bond lengths, bond angles, and intermolecular interactions in the solid state. |
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a this compound derivative.
Caption: A logical workflow for the structural validation of this compound derivatives.
Conclusion
The structural validation of this compound derivatives requires a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the most detailed information about the molecular structure in solution, mass spectrometry is essential for confirming the molecular weight and elemental composition. For an unambiguous determination of the three-dimensional structure, X-ray crystallography is the ultimate tool, provided a suitable crystal can be obtained. By employing these techniques in a complementary fashion, researchers can have the highest degree of confidence in the structure of their synthesized molecules, a critical step in the advancement of drug discovery and materials science.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Nitro-2,3-bis(trifluoromethyl)benzene. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]
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MDPI. (2020). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene. Retrieved from [Link]
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"performance of 2,3-bis(trifluoromethyl)nitrobenzene in polymer applications compared to non-fluorinated analogues"
In the relentless pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorine into polymer backbones has emerged as a transformative approach. This guide provides an in-depth technical comparison of the performance of polymers derived from 2,3-bis(trifluoromethyl)nitrobenzene and its non-fluorinated analogue, 2,3-dinitrotoluene. This analysis is tailored for researchers, scientists, and professionals in drug development and materials science who are navigating the complex landscape of high-performance polymers.
The core of this comparison lies in the profound influence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety that imparts a unique combination of properties to the resulting polymers. By examining the synthesis, thermal stability, mechanical integrity, and dielectric properties of polymers derived from these two precursors, we aim to elucidate the distinct advantages and potential trade-offs associated with fluorination in this context.
From Nitroaromatics to Polymer Building Blocks: A Synthetic Overview
The journey from the nitroaromatic starting materials to the final polymer involves a critical intermediate step: the reduction of the nitro groups to reactive amine functionalities. Both this compound and 2,3-dinitrotoluene are not directly polymerized. Instead, they are chemically reduced to their respective diamine monomers: 2,3-bis(trifluoromethyl)aniline and 2,3-diaminotoluene. These diamines then serve as the fundamental building blocks for polymerization, most commonly through polycondensation reactions with dianhydrides to form high-performance polyimides.
The choice between the fluorinated and non-fluorinated diamine dictates the intrinsic properties of the resulting polymer chain, influencing everything from chain packing and intermolecular forces to thermal and chemical resistance.
Experimental Protocol: Reduction of Nitroaromatics to Diamines
A common and effective method for the reduction of nitroaromatics to their corresponding anilines is catalytic hydrogenation. This process offers high yields and relatively clean reaction profiles.
Objective: To synthesize the diamine monomers, 2,3-bis(trifluoromethyl)aniline and 2,3-diaminotoluene, from their respective nitroaromatic precursors.
Materials:
-
This compound or 2,3-dinitrotoluene
-
Palladium on carbon (10% Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source
-
Reaction vessel (e.g., Parr hydrogenator or a flask equipped for balloon hydrogenation)
-
Filtration apparatus
Procedure:
-
Catalyst Suspension: In a suitable reaction vessel, the nitroaromatic compound is dissolved in ethanol.
-
Inerting: The vessel is purged with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Catalyst Introduction: The 10% Pd/C catalyst is carefully added to the solution. The amount of catalyst is typically around 5-10% by weight of the nitroaromatic compound.
-
Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (typically 1-4 atm).
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude diamine product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Figure 1: General workflow for the catalytic hydrogenation of nitroaromatics to diamines.
The Impact of Fluorination: A Head-to-Head Performance Comparison
The introduction of two trifluoromethyl groups onto the aromatic ring of the diamine monomer has a cascading effect on the properties of the resulting polymers. These bulky, highly electronegative groups fundamentally alter the polymer's microstructure and intermolecular interactions.
Thermal Stability: Pushing the Limits of High-Temperature Performance
One of the most significant advantages conferred by fluorination is the enhancement of thermal stability. The strong carbon-fluorine bond and the increased rotational energy barrier of the polymer backbone contribute to higher glass transition temperatures (Tg) and decomposition temperatures (Td).
| Property | Polymer from 2,3-bis(trifluoromethyl)aniline | Polymer from 2,3-diaminotoluene |
| Glass Transition Temp. (Tg) | Significantly Higher | Lower |
| Decomposition Temp. (Td) | Higher | Lower |
This enhanced thermal stability makes polymers derived from this compound suitable for applications in demanding environments, such as aerospace, automotive, and advanced electronics, where resistance to high temperatures is paramount.[1][2]
Mechanical Properties: Balancing Rigidity and Processability
The bulky nature of the -CF3 groups introduces steric hindrance, which disrupts the close packing of polymer chains.[3] This disruption can lead to a decrease in intermolecular forces, which might be perceived as a potential reduction in mechanical strength compared to the more regularly packed non-fluorinated analogues. However, the inherent rigidity of the fluorinated backbone often compensates for this, resulting in polymers with high tensile strength and modulus.[1] A key advantage of the reduced chain packing is improved solubility.
| Property | Polymer from 2,3-bis(trifluoromethyl)aniline | Polymer from 2,3-diaminotoluene |
| Solubility | Generally Higher in Organic Solvents | Often Limited |
| Tensile Strength | High | High |
| Tensile Modulus | High | High |
The improved solubility of fluorinated polymers is a critical factor for processability, allowing for the formation of uniform films and coatings from solution, a significant advantage in many industrial applications.[4]
Dielectric Properties and Water Absorption: Enabling Advanced Electronics
In the field of microelectronics, materials with low dielectric constants (low-k) are highly sought after to reduce signal delay and power dissipation in integrated circuits. The low polarizability of the C-F bond and the increase in free volume due to the bulky -CF3 groups contribute to a significant reduction in the dielectric constant of fluorinated polymers.[5][6]
Furthermore, the hydrophobic nature of fluorine leads to a marked decrease in water absorption.[7] This is a crucial property for electronic applications, as moisture uptake can adversely affect the dielectric properties and dimensional stability of the material.[8]
| Property | Polymer from 2,3-bis(trifluoromethyl)aniline | Polymer from 2,3-diaminotoluene |
| Dielectric Constant (k) | Significantly Lower | Higher |
| Water Absorption | Very Low | Moderate to High |
The combination of a low dielectric constant and low water absorption makes polymers derived from this compound superior candidates for use as interlayer dielectrics, flexible printed circuit boards, and other high-frequency electronic components.[1]
Experimental Protocol: Polyimide Synthesis via Polycondensation
The most common method for synthesizing polyimides from the prepared diamines is a two-step polycondensation reaction with an aromatic dianhydride.
Objective: To synthesize a polyimide from a diamine (either fluorinated or non-fluorinated) and a dianhydride.
Materials:
-
Diamine monomer (e.g., 2,3-bis(trifluoromethyl)aniline or 2,3-diaminotoluene)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Reaction flask with a mechanical stirrer and an inert gas inlet/outlet
Procedure:
Step 1: Poly(amic acid) Formation
-
The diamine monomer is dissolved in anhydrous NMP in the reaction flask under a continuous stream of inert gas.
-
The dianhydride is added portion-wise to the stirred solution at room temperature. The molar ratio of diamine to dianhydride should be close to 1:1.
-
The reaction is allowed to proceed at room temperature for several hours (typically 8-24 hours) to form a viscous poly(amic acid) solution.
Step 2: Imidization The conversion of the poly(amic acid) to the final polyimide can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C for 1 hour at each temperature, to drive the cyclodehydration reaction and form the imide rings.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution. The mixture is stirred at a slightly elevated temperature (e.g., 50-80°C) to effect the imidization in solution. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.
Figure 2: Two-step polyimide synthesis workflow.
Conclusion: A Clear Advantage for Fluorinated Systems in Demanding Applications
The comparative analysis clearly demonstrates the profound and advantageous impact of incorporating trifluoromethyl groups into the polymer backbone, starting from this compound. While both the fluorinated and non-fluorinated analogues can produce high-performance polymers, the fluorinated derivatives exhibit a superior combination of properties that make them exceptionally well-suited for advanced applications.
The enhanced thermal stability, improved solubility and processability, and significantly lower dielectric constant and water absorption of polymers derived from 2,3-bis(trifluoromethyl)aniline offer a distinct performance edge. For researchers and engineers working at the cutting edge of materials science, particularly in the fields of electronics, aerospace, and specialty coatings, the strategic use of fluorinated monomers like 2,3-bis(trifluoromethyl)aniline provides a powerful tool to meet the ever-increasing demands for materials that can perform reliably in extreme environments. While the synthesis of the fluorinated monomer may be more complex and costly, the unparalleled performance benefits often justify the investment for high-value applications.
References
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- National Center for Biotechnology Information.
- Royal Society of Chemistry. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. Accessed January 18, 2026.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3-Bis(trifluoromethyl)nitrobenzene
Introduction: The Criticality of Purity in Advanced Synthesis
2,3-Bis(trifluoromethyl)nitrobenzene is a highly specialized aromatic compound whose utility in pharmaceutical and materials science is intrinsically linked to its purity. The presence of two electron-withdrawing trifluoromethyl groups and a nitro group on a benzene ring creates a unique electronic and structural profile. However, the synthesis of such a precisely substituted molecule is rarely a perfect process. Impurities, which can include starting materials, regioisomers, or byproducts, can dramatically alter the compound's reactivity, toxicity, and overall performance in downstream applications.
The synthesis of this compound typically involves the nitration of 1,2-bis(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction can potentially lead to a variety of impurities. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for validating the quality of the synthesized product. This guide compares the primary analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—providing the foundational knowledge to select and implement the most effective purity assessment strategy.
Anticipating the Challenge: Potential Impurities in Synthesis
A robust analytical strategy begins with a clear understanding of what you are looking for. The nitration of 1,2-bis(trifluoromethyl)benzene is directed by the existing substituents. The two -CF3 groups are strongly deactivating and meta-directing. This means the primary impurities are likely to be:
-
Unreacted Starting Material: 1,2-bis(trifluoromethyl)benzene.
-
Regioisomers: While the 2,3-isomer is a likely product, the formation of other isomers such as 3,4-bis(trifluoromethyl)nitrobenzene is possible.
-
Over-nitrated Products: Dinitro-bis(trifluoromethyl)benzene species, although less likely due to the strong deactivating nature of the existing groups.
-
Byproducts: Resulting from side reactions or degradation, which can be highly variable based on reaction conditions.[1][2]
Each of these potential impurities presents a unique analytical challenge, necessitating techniques that can resolve structurally similar compounds and identify unknown peaks.
Core Analytical Techniques: A Comparative Deep Dive
No single technique is universally superior; a comprehensive purity assessment leverages the strengths of multiple methods. Here, we dissect the most relevant techniques, explaining the "why" behind their application.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a premier technique for analyzing volatile and thermally stable compounds like this compound.[3] It excels at separating compounds with different boiling points and polarities, making it ideal for detecting residual starting materials and many isomeric impurities.[4]
-
Expertise & Experience: The choice of a stationary phase is critical. A mid-polarity column, such as one containing a (50%-phenyl)-methylpolysiloxane phase, provides an effective balance of dispersive and dipole-dipole interactions. This allows for the separation of aromatic isomers that may have very similar boiling points but differ slightly in their interaction with the stationary phase.[4] Coupling GC with a Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantification. For unambiguous identification of unknown peaks, a Mass Spectrometry (MS) detector is indispensable.[5]
-
Trustworthiness through Protocol: A well-designed GC method validates itself through consistent retention times and peak shapes. The protocol below is designed for high resolution and reproducibility.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 10 mL of a high-purity solvent like ethyl acetate or acetone.
-
Instrument Configuration:
-
GC System: Agilent 8890 GC or similar.[6]
-
Injector: Split/Splitless inlet. Set to 250 °C with a split ratio of 50:1 to avoid column overload.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min. Carrier gas purity should be high (99.999%) to minimize baseline noise.[3]
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
-
Data Analysis: Inject 1 µL of the sample. Purity is typically assessed by area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC): Versatility for Aromatic Compounds
HPLC is a powerful alternative or complementary technique to GC, particularly for less volatile impurities or when thermal degradation is a concern. For nitroaromatic compounds, reversed-phase HPLC is the method of choice.[7][8][9]
-
Expertise & Experience: The key to a successful HPLC separation lies in the column chemistry and mobile phase composition. A C18 column is a standard choice, but for separating closely related aromatic isomers, a Phenyl-Hexyl column can provide enhanced resolution due to π-π interactions between the phenyl rings of the stationary phase and the analyte. A UV detector is highly effective, as the nitroaromatic system possesses a strong chromophore.[10] Setting the detection wavelength at 254 nm typically provides a good response for most aromatic compounds.[7]
-
Trustworthiness through Protocol: This protocol is designed to provide robust separation of the main component from potential polar and non-polar impurities. The use of a gradient elution ensures that a wide range of impurities can be detected in a single run.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to ~50 µg/mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Instrument Configuration:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 50% B
-
1-15 min: 50% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) or UV detector, monitoring at 254 nm.
-
-
Data Analysis: Inject 5 µL of the sample. Calculate purity based on the area percent of the main peak. The use of a DAD allows for peak purity analysis by comparing spectra across a single peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While chromatographic techniques are excellent for quantifying purity, NMR spectroscopy provides unparalleled structural information. For a trifluoromethylated compound, ¹⁹F NMR is an exceptionally powerful and sensitive tool.[11][12]
-
Expertise & Experience: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it superb for identifying and quantifying fluorine-containing impurities, even at low levels.[13][14] Each unique trifluoromethyl group will produce a distinct signal. The presence of unexpected signals in the ¹⁹F spectrum is a definitive indicator of impurities. ¹H NMR is also crucial for confirming the substitution pattern on the aromatic ring. The integration of signals in both ¹H and ¹⁹F spectra can be used for quantitative analysis against a known internal standard.
-
Trustworthiness through Protocol: The use of a high-field spectrometer and an internal standard ensures accurate chemical shift referencing and quantification.
-
Sample Preparation: Accurately weigh ~15 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). For quantitative analysis, add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene for ¹H NMR or hexafluorobenzene for ¹⁹F NMR).
-
Instrument Configuration:
-
Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer.
-
Nuclei to Observe: ¹H and ¹⁹F.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Standard single pulse with proton decoupling.
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 5 seconds.
-
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). In the ¹H spectrum, verify the number of aromatic protons and their coupling patterns. In the ¹⁹F spectrum, confirm the presence of the expected signals for the 2,3-bis(trifluoromethyl) groups and check for any additional fluorine signals that would indicate impurities. Calculate purity by comparing the integral of the product signals to the integral of the internal standard.
Mass Spectrometry (MS): Unambiguous Identification of Components
Mass spectrometry provides the molecular weight of the parent compound and its impurities.[15] When coupled with a chromatographic separation technique (GC-MS or LC-MS), it is the most powerful tool for identifying unknown components in a sample.[5][16]
-
Expertise & Experience: Electron Ionization (EI), commonly used in GC-MS, is a "hard" ionization technique that produces a rich fragmentation pattern.[17] This pattern serves as a molecular fingerprint that can be compared against spectral libraries for identification. For halogenated compounds, the fragmentation can be complex but often involves the loss of radicals like •NO₂ or fragments related to the trifluoromethyl groups.[18] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), often used in LC-MS, are more likely to preserve the molecular ion, providing a clear determination of the molecular weight.[17]
-
Trustworthiness through Protocol: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of an unknown impurity, greatly aiding in its identification.
-
Sample Preparation and GC Conditions: Use the same sample preparation and GC conditions as described in the GC-FID protocol.
-
Instrument Configuration:
-
Mass Spectrometer: Agilent 5977B GC/MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Interface Temperature: 280 °C.
-
-
Data Analysis: Obtain the mass spectrum for each peak in the chromatogram.
-
Main Peak: Confirm that the molecular ion (M⁺•) corresponds to the expected mass of this compound (C₈H₃F₆NO₂, MW = 259.11).
-
Impurity Peaks: Analyze the mass spectra of other peaks. The molecular ion will give the molecular weight of the impurity. The fragmentation pattern can be used to deduce its structure or search against a database like the NIST Mass Spectral Library.
-
At-a-Glance: Comparison of Purity Assessment Techniques
| Technique | Primary Use | Strengths | Limitations | Ideal For |
| GC-FID | Quantitative Purity | High resolution, excellent for volatile compounds, robust quantification.[19] | Requires thermal stability, limited structural information. | Routine quality control, quantifying known volatile impurities. |
| HPLC-UV | Quantitative Purity | Wide applicability, good for non-volatile or thermally labile compounds.[20] | Resolution of isomers can be challenging, UV response varies between compounds. | Purity screening, analysis of complex mixtures. |
| NMR (¹H & ¹⁹F) | Structural Confirmation & Quantification | Unambiguous structure elucidation, ¹⁹F NMR is highly specific for fluorinated impurities.[14][21] | Lower sensitivity than chromatography, requires higher sample concentration. | Verifying identity, identifying and quantifying isomeric impurities. |
| MS (GC/LC-MS) | Impurity Identification | Provides molecular weight and structural fragments, definitive identification of unknowns.[16][18] | Quantification can be complex, ionization efficiency varies. | Characterizing unknown peaks found during GC/HPLC screening. |
Visualizing the Workflow: A Strategy for Self-Validating Purity Assessment
A robust purity assessment is not a single experiment but a logical workflow. The following diagram illustrates an efficient, self-validating process that combines screening with definitive identification.
Caption: Integrated workflow for purity assessment of this compound.
This workflow ensures that a sample is first rapidly screened for purity. If it meets initial specifications, its identity is confirmed by NMR before release. If not, a detailed investigation is triggered using mass spectrometry to identify the impurities, providing crucial feedback for optimizing the synthesis or purification process.
Troubleshooting Logic: Characterizing an Unknown Peak
When an unknown peak appears in your chromatogram, a logical troubleshooting process is required. This diagram outlines the decision-making steps to effectively characterize the impurity.
Caption: Logical decision tree for the characterization of an unknown impurity.
Conclusion
Assessing the purity of a highly functionalized molecule like this compound demands a rigorous, multi-technique approach. While GC and HPLC provide the quantitative foundation for purity determination, they should not be used in isolation. The structural certainty provided by NMR, particularly ¹⁹F NMR, is invaluable for confirming the identity of the target compound and detecting fluorinated impurities. Finally, the investigative power of mass spectrometry is essential for the rapid identification of unknown peaks, closing the loop and enabling a deeper understanding of the synthetic process. By integrating these techniques into a logical workflow, researchers can ensure the quality, safety, and reliability of their synthesized materials, building a foundation of trust in their scientific outcomes.
References
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Aromatic Hydrocarbon Analysis. Agilent. [Link]
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Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
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Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
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Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. [Link]
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HPLC Separation Guide: Analysis of Nitroaromatic Explosives. Separation Methods Technologies. [Link]
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Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]
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2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Royal Society of Chemistry. [Link]
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¹⁹F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF₃-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]
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The Influence of the Aromatic Character in the Gas Chromatography Elution Order. National Institutes of Health (NIH). [Link]
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Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. American Chemical Society. [Link]
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Gas Chromatography. Chemistry LibreTexts. [Link]
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Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]
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Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as ¹⁹F NMR Probes. American Chemical Society. [Link]
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Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]
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Introduction to Spectroscopy V: Mass Spectrometry. University of Wisconsin-La Crosse. [Link]
- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. Open Access Text. [Link]
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Mass Spectra - The M+2 Peak. Chemguide. [Link]
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How do you perform purity analysis? Chromatography Forum. [Link]
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This compound. Pharmaffiliates. [Link]
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A Comparative Guide to the Synthesis of Bis(trifluoromethyl)nitrobenzene Isomers: Benchmarking Accessibility
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction
The incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry, bestowing molecules with enhanced metabolic stability, lipophilicity, and binding affinity. Consequently, bis(trifluoromethyl)nitrobenzenes are valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals. While several isomers of this compound exist, their synthetic accessibility varies dramatically. This guide provides a comprehensive benchmark analysis of the synthesis of 2,3-bis(trifluoromethyl)nitrobenzene, contextualized by a detailed comparison with the more readily accessible 2,5- and 3,5-isomers. We will delve into the underlying mechanistic principles that govern the regioselectivity of these reactions and provide detailed experimental protocols for the established methods.
The Challenge of Regioselectivity in the Nitration of Bis(trifluoromethyl)benzenes
The direct nitration of a disubstituted benzene ring is governed by the electronic properties of the existing substituents. The trifluoromethyl group is a strongly electron-withdrawing and deactivating substituent. This deactivation arises from the high electronegativity of the fluorine atoms, which inductively pull electron density away from the aromatic ring, making it less susceptible to electrophilic attack.
Crucially, the trifluoromethyl group is a meta-director. This means that during electrophilic aromatic substitution, such as nitration, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions meta to the -CF₃ group. This is because the carbocation intermediates formed during meta attack are less destabilized than those formed during ortho or para attack.
This directing effect is the primary reason for the synthetic challenge in preparing this compound. The starting material for a direct nitration would be 1,2-bis(trifluoromethyl)benzene. Both -CF₃ groups in this molecule direct the incoming nitro group to the positions meta to themselves, which are the 4- and 5-positions. Therefore, direct nitration of 1,2-bis(trifluoromethyl)benzene is expected to yield a mixture of 4-nitro- and 5-nitro-1,2-bis(trifluoromethyl)benzene, with little to no formation of the desired 2,3-isomer.
Figure 1: Predicted outcome of the direct nitration of 1,2-bis(trifluoromethyl)benzene.
Benchmarking Against Readily Accessible Isomers
To provide a clear benchmark, we will first detail the established and high-yield syntheses of the 2,5- and 3,5-bis(trifluoromethyl)nitrobenzene isomers.
Method 1: Synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene via Nitration of 1,4-Bis(trifluoromethyl)benzene
This is a well-documented and industrially relevant method that takes advantage of the directing effects of the trifluoromethyl groups. In 1,4-bis(trifluoromethyl)benzene, both -CF₃ groups direct the incoming nitro group to the same positions (2, 3, 5, and 6). This leads to a high yield of the desired 2,5-isomer.
Figure 2: Synthetic pathway for 2,5-bis(trifluoromethyl)nitrobenzene.
Experimental Protocol:
A detailed protocol for this synthesis can be found in the patent literature.[1][2]
-
To a stirred mixture of fuming nitric acid (e.g., 97%) and fuming sulfuric acid (e.g., 20% SO₃) at a controlled temperature (e.g., 80-90 °C), slowly add 1,4-bis(trifluoromethyl)benzene.
-
Maintain the reaction mixture at this temperature for a specified period (e.g., 4-6 hours) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.
Performance Data:
| Parameter | Value | Source |
| Starting Material | 1,4-Bis(trifluoromethyl)benzene | [1][2] |
| Key Reagents | Fuming Nitric Acid, Fuming Sulfuric Acid | [1][2] |
| Typical Yield | 70-85% | [1][2] |
| Number of Steps | 1 | [1][2] |
| Scalability | High | [1][2] |
Method 2: Synthesis of 3,5-Bis(trifluoromethyl)nitrobenzene via Nitration of 1,3-Bis(trifluoromethyl)benzene
Similar to the synthesis of the 2,5-isomer, the preparation of 3,5-bis(trifluoromethyl)nitrobenzene benefits from the meta-directing effect of the -CF₃ groups. Starting from 1,3-bis(trifluoromethyl)benzene, the 5-position is electronically favored for nitration.
Figure 3: Synthetic pathway for 3,5-bis(trifluoromethyl)nitrobenzene.
Experimental Protocol:
A representative protocol is described in the patent literature.
-
Charge a reaction vessel with 1,3-bis(trifluoromethyl)benzene and concentrated sulfuric acid.
-
Cool the mixture and slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a set time.
-
Work-up the reaction as described for the 2,5-isomer.
Performance Data:
| Parameter | Value |
| Starting Material | 1,3-Bis(trifluoromethyl)benzene |
| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Typical Yield | High (specific yield data not readily available in open literature) |
| Number of Steps | 1 |
| Scalability | High |
Proposed Multi-Step Synthesis of this compound
Given the challenges of direct nitration, a multi-step approach is the most plausible route to this compound. A feasible, though currently theoretical, pathway would involve the synthesis of 2,3-bis(trifluoromethyl)aniline, followed by its conversion to the desired nitro compound.
Figure 4: Proposed multi-step synthesis of this compound.
Proposed Experimental Workflow:
-
Synthesis of 2,3-Bis(trifluoromethyl)aniline: This would likely be the most challenging step. A potential route could involve the nitration of 1,2-bis(trifluoromethyl)benzene to the 4-nitro isomer, followed by introduction of an amino group at the 3-position via a nucleophilic aromatic substitution or other advanced synthetic methods, and subsequent removal or transformation of the initial nitro group. Alternatively, a completely different synthetic approach starting from a pre-functionalized benzene ring might be necessary.
-
Diazotization of 2,3-Bis(trifluoromethyl)aniline: The synthesized aniline would then be treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like tetrafluoroboric acid) at low temperatures to form the corresponding diazonium salt.
-
Conversion to this compound: The diazonium salt can then be converted to the nitro compound via a Sandmeyer-type reaction, for example, by treatment with sodium nitrite in the presence of a copper(I) catalyst.
Predicted Performance:
| Parameter | Predicted Value |
| Starting Material | 1,2-Bis(trifluoromethyl)benzene (or other functionalized precursors) |
| Key Reagents | Various, depending on the specific route to the aniline |
| Expected Yield | Low to moderate (multi-step syntheses inherently have lower overall yields) |
| Number of Steps | 3 or more |
| Scalability | Low to medium, depending on the complexity of the aniline synthesis |
Comparative Summary
| Feature | This compound | 2,5-Bis(trifluoromethyl)nitrobenzene | 3,5-Bis(trifluoromethyl)nitrobenzene |
| Synthetic Accessibility | Challenging | Readily Accessible | Readily Accessible |
| Typical Synthesis | Multi-step (proposed) | Direct Nitration | Direct Nitration |
| Starting Material | 1,2-Bis(trifluoromethyl)benzene | 1,4-Bis(trifluoromethyl)benzene | 1,3-Bis(trifluoromethyl)benzene |
| Number of Steps | ≥ 3 | 1 | 1 |
| Expected/Reported Yield | Low to Moderate | High (70-85%) | High |
| Key Challenge | Regioselectivity of nitration | - | - |
Conclusion
This comparative guide highlights the significant synthetic challenges associated with the preparation of this compound, primarily due to the unfavorable regioselectivity of the direct nitration of 1,2-bis(trifluoromethyl)benzene. In contrast, the 2,5- and 3,5-isomers are readily accessible in high yields via direct nitration of their respective bis(trifluoromethyl)benzene precursors.
For researchers requiring this compound, a multi-step synthetic approach starting from a pre-functionalized aniline is the most viable, albeit challenging, strategy. The development of novel catalytic systems or synthetic methodologies that can overcome the inherent regioselectivity of electrophilic aromatic substitution on deactivated rings would be a significant advancement in this field. This guide provides the necessary context for researchers to make informed decisions about their synthetic strategies when working with bis(trifluoromethyl)nitrobenzene building blocks.
References
- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. EP1468983A1.
- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. US6930214B2.
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A Comparative Guide to the Applications of Bis(trifluoromethyl)nitrobenzene Isomers
Introduction: The Strategic Value of Fluorination in Aromatic Systems
In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation across pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl (-CF3) group, in particular, is prized for its profound impact on a molecule's physicochemical properties. When two such groups are combined with a versatile nitro (-NO2) functionality on a benzene ring, the resulting bis(trifluoromethyl)nitrobenzene isomers become powerful and highly reactive intermediates.
This guide offers an in-depth comparison of the most salient isomers of bis(trifluoromethyl)nitrobenzene, with a primary focus on the commercially significant 3,5- and 2,5-isomers. We will explore how the specific arrangement of these potent electron-withdrawing groups dictates each isomer's reactivity and suitability for various applications. This analysis is designed to provide researchers, chemists, and drug development professionals with the foundational knowledge to select the optimal isomer and synthetic strategy for their specific research and development goals.
Section 1: Core Physicochemical Properties and Isomeric Differentiation
The utility of bis(trifluoromethyl)nitrobenzene isomers stems directly from the synergistic electron-withdrawing effects of the two trifluoromethyl groups and the single nitro group. The -CF3 groups exert a powerful inductive effect (-I), while the -NO2 group withdraws electron density through both induction and resonance (-M). This renders the aromatic ring highly electron-deficient, which is the key to its reactivity profile.
This electron-poor nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , a critical reaction for creating complex derivatives.[1] Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution. Another key feature is the nitro group itself, which can be readily reduced to an amine (-NH2), providing a synthetic handle for a vast array of subsequent chemical transformations.[2][3]
The primary distinction between isomers lies in the placement of these groups, which influences the regiochemistry of reactions and the stability of reaction intermediates. For instance, in SNAr reactions, the rate is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this placement allows for effective stabilization of the negatively charged Meisenheimer intermediate.[4][5]
Table 1: Comparative Physicochemical Data of Key Isomers
| Property | 3,5-Bis(trifluoromethyl)nitrobenzene | 2,5-Bis(trifluoromethyl)nitrobenzene |
| CAS Number | 328-75-6[6] | 320-88-7[1] |
| Molecular Formula | C₈H₃F₆NO₂[6] | C₈H₃F₆NO₂[1] |
| Molecular Weight | 259.11 g/mol [6] | 259.11 g/mol [1] |
| Appearance | Light yellow to orange clear liquid[7] | Pale yellow to yellow liquid[8] |
| Boiling Point | 71-72 °C (lit.)[9] | 70-75 °C @ 15 mmHg[1][8] |
| Density | ~1.54 g/mL at 25 °C[9] | ~1.5 g/cm³[8] |
| Synonyms | 1-Nitro-3,5-bis(trifluoromethyl)benzene[7] | 2-Nitro-1,4-bis(trifluoromethyl)benzene[10] |
Section 2: Synthesis of Key Isomers: Industrial Pathways
The industrial production of these isomers is a critical aspect of their utility, relying on the nitration of their corresponding bis(trifluoromethyl)benzene precursors. The choice of starting material directly dictates the isomer produced.
-
3,5-Bis(trifluoromethyl)nitrobenzene is synthesized via the electrophilic nitration of 1,3-bis(trifluoromethyl)benzene.[11][12] The reaction is typically carried out using a potent nitrating mixture, such as concentrated nitric acid in a strong acid solvent like fuming or concentrated sulfuric acid, at elevated temperatures (50-100 °C) to achieve high yields.[13]
-
2,5-Bis(trifluoromethyl)nitrobenzene is produced by the nitration of 1,4-bis(trifluoromethyl)benzene.[14] Historical methods reported yields around 35% using 100% nitric acid and fuming sulfuric acid.[15] However, optimized processes have been developed to improve yields significantly by carefully controlling the concentration of sulfuric acid and reaction conditions, which minimizes the formation of by-products like sulfonates.[14][15]
The causality behind using strong acidic conditions is twofold: the sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the deactivated aromatic ring, and it acts as a solvent.
Section 3: A Comparative Guide to Applications
The distinct substitution patterns of the isomers make them suitable for different, though sometimes overlapping, applications.
Medicinal Chemistry and Pharmaceutical Development
The 3,5-isomer is a cornerstone intermediate in the synthesis of a wide range of pharmaceuticals.[7][9] The meta-positioning of the two -CF3 groups creates a unique electronic and steric environment. Its derivatives are integral to building complex bioactive molecules.[7] A key transformation is the reduction of the nitro group to 3,5-bis(trifluoromethyl)aniline, which can then be further elaborated.
-
Causality: The incorporation of two -CF3 groups can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[7]
Agrochemicals
Both the 3,5- and 2,5-isomers serve as valuable intermediates in the production of modern agrochemicals, including herbicides and pesticides.[7][16] The presence of the fluorinated moieties often leads to enhanced biological activity and efficacy of the final product.[7]
-
2,5-Bis(trifluoromethyl)nitrobenzene , in particular, is cited as a useful intermediate for agricultural chemicals.[14][15] Its derivatives are explored for developing more effective and potentially environmentally friendlier pesticides.[16]
Advanced Materials Science
The exceptional chemical and thermal stability imparted by the C-F bonds makes these isomers and their precursors highly valuable in materials science.[17]
-
Precursors to Polymers: The parent compound for the 3,5-isomer, 1,3-bis(trifluoromethyl)benzene, is a precursor for advanced polymers like fluorinated polyimides.[17] These materials are known for their outstanding thermal stability and low dielectric constants, making them critical for applications in microelectronics and aerospace.[17] The nitro-functionalized isomers, such as 3,5-bis(trifluoromethyl)nitrobenzene, serve as monomers that can be incorporated into polymer chains to introduce specific functionalities or to be modified post-polymerization.[7]
-
Specialty Chemicals: Both isomers are used in the development of specialty chemicals like liquid crystals and high-performance coatings, where the fluorinated aromatic core contributes to desired physical and electronic properties.[1][12] The 2,5-isomer, for example, is used to enhance the properties of polymers, improving their thermal stability and chemical resistance for the automotive and electronics industries.[16]
Section 4: Key Chemical Transformations & Experimental Protocols
The utility of bis(trifluoromethyl)nitrobenzene isomers is realized through their chemical transformations. The two most critical reactions are nucleophilic aromatic substitution (SNAr) and nitro group reduction.
Detailed Experimental Protocol: A Two-Step Synthesis of a Diamine Building Block
This protocol details a representative two-step synthesis starting from a related building block, demonstrating both a nucleophilic aromatic substitution and a subsequent nitro group reduction, key reactions in this field.[2]
Step 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline (Nucleophilic Aromatic Substitution)
-
Rationale: This step exemplifies an SNAr reaction where an amine nucleophile displaces a fluoride leaving group on an activated aromatic ring. Anhydrous DMF is used as a polar aprotic solvent to facilitate the reaction, and potassium carbonate acts as a base to neutralize the HF formed.
-
Procedure:
-
In a round-bottom flask, combine (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and potassium carbonate (10 mmol, 1.38 g) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).[2]
-
Stir the mixture at room temperature (25 °C) for 72 hours.[2]
-
Upon completion, dilute the reaction mixture with water (40 mL) and extract the product with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid (98% yield).[2]
-
Step 2: Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (Nitro Group Reduction)
-
Rationale: This step shows the catalytic hydrogenation of the nitro group to an amine. Palladium on carbon is a standard and highly effective catalyst for this transformation, and hydrogen gas is the reductant. Ethanol is a common solvent for these reactions.
-
Procedure:
-
Place the N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline from Step 1 (10.8 mmol, 3.93 g) and 10% Palladium on carbon (Pd/C) (100 mg) in a hydrogenation vessel with ethanol (50 mL).[2]
-
Pressurize the vessel with hydrogen gas (4 bar) and shake using a Parr hydrogenation apparatus at 25 °C for 6 hours.[2]
-
After the reaction, carefully vent the hydrogen and filter the mixture through Celite® to remove the Pd/C catalyst.[2]
-
Evaporate the solvent under reduced pressure to obtain the desired diamine product (97% yield). The product is often pure enough for subsequent steps without further purification.[2]
-
Section 5: Conclusion and Future Outlook
The bis(trifluoromethyl)nitrobenzene isomers, particularly the 3,5- and 2,5- variants, are not merely chemical curiosities but are enabling intermediates that drive innovation. Their value lies in the potent combination of two trifluoromethyl groups and a reactive nitro handle on a single aromatic scaffold. The choice of isomer is a critical strategic decision for the synthetic chemist, dictated by the desired reactivity and the target molecule's architecture. The 3,5-isomer is a workhorse in medicinal chemistry, while the 2,5-isomer finds robust applications in agrochemicals and materials.
Future research will likely focus on developing more selective and efficient methods for synthesizing less common isomers and exploring their unique reactivity. As the demand for complex, high-performance molecules in all areas of chemical science continues to grow, the utility and application of these versatile fluorinated building blocks are set to expand even further.
References
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MySkinRecipes. 2,5-Bis(trifluoromethyl)nitrobenzene. [Link]
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MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Leveraging 1,3-Bis(trifluoromethyl)benzene for Advanced Materials Science. [Link]
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ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development. [Link]
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ResearchGate. (PDF) Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
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Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. [Link]
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Safety Operating Guide
Proper Disposal of 2,3-Bis(trifluoromethyl)nitrobenzene: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-bis(trifluoromethyl)nitrobenzene (CAS RN: 1978-06-9), a compound demanding meticulous handling due to its inherent hazards. By understanding the chemical's properties and the principles of hazardous waste management, researchers can mitigate risks and ensure environmental stewardship.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is a halogenated nitroaromatic compound with specific risks that dictate its handling and disposal procedures.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 1978-06-9 | |
| Molecular Formula | C₈H₃F₆NO₂ | [1] |
| Molecular Weight | 259.11 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 223-225 °C at 760 mmHg | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
The presence of trifluoromethyl groups and a nitro group on the benzene ring contributes to the compound's reactivity and toxicity. The primary routes of exposure are inhalation, ingestion, and skin or eye contact, each posing significant health risks.[2]
Personal Protective Equipment (PPE): The First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE must be worn at all times when handling this chemical:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene) are essential.[3][4] Ensure gloves are inspected for integrity before each use and are of a suitable thickness for the duration of the handling task.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][5]
Segregation and Collection of Waste: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
dot
Caption: Final disposal pathway for this compound waste.
Operational Plan for Final Disposal:
-
Full Container: Once the halogenated waste container is full (no more than 90% capacity), ensure the lid is tightly sealed.
-
Request Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: The EHS department will then arrange for the transportation of the waste to a licensed hazardous waste disposal facility for incineration.
It is imperative that laboratory personnel do not attempt to dispose of this compound through any other means, such as drain disposal or mixing with general trash. Such actions are not only a violation of regulations but also pose a significant threat to human health and the environment.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and culminates in its destruction at a specialized facility. By adhering to the procedures outlined in this guide—from wearing the correct PPE to meticulous waste segregation and partnering with your EHS department—you contribute to a culture of safety and environmental responsibility within your laboratory.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Retrieved from [Link] (Note: This is for a related compound, general safety principles apply)
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Montana Tech. (n.d.). Hazardous Chemical Releases and Spills. Retrieved from [Link]
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The University of British Columbia. (2021). General Chemical Spill Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
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MDPI. (2022). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]
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PubMed. (1995). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
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Karlsruhe Institute of Technology. (2024). No Significant PFAS Emissions Caused by Waste Incineration. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
National Institutes of Health. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Retrieved from [Link]
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Plastics Engineering. (2024). Is It Safe To Incinerate Fluoropolymers?. Retrieved from [Link]
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MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
-
Sci-Hub. (1979). Nitroxide chemistry. Part XIV. Reactions of trifluoromethyl 2,3-dimethylbut-3-en-2-yl and trifluoromethyl 2,3-dimethylbut-2-yl nitroxides. Retrieved from [Link]
- Google Patents. (n.d.). EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
UNI ScholarWorks. (n.d.). Note on the Hydrolysis of Nitrobenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6). Retrieved from [Link]
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Navigating the Risks: A Guide to Handling 2,3-Bis(trifluoromethyl)nitrobenzene with Confidence
Our approach is grounded in the principle of prudent practice: treat substances of unknown toxicity with a high degree of caution, leveraging data from similar chemical structures to inform our safety protocols. The information presented here is synthesized from established safety guidelines for handling related trifluoromethylated and nitrated aromatic compounds.
Hazard Assessment: Understanding the Invisible Threat
Aromatic nitro compounds, as a class, are recognized for their potential toxicity and reactivity.[1] The presence of trifluoromethyl groups can further influence the molecule's reactivity and biological interactions. Based on data from similar compounds, researchers should assume that 2,3-Bis(trifluoromethyl)nitrobenzene is, at a minimum:
-
Potentially toxic upon inhalation or skin absorption.
-
Combustible, with the potential for container rupture upon heating. [4][7]
Furthermore, like many organic nitro compounds, it may act as an oxidizing agent, posing a risk of vigorous reaction if mixed with reducing agents.[1] Thermal decomposition can liberate hazardous gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[4]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place to minimize exposure. All handling of this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[2][9] This primary containment strategy is non-negotiable and serves to protect the researcher from inhaling potentially harmful vapors. Ensure that the fume hood has been recently certified and is functioning correctly. A safety shower and eyewash station must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE): A Researcher's Essential Armor
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table outlines the minimum required PPE, with explanations for each selection.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber is recommended).[2] | Prevents skin contact, which can lead to irritation and potential systemic toxicity. Butyl rubber is often recommended for nitro-compounds.[2] Nitrile gloves may offer splash protection but should be changed immediately upon contact. |
| Eye Protection | Chemical safety goggles and a face shield.[2][3] | Protects against splashes and vapors that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes.[2][10] | Minimizes skin exposure from accidental spills. Long sleeves and closed-toe shoes are fundamental laboratory safety requirements.[10] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge.[2] | This should be available for use in situations where engineering controls may not be sufficient, such as during a large spill cleanup. |
The Handling Workflow: A Step-by-Step Procedural Guide
A systematic approach to handling ensures that safety is integrated into every step of the experimental process. The following workflow diagram and procedural steps provide a clear and logical sequence for working with this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
